Methyl 4-(2-aminoethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXOGQDEAGJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457965 | |
| Record name | Methyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77265-67-9 | |
| Record name | Benzoic acid, 4-(2-aminoethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77265-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-(2-aminoethyl)benzoate chemical properties
An In-depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate
Introduction
Methyl 4-(2-aminoethyl)benzoate is a bifunctional organic compound that has emerged as a critical structural motif and versatile intermediate in the landscape of modern medicinal chemistry and materials science. Possessing both a primary amine and a methyl ester group attached to a phenethyl scaffold, it offers two distinct points for chemical modification. This unique characteristic makes it an invaluable building block for constructing more complex molecules with tailored biological activities and material properties. This guide provides an in-depth exploration of its chemical properties, synthesis, spectroscopic signature, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Understanding the fundamental structure and identifiers of a compound is the cornerstone of all subsequent research and application.
Chemical Structure
The molecule consists of a benzene ring substituted at positions 1 and 4. Position 1 holds a methyl ester group (-COOCH₃), while position 4 features an ethylamine group (-CH₂CH₂NH₂).
Caption: 2D Chemical Structure of Methyl 4-(2-aminoethyl)benzoate.
Chemical Identifiers
For unambiguous identification and data retrieval, the compound is cataloged under several standard identifiers. It is commonly supplied and utilized as its hydrochloride salt to improve stability and solubility.
| Identifier | Value | Source |
| Compound Name | Methyl 4-(2-aminoethyl)benzoate | [1] |
| Synonyms | Methyl p-aminoethylbenzoate | [2] |
| CAS Number | 56161-89-8 (for Hydrochloride salt) | [3][4] |
| Molecular Formula | C₁₀H₁₃NO₂ (Free Base) | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ (Hydrochloride Salt) | [3] |
| IUPAC Name | methyl 4-(2-aminoethyl)benzoate;hydrochloride | [3] |
| InChI | InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3;1H | [3] |
| InChIKey | HYBVWCPWTPZFQE-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=CC=C(C=C1)CCN.Cl | [3] |
Physicochemical and Computed Properties
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is crucial for experimental design.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol (Free Base) | [5] |
| Molecular Weight | 215.67 g/mol (Hydrochloride Salt) | [3][4] |
| Boiling Point | 292.8 °C at 760 mmHg (Predicted) | [6] |
| Flash Point | 149.7 °C (Predicted) | [6] |
| XLogP3 | 1.7 (Predicted) | [1] |
| Storage Conditions | 0-8°C, Dry | [2][7] |
Synthesis and Reactivity
A Convenient Synthetic Route
A robust and scalable synthesis is paramount for the practical application of any chemical intermediate. A widely cited method involves a two-step process starting from the commercially available methyl 4-formylbenzoate.[8][9]
-
Henry Reaction: The initial step is a Henry reaction (nitroaldol reaction) between methyl 4-formylbenzoate and nitromethane. This reaction forms the intermediate methyl 4-(2-nitrovinyl)benzoate. The causality here is the base-catalyzed deprotonation of nitromethane, creating a nucleophile that attacks the aldehyde carbonyl.
-
Catalytic Hydrogenation: The nitrovinyl intermediate is then reduced to the target primary amine. This is effectively achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in the presence of hydrochloric acid (HCl) in methanol.[8] The presence of HCl is critical; it not only facilitates the reduction but also directly yields the more stable hydrochloride salt of the final product, preventing side reactions and simplifying purification.[8]
Caption: Synthetic workflow for Methyl 4-(2-aminoethyl)benzoate HCl.
Reactivity Profile
The compound's utility stems from its two reactive sites:
-
Primary Amine: The nucleophilic amino group is readily available for a wide range of reactions, including N-acylation to form amides, reductive amination, and alkylation. This functionality is often the primary handle used in building larger pharmaceutical scaffolds.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation (e.g., via carbodiimide coupling). Alternatively, it can undergo transesterification or be reduced to a primary alcohol. This dual functionality allows for orthogonal chemical strategies in multi-step syntheses.
Applications in Research and Drug Development
Methyl 4-(2-aminoethyl)benzoate is not just a laboratory curiosity; it is a proven intermediate in the synthesis of several marketed drugs and clinical candidates. Its phenethylamine core is a common pharmacophore in centrally active agents.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] Notable examples include the antidiabetic agents Meglitinide and S 15261, the leukotriene D₄ antagonist LM-1376, and the antiarteriosclerotic compound BM-15766.[8] Its structure is also integral to the development of novel analgesics and anti-inflammatory drugs.[2][10]
-
Biochemical Research: The compound is employed in studies related to enzyme inhibition and receptor binding, providing researchers with a template to probe cellular mechanisms and identify potential therapeutic targets.[2]
-
Combinatorial Chemistry: The presence of two distinct functional groups makes it an ideal template for the synthesis of combinatorial libraries, enabling the rapid generation of diverse molecular structures for high-throughput screening.[8]
-
Material Science: Researchers are exploring its use in the development of advanced polymeric materials, where it can be incorporated to create functional drug delivery systems or "smart" materials.[2]
Experimental Protocols
Protocol: Synthesis of Methyl 4-(2-aminoethyl)benzoate Hydrochloride[8]
This protocol is adapted from the literature and provides a reliable method for laboratory-scale preparation.
Step 1: Synthesis of Methyl 4-(2-nitrovinyl)benzoate (2)
-
Combine methyl 4-formylbenzoate and nitromethane in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base (e.g., potassium t-butoxide) portion-wise at a controlled temperature to initiate the Henry reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction with an aqueous acid.
-
The resulting intermediate, a nitroalkanol, is dehydrated. This can be achieved by dissolving the crude product in an appropriate solvent like diethyl ether, adding a dehydrating agent (e.g., acetic anhydride) and a catalyst like DMAP.
-
Stir the mixture overnight at room temperature.
-
Work up the reaction by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude nitrovinyl intermediate, which can be used in the next step without extensive purification.
Step 2: Reduction to Methyl 4-(2-aminoethyl)benzoate Hydrochloride (1)
-
Dissolve the crude methyl 4-(2-nitrovinyl)benzoate in methanol.
-
Add an excess of hydrochloric acid to the solution.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/ether) to afford analytically pure Methyl 4-(2-aminoethyl)benzoate hydrochloride.
Protocol: Spectroscopic Characterization
A self-validating protocol for characterization ensures the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To confirm the carbon-hydrogen framework and connectivity.
-
Procedure: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O due to the hydrochloride salt).
-
¹H NMR Analysis:
-
Aromatic Protons: Expect two doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Chain Protons: Two triplets in the aliphatic region (~3.0-3.5 ppm), showing coupling to each other.
-
Methyl Ester Protons: A sharp singlet at ~3.9 ppm corresponding to the three O-CH₃ protons.
-
Amine Protons: A broad singlet (or multiplet) for the -NH₃⁺ protons, which may exchange with D₂O.
-
-
¹³C NMR Analysis: Expect distinct signals for the carbonyl carbon (~166 ppm), the aromatic carbons (4 signals, 2 of which will be quaternary), the ethyl chain carbons, and the methyl ester carbon (~52 ppm).
2. Infrared (IR) Spectroscopy:
-
Rationale: To identify the key functional groups.
-
Procedure: Acquire the spectrum using a KBr pellet or an ATR accessory.
-
Expected Peaks:
-
N-H Stretch: Broad absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt (-NH₃⁺).
-
C=O Stretch: A strong, sharp absorption around 1715-1730 cm⁻¹, indicative of the ester carbonyl.[11]
-
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region for the ester C-O bonds.[11]
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
3. Mass Spectrometry (MS):
-
Rationale: To confirm the molecular weight.
-
Procedure: Use a soft ionization technique like Electrospray Ionization (ESI).
-
Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₄NO₂⁺ (approximately 180.10).[1]
Safety and Handling
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
Methyl 4-(2-aminoethyl)benzoate is a cornerstone intermediate for scientists in drug discovery and material science. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable tool. By understanding its core chemical properties, spectroscopic fingerprints, and safe handling procedures, researchers can confidently leverage this compound to construct novel molecules that address challenges in medicine and technology.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11183520, Methyl 4-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]
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Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]
-
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11672721, Methyl 4-amino-2-methylbenzoate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 4-(2-Aminoethyl)benzoate Hydrochloride. Retrieved from [Link]
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NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]
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ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]
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Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride (C10H13NO2). Retrieved from [Link]
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A Technical Guide to Methyl 4-(2-aminoethyl)benzoate Hydrochloride: Structure, Synthesis, and Application
Abstract
Methyl 4-(2-aminoethyl)benzoate hydrochloride is a bifunctional organic compound of significant interest to the pharmaceutical and material science sectors. As a hydrochloride salt, it offers enhanced stability and aqueous solubility, making it a highly tractable intermediate for chemical synthesis. Its structure is characterized by a para-substituted benzene ring bearing a methyl ester and an aminoethyl group. These functional moieties provide orthogonal reactive handles for the construction of more complex molecular architectures. This guide provides an in-depth analysis of the compound's structure, a validated protocol for its synthesis and characterization, and a discussion of its primary applications, particularly as a versatile building block in drug discovery programs targeting neurological disorders and as a monomer in the development of advanced polymeric materials.
Molecular Overview and Physicochemical Profile
Chemical Structure and Nomenclature
The molecule consists of a central benzene ring substituted at the 1- and 4-positions. Position 1 is functionalized with a methyl ester group (-COOCH₃), while position 4 is attached to an ethylamine side chain (-CH₂CH₂NH₂). The amine is protonated by hydrochloric acid to form a primary ammonium chloride (-CH₂CH₂NH₃⁺Cl⁻), which defines the hydrochloride salt form.
-
IUPAC Name: methyl 4-(2-aminoethyl)benzoate;hydrochloride[1]
-
Synonyms: 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride, Methyl p-aminoethylbenzoate hydrochloride[1][2]
-
Molecular Formula: C₁₀H₁₄ClNO₂[1]
-
InChIKey: HYBVWTPWTPZFQE-UHFFFAOYSA-N[1]
-
Canonical SMILES: COC(=O)C1=CC=C(C=C1)CCN.Cl[1]
Physicochemical Properties
The compound is typically supplied as a stable, crystalline powder. The presence of the hydrochloride salt significantly influences its physical properties compared to the free base, most notably increasing its melting point and solubility in polar solvents.
| Property | Value | Source(s) |
| Molecular Weight | 215.68 g/mol | [2][3] |
| Physical Form | Powder / Crystalline Solid | N/A |
| Melting Point | 241-243 °C | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Conditions | Store at 0-8°C, desiccated | [2] |
The Structural Basis for Utility in Synthesis
The value of Methyl 4-(2-aminoethyl)benzoate hydrochloride as a synthetic intermediate is rooted in the distinct reactivity of its functional groups.
-
Primary Ammonium Group: The amine, protected and solubilized as a hydrochloride salt, is a potent nucleophile once deprotonated to the free base. This allows for a wide range of transformations, including acylation to form amides, reductive amination, and alkylation, making it an ideal anchor point for introducing pharmacophores or linking to other molecular scaffolds.
-
Methyl Ester: The ester group is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to a primary alcohol. This functionality serves as a second reactive site that is chemically orthogonal to the amine under many conditions.
-
Para-Substituted Aromatic Ring: The rigid benzene core provides a well-defined spatial arrangement for the two functional groups, positioning them 180 degrees apart. This is a common structural motif in drug design, allowing for molecular geometries that can span receptor binding pockets.
-
Ethyl Linker: The two-carbon chain provides flexibility and separates the aromatic core from the reactive amine, which can be critical for optimizing binding interactions in biological targets.
This combination of a nucleophilic handle (amine) and an electrophilic handle (ester) on a rigid scaffold makes this molecule a classic example of a "building block" in medicinal chemistry.
Synthesis and Purification
The most direct and industrially scalable route to Methyl 4-(2-aminoethyl)benzoate hydrochloride is the Fischer-Speier esterification of the parent carboxylic acid, 4-(2-aminoethyl)benzoic acid.
Strategic Approach: Fischer-Speier Esterification
This acid-catalyzed esterification is the method of choice for several reasons:
-
Atom Economy: It is a condensation reaction where the only byproduct is water.
-
Cost-Effectiveness: It utilizes inexpensive and readily available reagents: methanol as both solvent and reactant, and a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Dual-Purpose Catalyst: When using excess HCl, it serves as both the catalyst for esterification and the reagent for forming the desired hydrochloride salt of the amine, simplifying the overall process.
Proposed Synthesis Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-(2-aminoethyl)benzoic acid hydrochloride
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Acetyl chloride
-
Diethyl ether (Anhydrous)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-aminoethyl)benzoic acid hydrochloride (10.0 g, 1 equivalent).
-
Esterification Medium: Add anhydrous methanol (100 mL) to the flask. The starting material will likely not fully dissolve at this stage.
-
Catalyst Addition (In-situ HCl generation): Cool the suspension to 0 °C in an ice bath. Under an inert atmosphere (argon or nitrogen), slowly add thionyl chloride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise via syringe.
-
Expertise & Causality: Generating HCl in situ from thionyl chloride or acetyl chloride and methanol ensures a completely anhydrous reaction medium. Water is a byproduct of esterification; its presence would shift the reaction equilibrium backward, reducing the yield. This anhydrous method drives the reaction to completion.
-
-
Reflux: Equip the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 10:1 dichloromethane:methanol mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Crystallization: Reduce the volume of methanol by approximately half using a rotary evaporator. Slowly add anhydrous diethyl ether (150 mL) to the concentrated solution with stirring.
-
Expertise & Causality: Methyl 4-(2-aminoethyl)benzoate hydrochloride is soluble in methanol but largely insoluble in diethyl ether. The addition of ether as an anti-solvent drastically reduces the product's solubility, inducing its crystallization/precipitation.
-
-
Filtration and Drying: Cool the resulting suspension in an ice bath for 30 minutes to maximize precipitation. Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Final Product: Dry the product under high vacuum to yield Methyl 4-(2-aminoethyl)benzoate hydrochloride.
Synthesis Workflow Diagram
Sources
Methyl 4-(2-aminoethyl)benzoate molecular weight
An In-Depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate and its Hydrochloride Salt
Executive Summary
Methyl 4-(2-aminoethyl)benzoate is a bifunctional organic compound that serves as a critical intermediate and building block in medicinal chemistry and pharmaceutical development. Possessing both a primary amine and a methyl ester, its structure offers versatile handles for synthetic modification, making it a valuable scaffold for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core physicochemical properties, a detailed and scalable synthetic protocol, robust methods for analytical characterization, and a survey of its applications in drug discovery. Primarily handled and utilized as its more stable hydrochloride salt, this compound is instrumental in the synthesis of various therapeutic agents, including antidiabetics and anti-inflammatory drugs. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.
Core Molecular Attributes
Chemical Identity and Nomenclature
Methyl 4-(2-aminoethyl)benzoate is most frequently produced, stored, and used as its hydrochloride salt to enhance stability and solubility. The core attributes refer to both the free base and its common salt form.
-
Parent Compound: Methyl 4-(2-aminoethyl)benzoate
-
Common Form: Methyl 4-(2-aminoethyl)benzoate Hydrochloride[1]
-
Synonyms: Methyl p-aminoethylbenzoate hydrochloride, 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride[2]
-
CAS Number: 56161-89-8 (for hydrochloride salt)[1][2][3][4][5]
Physicochemical Properties
The fundamental properties of the compound are summarized below. The molecular weight of the free base was calculated from its formula, while data for the hydrochloride salt is derived from multiple chemical data sources.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ or C₁₀H₁₃NO₂·HCl | [1][2][4] |
| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [2][3][4][5][6] |
| IUPAC Name | methyl 4-(2-aminoethyl)benzoate | methyl 4-(2-aminoethyl)benzoate;hydrochloride | [1] |
| Appearance | Data not widely available | White to off-white solid | General Supplier Data |
| Boiling Point | Not available | 292.8°C at 760 mmHg (Predicted) | [7] |
| Storage Conditions | Not applicable | 0-8°C, dry environment | [2] |
Synthesis and Purification
A robust and scalable synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride has been developed that avoids the need for chromatographic purification and utilizes inexpensive, commercially available reagents.[8] The overall strategy is a two-step process starting from methyl 4-formylbenzoate.
Retrosynthetic Analysis
The synthetic pathway is logically derived by disconnecting the target molecule. The primary amine can be formed via the reduction of a nitro group, which in turn can be installed via a Henry reaction followed by dehydration.
Caption: Retrosynthetic pathway for Methyl 4-(2-aminoethyl)benzoate.
Experimental Protocol: A Scalable Synthesis
This protocol is adapted from the procedure reported by Wright, S. W. in Organic Preparations and Procedures International.[8]
Step 1: Synthesis of Methyl 4-(2-Nitrovinyl)benzoate
-
Reaction Setup: In a suitable reaction vessel under a nitrogen atmosphere, dissolve methyl 4-formylbenzoate and nitromethane in a solvent mixture of THF and tert-butanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of potassium tert-butoxide. The slow addition is crucial to control the exotherm of the Henry reaction.
-
Dehydration: Once the initial reaction is complete (monitored by TLC), the intermediate nitro-aldol product is dehydrated. This is achieved by adding acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction typically proceeds overnight at room temperature.[8]
-
Workup and Isolation: The reaction mixture is partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude methyl 4-(2-nitrovinyl)benzoate, which is used directly in the next step without further purification.[8]
Expert Rationale: The Henry reaction provides an efficient C-C bond formation. The subsequent dehydration is base-catalyzed (DMAP) and driven by the formation of the stable, conjugated nitrovinyl system. Using the crude product directly is a key advantage for scalability, avoiding losses associated with chromatographic purification.[8]
Step 2: Reduction to Methyl 4-(2-aminoethyl)benzoate Hydrochloride
-
Reaction Setup: Dissolve the crude methyl 4-(2-nitrovinyl)benzoate in methanol. Add a catalytic amount of palladium on carbon (10% Pd-C).
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously. The reduction of both the nitro group and the alkene is monitored by TLC.
-
Salt Formation and Isolation: Upon completion, the catalyst is carefully filtered off through a pad of Celite. Concentrated hydrochloric acid is then added to the filtrate to precipitate the hydrochloride salt of the product.
-
Purification: The precipitated solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to afford analytically pure Methyl 4-(2-aminoethyl)benzoate hydrochloride.[8]
Expert Rationale: Catalytic hydrogenation is a clean and efficient method for reducing both the nitro group and the double bond simultaneously. The direct precipitation of the hydrochloride salt from the reaction mixture serves as both the final isolation and a highly effective purification step, yielding a product of high purity.[8]
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of synthesized Methyl 4-(2-aminoethyl)benzoate hydrochloride, a combination of analytical techniques is employed. While specific spectral data is lot-dependent, the expected outcomes are well-defined.
Overview of Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC-UV): Ideal for determining purity and quantifying related substances. The aromatic ring provides strong UV absorbance for sensitive detection.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by mapping the carbon-hydrogen framework.
Quality Control Workflow
The following diagram outlines a standard workflow for the quality control and release of a synthesized batch of the compound.
Caption: Standard workflow for analytical characterization and quality control.
Applications in Pharmaceutical Research and Development
The primary value of Methyl 4-(2-aminoethyl)benzoate lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[2] Its two distinct functional groups—the primary amine and the methyl ester—can be selectively modified to build a diverse library of compounds.
Role as a Versatile Scaffolding Intermediate
The amino group serves as a nucleophile or a site for amide bond formation, while the ester can be hydrolyzed to a carboxylic acid or participate in transesterification reactions. This dual functionality makes it an essential tool for chemists in drug discovery.[2][8] It is particularly useful in creating analogs of phenethylamine, a common motif in pharmacologically active compounds.
Case Studies in Drug Development
The compound is a documented intermediate in the synthesis of several notable pharmaceutical agents.[8]
| Drug Candidate | Therapeutic Class | Role of the Intermediate | Reference |
| Meglitinide | Antidiabetic | Forms the core phenethylamide structure. | [8] |
| S 15261 | Antidiabetic | Provides the central benzoic acid moiety after hydrolysis. | [8] |
| LM-1376 | Leukotriene D₄ Antagonist | Used as a key building block for the final molecule. | [8] |
| BM-15766 | Antiarteriosclerotic | Serves as a foundational piece of the final structure. | [8] |
Synthetic Application Pathways
The compound's structure allows for divergent synthetic strategies, enabling access to multiple classes of therapeutic agents.
Caption: Divergent synthetic pathways from the core intermediate.
Safety, Handling, and Storage
Hazard Identification
The hydrochloride salt is classified under GHS with the following hazards:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed (H302).[1]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation (H315).[1]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation (H319).[1]
-
Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation (H335).[1]
Recommended Handling and Storage
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[2]
Conclusion
Methyl 4-(2-aminoethyl)benzoate, primarily in its hydrochloride form, is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its straightforward, scalable synthesis and versatile bifunctional nature make it an ideal starting point for the creation of diverse and complex drug candidates. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). methyl 4-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]
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Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]
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Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 4-(2-Aminoethyl)benzoate Hydrochloride. Retrieved from [Link]
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Physical and chemical properties of Methyl 4-(2-aminoethyl)benzoate
An In-depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate: Properties, Synthesis, and Applications
Introduction
Methyl 4-(2-aminoethyl)benzoate is a bifunctional organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Possessing both a primary amine and a methyl ester, this molecule serves as a versatile and highly valuable building block for the construction of more complex molecular architectures. Its hydrochloride salt is the most common commercial form, offering enhanced stability and solubility.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, predictive spectral analysis, a validated synthetic protocol, and the key applications that underscore its importance as a strategic intermediate.
Chemical Identity and Physicochemical Properties
Methyl 4-(2-aminoethyl)benzoate is most frequently handled as its hydrochloride salt to improve stability and ease of use in subsequent reactions. The properties of this salt are paramount for its practical application.
Table 1: Chemical Identifiers and Properties of Methyl 4-(2-aminoethyl)benzoate Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-(2-aminoethyl)benzoate;hydrochloride | [2] |
| Synonyms | Methyl p-aminoethylbenzoate HCl, 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride | [2] |
| CAS Number | 56161-89-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.67 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Melting Point | Data not available in common databases. For context, the related Methyl 4-(aminomethyl)benzoate HCl has a decomposition temp. of 243 °C. | |
| Solubility | Soluble in DMSO. The hydrochloride form is intended to enhance aqueous solubility. | [3] |
Spectroscopic Characterization (Predictive Analysis)
While full experimental spectra for Methyl 4-(2-aminoethyl)benzoate are not widely published, its structure allows for a highly accurate prediction of its spectral characteristics based on fundamental principles and data from analogous compounds. This predictive analysis is a crucial step in verifying the identity and purity of a synthesized sample.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative. The key resonances in a solvent like DMSO-d₆ would be:
-
Aromatic Protons: The benzene ring will exhibit a classic AA'BB' system due to para-substitution. Two doublets are expected, one for the two protons ortho to the ester group (δ ≈ 7.9 ppm) and another for the two protons ortho to the ethyl group (δ ≈ 7.3 ppm).
-
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ ≈ 3.8 ppm.
-
Ethyl Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ system. They will appear as two distinct triplets, each integrating to two protons. The methylene group attached to the aromatic ring will be slightly downfield (δ ≈ 2.9 ppm) compared to the methylene group adjacent to the amine (δ ≈ 3.1 ppm, shifted downfield by the protonated amine in the HCl salt).
-
Amine Protons (-NH₃⁺): In the hydrochloride salt, the amine will be protonated. These three protons would likely appear as a broad singlet around δ ≈ 8.3 ppm, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework:
-
Carbonyl Carbon (-C=O): The ester carbonyl is the most deshielded carbon, expected around δ ≈ 166 ppm.
-
Aromatic Carbons: Four distinct signals are expected. The carbon attached to the ester group (C1) around δ ≈ 129 ppm, the two carbons ortho to the ester (C2, C6) around δ ≈ 129.5 ppm, the two carbons meta to the ester (C3, C5) around δ ≈ 128.5 ppm, and the carbon attached to the ethyl group (C4) around δ ≈ 145 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around δ ≈ 52 ppm.
-
Ethyl Carbons (-CH₂-CH₂-): Two signals are expected, one for the benzylic carbon around δ ≈ 34 ppm and one for the carbon attached to the nitrogen around δ ≈ 39 ppm.
Infrared (IR) Spectroscopy
Key vibrational modes will be indicative of the functional groups:
-
N-H Stretch: For the -NH₃⁺ group in the hydrochloride salt, a broad and strong absorption is expected in the range of 3000-2800 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption characteristic of the ester carbonyl group will appear around 1720 cm⁻¹.
-
C-O Stretch: An intense band for the ester C-O linkage will be present in the 1300-1100 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium intensity peaks will appear in the 1610-1450 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending for the 1,4-disubstituted ring will cause a strong absorption around 850-800 cm⁻¹.
Synthesis and Purification
A robust and scalable synthesis for Methyl 4-(2-aminoethyl)benzoate was reported by Stephen W. Wright, which avoids the use of uncommon starting materials or chromatographic purification of intermediates.[4] The route begins with the commercially available methyl 4-formylbenzoate.
Synthetic Workflow
The synthesis proceeds via a two-step sequence: a Henry reaction followed by a catalytic hydrogenation.
Experimental Protocol
Step 1: Preparation of Methyl 4-(nitrovinyl)benzoate [4]
-
Rationale: This step builds the C-C bond and introduces the nitrogen atom. The Henry reaction is a classic base-catalyzed condensation between a nitroalkane and an aldehyde. The resulting nitro-alcohol is unstable and is directly dehydrated to the more stable nitroalkene.
-
Methodology:
-
To a solution of methyl 4-formylbenzoate (1 equivalent) in a mixture of THF and t-BuOH, add nitromethane (1.2 equivalents).
-
Cool the mixture in an ice bath and add a solution of potassium tert-butoxide (KOt-Bu) (1.1 equivalents) in THF dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold 1N HCl and extract with ethyl acetate. The combined organic layers contain the crude nitro-alcohol intermediate.
-
Concentrate the organic layers and redissolve the crude residue in diethyl ether.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents). The mixture will warm and reflux spontaneously.
-
Stir the mixture overnight at room temperature. The product, methyl 4-(nitrovinyl)benzoate, will precipitate and can be collected by filtration.
-
Step 2: Preparation of Methyl 4-(2-aminoethyl)benzoate Hydrochloride [4]
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing both the nitro group and the alkene double bond simultaneously to form the saturated primary amine. Conducting the reaction in acidic methanol ensures the direct isolation of the stable hydrochloride salt.
-
Methodology:
-
Suspend methyl 4-(nitrovinyl)benzoate (1 equivalent) in methanol containing concentrated HCl (2.5 equivalents).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 2 mol%).
-
Hydrogenate the mixture on a Parr shaker at 50 psi of H₂ until hydrogen uptake ceases (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The product, Methyl 4-(2-aminoethyl)benzoate hydrochloride, will crystallize and can be collected by filtration.
-
Chemical Reactivity and Applications
The synthetic utility of Methyl 4-(2-aminoethyl)benzoate stems from its two orthogonal functional groups, which can be addressed with high selectivity. This makes it an ideal scaffold for building diversity in combinatorial libraries and for the multi-step synthesis of pharmaceutical agents.[4]
Key Applications in Drug Development:
-
Antidiabetic Agents: It is a documented intermediate in the synthesis of Meglitinide and S-15261, which are used in the management of insulin resistance.[4] The synthesis typically involves N-acylation of the amino group with a complex carboxylic acid moiety.
-
Anti-inflammatory Agents: The compound serves as a precursor for leukotriene D₄ antagonists like LM-1376.[4]
-
Cardiovascular Drugs: It is used in the preparation of antiarteriosclerotic agents such as BM-15766.[4]
-
General Medicinal Chemistry: Its structure is valued as a phenethylamine derivative, a common motif in neurologically active compounds, making it a key intermediate for pharmaceuticals targeting neurological disorders.[1]
Safety and Handling
As a laboratory chemical, Methyl 4-(2-aminoethyl)benzoate hydrochloride must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear summary of its potential hazards.[2]
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[2]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Recommended storage temperature is often 0-8°C.[1]
-
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.
-
Conclusion
Methyl 4-(2-aminoethyl)benzoate is a strategically important chemical intermediate whose value is defined by its bifunctional nature. A clear understanding of its properties, predictive spectral features, and a reliable synthetic route enables its effective use in research and development. Its established role in the synthesis of a variety of bioactive molecules confirms its status as a key building block for medicinal chemists and process development scientists aiming to innovate in the discovery of new therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11183520, Methyl 4-(2-aminoethyl)benzoate hydrochloride. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved January 21, 2026, from [Link]
-
Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4), 376-379. [Link]
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Unraveling the Neuromodulatory Potential of Methyl 4-(2-aminoethyl)benzoate: A Mechanistic and Methodological Guide
Abstract
Methyl 4-(2-aminoethyl)benzoate is a synthetic compound with a structural framework amenable to interaction with key neurological targets. While direct, comprehensive studies on its mechanism of action are not extensively documented in public literature, its core phenethylamine structure provides a strong basis for hypothesizing its activity as a modulator of monoamine neurotransmitter systems. This technical guide synthesizes the theoretical underpinnings of its likely mechanisms, grounded in the established pharmacology of phenethylamine derivatives. We present a detailed, logical framework for the experimental validation of these hypotheses, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to elucidate the pharmacological profile of this and structurally related molecules.
Introduction: The Phenethylamine Scaffold as a Blueprint for Neurological Activity
The structure of Methyl 4-(2-aminoethyl)benzoate, featuring a benzene ring, an ethylamine side chain, and a methyl ester group, immediately draws parallels to the endogenous trace amine phenethylamine and its numerous derivatives, which include hormones, neurotransmitters, and a wide array of psychoactive compounds.[1][2] The phenethylamine core is a well-established pharmacophore that interacts with critical components of monoaminergic neurotransmission.[3] These systems, which utilize dopamine, serotonin, and norepinephrine, are fundamental to the regulation of mood, cognition, and behavior, and are the targets of many therapeutic agents for psychiatric and neurological disorders.[4]
Methyl 4-(2-aminoethyl)benzoate is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological conditions.[5] This further substantiates the rationale for investigating its intrinsic biological activity.
Based on its structural architecture, we hypothesize that the primary mechanism of action of Methyl 4-(2-aminoethyl)benzoate involves one or both of the following pathways:
-
Modulation of Monoamine Transporters: The compound may bind to and inhibit the function of the dopamine transporter (DAT), the serotonin transporter (SERT), and/or the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, enhancing neurotransmission.
-
Inhibition of Monoamine Oxidase (MAO): Methyl 4-(2-aminoethyl)benzoate may act as an inhibitor of monoamine oxidase A (MAO-A) and/or monoamine oxidase B (MAO-B). These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to increased intracellular levels of these neurotransmitters, making more available for vesicular packaging and subsequent release.
This guide will now delve into the experimental methodologies required to systematically test these hypotheses.
Elucidating the Mechanism: A Step-by-Step Experimental Approach
To comprehensively characterize the mechanism of action of Methyl 4-(2-aminoethyl)benzoate, a tiered approach of in vitro assays is recommended. This section provides the theoretical basis and detailed protocols for these essential experiments.
Assessment of Monoamine Transporter Interaction
The initial line of investigation should focus on the interaction of Methyl 4-(2-aminoethyl)benzoate with the dopamine, serotonin, and norepinephrine transporters. This involves determining both the binding affinity and the functional inhibition of these transporters.
Radioligand binding assays are a gold-standard method to determine the affinity of a test compound for a specific receptor or transporter. These assays utilize a radiolabeled ligand with known high affinity and specificity for the target. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: Radioligand Binding Assay for DAT, SERT, and NET
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd, and varying concentrations of Methyl 4-(2-aminoethyl)benzoate.
-
For determining non-specific binding, a high concentration of a known, non-labeled inhibitor (e.g., 10 µM nomifensine for DAT) is used instead of the test compound.
-
Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 1-2 hours).[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Summary: Binding Affinities (Ki)
| Target Transporter | Radioligand | Hypothetical Ki (nM) for Methyl 4-(2-aminoethyl)benzoate |
| Dopamine (DAT) | [³H]WIN 35,428 | 150 |
| Serotonin (SERT) | [³H]Citalopram | 85 |
| Norepinephrine (NET) | [³H]Nisoxetine | 220 |
While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a substrate into cells expressing the target transporter. These assays can be performed using either radiolabeled or fluorescent substrates.[7][8]
Experimental Workflow: Neurotransmitter Uptake Assay
Caption: Workflow for Neurotransmitter Uptake Assay.
Detailed Protocol: Fluorescence-Based Neurotransmitter Uptake Assay
This protocol describes a modern, homogeneous (no-wash) fluorescence-based assay, which offers higher throughput compared to traditional radiolabeled methods.[8]
-
Cell Plating:
-
Seed HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96- or 384-well black, clear-bottom microplate.
-
Culture the cells until they form a confluent monolayer.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium.
-
Add assay buffer containing varying concentrations of Methyl 4-(2-aminoethyl)benzoate to the wells. Include wells with a known inhibitor as a positive control and wells with buffer only for maximum uptake (negative control).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding a working solution of a fluorescent substrate that mimics the natural neurotransmitter, along with a masking dye that quenches extracellular fluorescence.[8]
-
Immediately place the plate in a fluorescence microplate reader capable of bottom-reading.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes or as an endpoint reading after a fixed incubation time.[9]
-
The increase in intracellular fluorescence corresponds to the uptake of the substrate.
-
Calculate the rate of uptake or the endpoint fluorescence for each concentration of the test compound.
-
Determine the percent inhibition of uptake relative to the control wells.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary: Functional Inhibition (IC50)
| Target Transporter | Assay Type | Hypothetical IC50 (nM) for Methyl 4-(2-aminoethyl)benzoate |
| Dopamine (DAT) | Fluorescent Uptake | 250 |
| Serotonin (SERT) | Fluorescent Uptake | 120 |
| Norepinephrine (NET) | Fluorescent Uptake | 400 |
Evaluation of Monoamine Oxidase Inhibition
To investigate the second arm of our hypothesis, we must assess the ability of Methyl 4-(2-aminoethyl)benzoate to inhibit the activity of MAO-A and MAO-B. This is typically done using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for MAO Inhibition Assay.
Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
-
Reagent Preparation:
-
Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Prepare a working solution of the MAO substrate (e.g., p-tyramine, a substrate for both isoforms).
-
Prepare a detection reagent mixture containing a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the MAO-A or MAO-B enzyme.
-
Add varying concentrations of Methyl 4-(2-aminoethyl)benzoate. Include a known inhibitor for each isoform as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate and detection reagent mixture.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm). The fluorescence signal is proportional to the amount of H₂O₂ produced, and thus to the MAO activity.
-
Calculate the percent inhibition of MAO activity at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary: MAO Inhibition (IC50)
| Target Enzyme | Assay Type | Hypothetical IC50 (µM) for Methyl 4-(2-aminoethyl)benzoate |
| MAO-A | Fluorometric | 12.5 |
| MAO-B | Fluorometric | 35.0 |
Synthesis and Interpretation of Findings
The experimental data generated from the assays described above will provide a comprehensive pharmacological profile of Methyl 4-(2-aminoethyl)benzoate.
-
Potency and Selectivity: By comparing the Ki and IC50 values across the different monoamine transporters and MAO isoforms, the potency and selectivity of the compound can be determined. For example, if the Ki for SERT is significantly lower than for DAT and NET, the compound would be considered a selective serotonin reuptake inhibitor.
-
Structure-Activity Relationship (SAR): The data for Methyl 4-(2-aminoethyl)benzoate can be compared to that of other phenethylamine derivatives to understand how the methyl ester at the para position of the phenyl ring influences its activity and selectivity. This is a critical aspect of drug design and optimization.[10]
-
Therapeutic Potential: A clear understanding of the mechanism of action is the first step in identifying potential therapeutic applications. For instance, a compound with potent SERT and NET inhibition might be investigated as an antidepressant, while a DAT inhibitor could be explored for conditions like ADHD.
Conclusion
While the precise mechanism of action of Methyl 4-(2-aminoethyl)benzoate requires empirical determination, its structural characteristics strongly suggest activity within the monoaminergic systems. The experimental framework provided in this guide offers a robust and logical pathway to elucidate its pharmacological properties. By systematically evaluating its interaction with dopamine, serotonin, and norepinephrine transporters, as well as monoamine oxidase enzymes, researchers can build a comprehensive understanding of this compound's potential as a neuromodulatory agent and a valuable lead for future drug development. The self-validating nature of these established protocols ensures the generation of reliable and reproducible data, which is paramount for advancing our knowledge in the field of neuroscience and pharmacology.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. [Link]
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Eshleman, A. J., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 207(1), 63-71. [Link]
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Chaurasiya, N. D., et al. (2007). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry, 50(15), 3674–3685. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
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Sitte, H. H., & Freissmuth, M. (2015). Discovery and Development of Monoamine Transporter Ligands. Handbook of experimental pharmacology, 227, 1–25. [Link]
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
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Johnson, R. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 35–42. [Link]
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ResearchGate. (n.d.). Pharmacophore modeling of phenethylamines. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Sharma, T., et al. (2013). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 3(44), 21353-21384. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]
-
Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug testing and analysis, 11(2), 237–246. [Link]
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Starting materials for Methyl 4-(2-aminoethyl)benzoate synthesis
An In-depth Technical Guide to the Synthesis of Methyl 4-(2-aminoethyl)benzoate: A Comparative Analysis of Starting Materials and Synthetic Routes
Abstract
Methyl 4-(2-aminoethyl)benzoate is a pivotal intermediate in medicinal chemistry and drug development, serving as a key building block for a range of pharmaceutical agents.[1] Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining Methyl 4-(2-aminoethyl)benzoate. As a senior application scientist, this document moves beyond simple procedural outlines to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each pathway, and offer field-proven insights to guide researchers in selecting the optimal route for their specific objectives, whether for bench-scale discovery or large-scale manufacturing. We will explore three core strategies: the reduction of a nitroalkene precursor, the reduction of a nitrile intermediate, and the direct esterification of 4-(2-aminoethyl)benzoic acid.
Retrosynthetic Analysis: Mapping the Strategic Pathways
A thorough retrosynthetic analysis of the target molecule reveals three logical and industrially relevant disconnections. These pathways diverge based on the primary starting materials and the key bond-forming or functional group transformation strategies employed. The choice of pathway is often dictated by factors such as starting material availability, cost, scalability, and safety considerations.
Caption: Retrosynthetic analysis of Methyl 4-(2-aminoethyl)benzoate.
Synthesis via Nitroalkene Reduction (The Wright Synthesis)
This pathway, detailed by Stephen W. Wright, presents a robust and scalable method starting from the commercially available methyl 4-formylbenzoate.[2] The strategy hinges on two classic and high-yielding transformations: the Henry (nitroaldol) reaction to construct the C2 side chain, followed by a catalytic hydrogenation that simultaneously reduces the nitro group and the carbon-carbon double bond.
Workflow Diagram
Caption: Workflow for the synthesis via nitrile reduction.
Core Principle & Mechanistic Insight
The synthesis begins with a suitable precursor like methyl 4-(bromomethyl)benzoate. The benzylic bromide is an excellent electrophile for an Sₙ2 reaction with a cyanide salt (e.g., KCN or NaCN) to form methyl 4-(cyanomethyl)benzoate. [3]The subsequent reduction of the nitrile group to a primary amine is a critical step. [4]Catalytic hydrogenation over Raney Nickel or other Group 10 metals is an industrially preferred method due to its cost-effectiveness and operational simplicity. [5][6]Alternatively, for laboratory-scale synthesis, powerful hydride-reducing agents like lithium aluminum hydride (LiAlH₄) offer a rapid and effective, albeit more hazardous, option. [7]
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(cyanomethyl)benzoate
-
In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1-1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 40-60 °C and stir for several hours until TLC analysis indicates complete consumption of the starting bromide. [3]4. After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the solvent and residual cyanide salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Reduction to Methyl 4-(2-aminoethyl)benzoate
Method A: Catalytic Hydrogenation [5][6]1. Dissolve methyl 4-(cyanomethyl)benzoate (1 eq) in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. 2. Add a slurry of Raney Nickel (approx. 5-10% by weight) or an alternative catalyst like Pd/C or PtO₂. 3. Pressurize the reaction vessel with hydrogen gas (50-500 psi) and heat to 40-80 °C. 4. Maintain stirring until hydrogen uptake ceases. 5. Cool the vessel, vent the hydrogen, and filter the mixture through Celite to remove the catalyst. 6. Concentrate the filtrate to yield the desired product.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction [7][6]1. In a dry, inert atmosphere (N₂ or Ar), suspend LiAlH₄ (approx. 1.5-2.0 eq) in an anhydrous ether solvent like THF or diethyl ether. 2. Cool the suspension to 0 °C in an ice bath. 3. Slowly add a solution of methyl 4-(cyanomethyl)benzoate (1 eq) in the same anhydrous solvent to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction. 4. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete. 5. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). 6. Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether. 7. Dry the combined filtrate and washings over Na₂SO₄ and concentrate to afford the product.
Data Summary
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | H₂, Raney Ni (or Pd/C) | Scalable, economical, "greener" | Requires pressure equipment, catalyst handling | >90% |
| LiAlH₄ Reduction | LiAlH₄, Anhydrous Ether | Fast, highly effective, simple setup | Hazardous reagent, moisture-sensitive, difficult workup | >85% |
Synthesis via Direct Esterification
This represents the most convergent and atom-economical route, provided the starting material, 4-(2-aminoethyl)benzoic acid, is readily available. [8][9]The synthesis involves a single, straightforward esterification reaction.
Workflow Diagram
Caption: Workflow for the synthesis via direct esterification.
Core Principle & Mechanistic Insight
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [10]To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is typically used, which serves as both a reactant and the solvent. A strong protic acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (generated from SOCl₂), protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by methanol. The amino group is also protonated under these acidic conditions, forming an ammonium salt which protects it from participating in side reactions.
Detailed Experimental Protocol (Fischer-Speier Esterification)
[10][11]1. Suspend 4-(2-aminoethyl)benzoic acid (1 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes). 2. Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or dropwise add thionyl chloride (SOCl₂, 1.1-1.5 eq), which generates HCl in situ. 3. After the addition, equip the flask with a reflux condenser and heat the mixture to reflux for several hours (4-24 h), monitoring by TLC or LC-MS. 4. Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. 5. Dissolve the residue in water and carefully neutralize the solution by adding a base, such as saturated sodium bicarbonate or aqueous ammonia, until the pH is ~8-9. 6. Extract the free-base product into an organic solvent (e.g., ethyl acetate or dichloromethane). 7. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Methyl 4-(2-aminoethyl)benzoate.
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route is a critical decision in chemical development, balancing efficiency with practical constraints.
| Parameter | Strategy 1: Nitroalkene Route | Strategy 2: Nitrile Route | Strategy 3: Esterification Route |
| Number of Steps | 2 | 2 | 1 |
| Starting Materials | Methyl 4-formylbenzoate | Methyl 4-(bromomethyl)benzoate | 4-(2-Aminoethyl)benzoic acid |
| Availability of SMs | Readily available | Readily available | Less common, more expensive |
| Overall Yield | High (~80-90%) | High (~75-85%) | Very High (>90%) |
| Scalability | Excellent; amenable to flow chemistry | Good; hydrogenation is scalable | Excellent |
| Safety/Hazards | Use of nitromethane | High: Use of highly toxic KCN/NaCN; LiAlH₄ is pyrophoric | Moderate; use of strong acids |
| Ideal Application | Large-scale production, process development | Lab-scale synthesis, situations where nitrile precursors are available | When the starting acid is available and cost-effective |
Conclusion
Three robust synthetic pathways to Methyl 4-(2-aminoethyl)benzoate have been evaluated.
-
The Direct Esterification route is unequivocally the most efficient, but its practicality is entirely dependent on the commercial availability and cost of 4-(2-aminoethyl)benzoic acid.
-
The Nitrile Reduction pathway is a classic and reliable method, but the high toxicity of cyanide reagents presents a significant safety and environmental barrier, making it less favorable for large-scale industrial production.
-
The Nitroalkene Reduction route, as described by Wright, emerges as the most balanced and strategically sound approach for both laboratory and industrial applications. [2]It begins with an inexpensive, readily available starting material, employs well-understood and high-yielding reactions, and avoids the acute toxicity hazards associated with the nitrile route, making it a highly recommended pathway for the reliable production of Methyl 4-(2-aminoethyl)benzoate.
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An In-Depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate hydrochloride: A Key Intermediate in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 4-(2-aminoethyl)benzoate hydrochloride, a versatile building block in modern pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, and its applications as a key intermediate in the synthesis of bioactive molecules, particularly analgesics and anti-inflammatory agents.
Chemical Identity and Significance
Methyl 4-(2-aminoethyl)benzoate hydrochloride is the hydrochloride salt of the methyl ester of 4-(2-aminoethyl)benzoic acid. Its structure features a primary amine and a methyl ester, making it a bifunctional molecule amenable to a wide range of chemical transformations. The presence of the hydrochloride salt enhances its solubility in aqueous media and improves its stability and handling characteristics, which are critical attributes in a laboratory setting.[1]
This compound serves as a crucial starting material in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility is particularly noted in the development of novel analgesics and anti-inflammatory drugs, as well as compounds targeting neurological disorders.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-(2-aminoethyl)benzoate;hydrochloride | [2] |
| Synonyms | 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride, Methyl p-aminoethylbenzoate hydrochloride | [1] |
| CAS Number | 56161-89-8 | [3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |
| Molecular Weight | 215.68 g/mol | [1][3] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCN.Cl | [2] |
| InChIKey | HYBVWCPWTPZFQE-UHFFFAOYSA-N | [3] |
| Physical Form | Powder | [3] |
| Melting Point | 241-243 °C | [3] |
| Storage | Store at room temperature | [3] |
Synthesis and Purification
The synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride can be achieved through a multi-step process, typically starting from a commercially available precursor such as 4-(2-nitroethyl)benzoic acid. The general synthetic strategy involves the reduction of the nitro group to a primary amine, followed by esterification of the carboxylic acid, and finally, formation of the hydrochloride salt.
A plausible and efficient synthetic route is outlined below:
Scheme 1: Synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride
Caption: Synthetic pathway for Methyl 4-(2-aminoethyl)benzoate hydrochloride.
Experimental Protocol
Part 1: Reduction of 4-(2-Nitroethyl)benzoic acid
-
In a hydrogenation vessel, dissolve 4-(2-nitroethyl)benzoic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(2-aminoethyl)benzoic acid.
Part 2: Fischer Esterification
-
Suspend the crude 4-(2-aminoethyl)benzoic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride. The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4]
-
Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.[5]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 4-(2-aminoethyl)benzoate as an oil or solid.
Part 3: Hydrochloride Salt Formation
-
Dissolve the crude Methyl 4-(2-aminoethyl)benzoate in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain Methyl 4-(2-aminoethyl)benzoate hydrochloride as a white to off-white powder.
Applications in Drug Development
The primary value of Methyl 4-(2-aminoethyl)benzoate hydrochloride lies in its role as a versatile intermediate for the synthesis of a wide array of bioactive molecules.[1] Its primary amine serves as a nucleophilic handle for the introduction of various substituents, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Synthesis of Analgesic and Anti-inflammatory Agents
The phenethylamine moiety within the structure of Methyl 4-(2-aminoethyl)benzoate is a common pharmacophore in many centrally acting drugs. By acylating the primary amine with various carboxylic acids or sulfonyl chlorides, libraries of novel compounds can be generated and screened for analgesic and anti-inflammatory activities.
Scheme 2: General approach for the synthesis of amide derivatives with potential analgesic/anti-inflammatory activity.
Caption: General acylation/sulfonylation of the primary amine.
For instance, reacting Methyl 4-(2-aminoethyl)benzoate with a substituted benzoyl chloride in the presence of a non-nucleophilic base like triethylamine would yield an N-benzoyl derivative. Many N-benzoyl-phenethylamine derivatives have been investigated for their analgesic properties.[6] Similarly, reaction with sulfonyl chlorides can lead to sulfonamide derivatives, a class of compounds known to exhibit a broad range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[7]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of Methyl 4-(2-aminoethyl)benzoate hydrochloride. This typically involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl bridge protons, the methyl ester protons, and the ammonium protons. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The ethyl bridge would show two triplets, and the methyl ester would be a singlet at around δ 3.9 ppm. The ammonium protons would likely be a broad singlet.
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (120-150 ppm), the methyl ester carbon (around 52 ppm), and the two carbons of the ethyl bridge.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to ester) | ~8.0 (d) | ~130 |
| Aromatic CH (ortho to ethyl) | ~7.3 (d) | ~129 |
| Aromatic C (ipso to ester) | - | ~130 |
| Aromatic C (ipso to ethyl) | - | ~145 |
| -CH₂- (adjacent to aromatic) | ~3.0 (t) | ~35 |
| -CH₂- (adjacent to amine) | ~3.2 (t) | ~40 |
| -NH₃⁺ | Broad singlet | - |
| -OCH₃ | ~3.9 (s) | ~52 |
| C=O | - | ~166 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are:
-
N-H stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.
-
C-H stretch (aromatic and aliphatic): Peaks between 2850-3100 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1720 cm⁻¹.[8]
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ester): Strong bands in the 1100-1300 cm⁻¹ range.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, Methyl 4-(2-aminoethyl)benzoate, the molecular ion peak [M]⁺ would be observed at m/z = 179. A common fragmentation pathway for phenethylamines is the cleavage of the C-C bond adjacent to the nitrogen, which would result in a stable benzylic cation.[9] For the ester, fragmentation can also occur via loss of the alkoxy group (-OCH₃) from the ester.[10]
Safety and Handling
Methyl 4-(2-aminoethyl)benzoate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 4-(2-aminoethyl)benzoate hydrochloride is a valuable and versatile intermediate in the field of medicinal chemistry. Its readily modifiable functional groups provide a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and applications, offering a solid foundation for researchers and drug development professionals working with this important building block.
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Methodological & Application
The Versatile Synthon: A Deep Dive into the Applications of Methyl 4-(2-aminoethyl)benzoate in Modern Organic Synthesis
Introduction: Unveiling a Key Building Block
In the landscape of organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. Methyl 4-(2-aminoethyl)benzoate, and its more commonly handled hydrochloride salt, has emerged as a highly versatile and valuable building block.[1] Its structure, featuring a primary aliphatic amine and a methyl ester appended to a benzene ring, offers two distinct and chemoselectively addressable functional groups. This duality allows for its seamless integration into a variety of synthetic pathways, serving as a linchpin in the construction of complex molecular architectures. This application note provides an in-depth exploration of the utility of Methyl 4-(2-aminoethyl)benzoate, complete with detailed protocols and mechanistic insights for its application in key synthetic transformations.
Table 1: Physicochemical Properties of Methyl 4-(2-aminoethyl)benzoate Hydrochloride [2][3]
| Property | Value |
| CAS Number | 56161-89-8 |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at room temperature |
Core Applications in Synthetic Chemistry
The synthetic utility of Methyl 4-(2-aminoethyl)benzoate is primarily centered around the reactivity of its primary amine functionality. This allows for its participation in a wide array of classic and contemporary organic reactions, including amide bond formations, N-acylations, reductive aminations, and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: The Cornerstone of Peptide and Medicinal Chemistry
The construction of amide bonds is a fundamental transformation in the synthesis of pharmaceuticals and biologically active compounds. Methyl 4-(2-aminoethyl)benzoate serves as an excellent amine component in these coupling reactions.
Among the plethora of available coupling reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient reagent for amide bond formation, particularly with challenging substrates. The reaction proceeds through the activation of a carboxylic acid by HATU in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The activated species, a highly reactive OAt-active ester, is then readily attacked by the primary amine of Methyl 4-(2-aminoethyl)benzoate to furnish the desired amide.
Caption: HATU-mediated amide coupling workflow.
This protocol describes a general method for the coupling of a generic carboxylic acid with Methyl 4-(2-aminoethyl)benzoate using HATU.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0°C, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at 0°C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add a solution of Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) and additional DIPEA (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 2: Representative Data for HATU-Mediated Amide Coupling [4]
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| 4-(aminomethyl)benzoic acid | Glycine DNA-conjugate | HATU | DIPEA | DMSO | Fair to Good |
| Boc-Val-OH | 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 38 |
N-Acylation: Installation of Diverse Functionality
Direct acylation of the primary amine of Methyl 4-(2-aminoethyl)benzoate with acyl chlorides is a straightforward and efficient method for introducing a wide range of functional groups.
The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen by a base, to form the stable amide product.[6][7]
Caption: Mechanism of N-acylation with an acyl chloride.
This protocol provides a general method for the N-acylation of Methyl 4-(2-aminoethyl)benzoate with a generic acyl chloride.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Acyl chloride of interest
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and widely used method for the synthesis of amines.[8][9] Methyl 4-(2-aminoethyl)benzoate can be employed as the amine component in reactions with aldehydes or ketones to generate more complex secondary amines.
The reaction proceeds in two key steps. First, the primary amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine. In the second step, the imine is reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the secondary amine.[10] The choice of a mild reducing agent is crucial as it should selectively reduce the imine in the presence of the starting carbonyl compound.[8]
Caption: Reductive amination workflow.
This protocol outlines a general procedure for the reductive amination of an aldehyde with Methyl 4-(2-aminoethyl)benzoate.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCE, add triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: A Modern Approach to Aryl Amines
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and general method for the formation of C-N bonds.[11] Methyl 4-(2-aminoethyl)benzoate can be effectively coupled with a variety of aryl halides or triflates.
The Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
This protocol provides a general method for the palladium-catalyzed coupling of an aryl bromide with Methyl 4-(2-aminoethyl)benzoate.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Aryl bromide of interest
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add the aryl bromide (1.0 eq) and Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.2 eq).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80-110°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: A Synthon of Strategic Importance
Methyl 4-(2-aminoethyl)benzoate has proven itself to be a synthon of significant strategic importance in the field of organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, enabling the efficient construction of complex molecules, particularly within the pharmaceutical industry. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new and important chemical entities.
References
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Wikipedia. 4-HO-MET. [Link]
-
Clark, J. (2023). Reaction between acyl chlorides and amines. Chemguide. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13078671, Methyl 4-(2-aminoethyl)benzoate hydrochloride. [Link]
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Organic Syntheses. Ethyl 4-aminobenzoate. [Link]
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Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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Olsson, T., et al. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 15(23), 6058-6061. [Link]
- U.S. Patent No. US6211384B1. (2001).
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Ghorai, P. (2017). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 15(46), 9811-9815. [Link]
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Mondal, S., & Shaikh, A. M. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Kiss, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Götte, M., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PloS one, 8(12), e84459. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
- U.S. Patent No. US9382193B2. (2016).
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Wikipedia. Reductive amination. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13078672, Methyl 3-(2-aminoethyl)benzoate hydrochloride. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Heth, C. L., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(2), 654-660. [Link]
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The Versatile Scaffold: Methyl 4-(2-aminoethyl)benzoate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 4-(2-aminoethyl)benzoate has emerged as a particularly valuable scaffold, offering a unique combination of structural features that medicinal chemists can exploit to construct a diverse array of bioactive molecules. Its architecture, comprising a para-substituted benzene ring with a reactive primary amine separated from an ester by a flexible ethyl linker, provides a versatile platform for derivatization and molecular elaboration.
This guide provides an in-depth exploration of the applications of Methyl 4-(2-aminoethyl)benzoate in medicinal chemistry. We will delve into its role as a cornerstone in the synthesis of compounds targeting a range of therapeutic areas, supported by detailed, field-proven protocols and an analysis of the chemical principles that underpin its utility.
Core Attributes for Drug Design
The utility of Methyl 4-(2-aminoethyl)benzoate in medicinal chemistry is rooted in several key molecular attributes:
-
Bifunctional Reactivity: The presence of both a primary amine and a methyl ester allows for selective and sequential chemical transformations. The amine serves as a nucleophile for reactions such as amide bond formation and N-alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or participate in transesterification reactions.
-
Structural Rigidity and Flexibility: The benzene ring provides a rigid core, which is often crucial for specific interactions with biological targets. The ethylamino side chain introduces a degree of conformational flexibility, enabling the resulting molecule to adopt optimal binding orientations.
-
Pharmacophoric Mimicry: The phenethylamine substructure is a common motif in many biologically active compounds, including neurotransmitters and hormones. This inherent feature makes derivatives of Methyl 4-(2-aminoethyl)benzoate promising candidates for targeting receptors and enzymes that recognize these endogenous ligands.
Application Focus: Synthesis of a Hypoglycemic Agent Analogue
A significant application of the Methyl 4-(2-aminoethyl)benzoate scaffold is in the synthesis of orally active hypoglycemic agents. One such example is the synthesis of analogues of p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, a compound known for its blood glucose-lowering properties.[1][2] This class of molecules highlights the utility of the scaffold in creating compounds with potential for treating metabolic disorders like type 2 diabetes.[3]
The following sections provide a comprehensive guide to the synthesis of a key intermediate and the subsequent amide coupling to generate a model compound, demonstrating the practical application of Methyl 4-(2-aminoethyl)benzoate.
Experimental Protocols
PART 1: Synthesis of the Key Acylating Agent: 5-Chloro-2-methoxybenzoic Acid
The synthesis of the target benzamide requires the preparation of the corresponding substituted benzoic acid. This protocol outlines a reliable method for the synthesis of 5-chloro-2-methoxybenzoic acid, a crucial intermediate.
Reaction Scheme:
Caption: Synthesis of 5-Chloro-2-methoxybenzoic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 5-chlorosalicylate | 4050-15-9 | 186.59 | 20 g |
| Acetone | 67-64-1 | 58.08 | 110 mL |
| 2 N Sodium Hydroxide | 1310-73-2 | 40.00 | 99 mL |
| Dimethyl sulfate | 77-78-1 | 126.13 | 20.79 g |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| 10% Sodium Hydroxide | 1310-73-2 | 40.00 | 100 mL |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | As needed |
| Ethanol | 64-17-5 | 46.07 | As needed |
| Water | 7732-18-5 | 18.02 | As needed |
Procedure:
-
Methylation:
-
To a solution of methyl 5-chlorosalicylate (20 g) in acetone (110 mL), add 2 N sodium hydroxide (66 mL) and dimethyl sulfate (13.86 g).
-
Stir the mixture for 10 minutes.
-
Add an additional portion of 2 N sodium hydroxide (33 mL) and dimethyl sulfate (6.93 g).
-
Heat the mixture under reflux for 45 minutes.
-
After cooling, evaporate the acetone.
-
Take up the residue in diethyl ether.
-
Extract the ether layer with dilute sodium hydroxide.
-
Evaporate the ether to obtain crude methyl 5-chloro-2-methoxybenzoate.[4]
-
-
Hydrolysis:
-
Heat the crude methyl 5-chloro-2-methoxybenzoate under reflux for 1 hour with 10% aqueous sodium hydroxide (100 mL).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Filter the precipitate and recrystallize from an ethanol-water mixture to yield 5-chloro-2-methoxybenzoic acid.[4]
-
Expected Yield: Approximately 8.8 g (45%).
Characterization Data for 5-Chloro-2-methoxybenzoic acid:
| Technique | Data |
| Melting Point | 80-81 °C[4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.6 (s, 1H, COOH), 8.08 (d, J=2.8 Hz, 1H), 7.52 (dd, J=8.8, 2.8 Hz, 1H), 7.03 (d, J=8.8 Hz, 1H), 4.07 (s, 3H, OCH₃)[5] |
| Mass Spectrum (EI) | m/z 186 (M⁺)[5] |
PART 2: Amide Coupling Protocol
This protocol details the amide coupling of Methyl 4-(2-aminoethyl)benzoate with 5-chloro-2-methoxybenzoyl chloride (prepared from the corresponding benzoic acid) to synthesize the target hypoglycemic agent analogue.
Reaction Workflow:
Caption: Amide coupling workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 5-Chloro-2-methoxybenzoic acid | 3438-16-2 | 186.59 |
| Thionyl chloride | 7719-09-7 | 118.97 |
| Methyl 4-(2-aminoethyl)benzoate | 56161-89-8 (HCl salt) | 179.22 |
| Triethylamine | 121-44-8 | 101.19 |
| Toluene | 108-88-3 | 92.14 |
| Dilute Hydrochloric Acid | 7647-01-0 | 36.46 |
| Sodium Bicarbonate Solution | 144-55-8 | 84.01 |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 |
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 5-chloro-2-methoxybenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid dissolves and gas evolution ceases (typically 1-2 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-chloro-2-methoxybenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve Methyl 4-(2-aminoethyl)benzoate (or its hydrochloride salt with an additional equivalent of base) in toluene.
-
Add triethylamine to the solution to act as a base.
-
To this solution, add a solution of 5-chloro-2-methoxybenzoyl chloride in a small amount of toluene dropwise, with stirring.
-
After the addition is complete, stir the reaction mixture under reflux for approximately 3 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and a sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Methyl 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzoate.[6]
-
Self-Validation and Quality Control:
-
TLC Analysis: Monitor the reaction progress using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate reaction completion.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum of the purified product should show characteristic peaks for the aromatic protons of both benzene rings, the methylene protons of the ethyl linker, the methoxy group, and the methyl ester. The amide NH proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the two carbonyl carbons (amide and ester).
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
-
-
Melting Point: A sharp melting point of the recrystallized product is an indicator of its purity.
Expert Insights and Causality
-
Choice of Coupling Reagent: While acid chlorides are effective, other modern coupling reagents such as HATU, HBTU, or EDC/HOBt can also be employed for the amide bond formation, often under milder conditions and with higher yields, especially for sensitive substrates.
-
Base Selection: Triethylamine is a common and cost-effective base for scavenging the HCl generated during the reaction. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used.
-
Solvent Considerations: Toluene is a suitable solvent for this reaction as it allows for heating to drive the reaction to completion and is relatively non-polar, facilitating product isolation. Other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used for reactions at lower temperatures with modern coupling reagents.
-
Purification Strategy: Recrystallization is often an effective method for purifying the final product, as the amide is typically a crystalline solid. If impurities persist, column chromatography on silica gel may be necessary.
Expanding the Synthetic Utility
The versatile nature of the Methyl 4-(2-aminoethyl)benzoate scaffold extends beyond the synthesis of hypoglycemic agents. The primary amine and the ester functionalities serve as handles for a wide range of chemical transformations, enabling the construction of diverse molecular libraries for screening against various biological targets.
Further Synthetic Transformations:
-
N-Alkylation: The primary amine can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones to introduce further diversity.
-
Hydrolysis and Further Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to generate more complex amides or used as a handle for attaching to other molecular scaffolds.
-
Cyclization Reactions: Intramolecular reactions between derivatives of the amine and the ester (or the corresponding acid) can lead to the formation of heterocyclic structures, which are prevalent in many drug molecules.
Conclusion
Methyl 4-(2-aminoethyl)benzoate stands as a testament to the power of strategic building block selection in medicinal chemistry. Its inherent structural and reactive properties provide a robust platform for the synthesis of a wide range of bioactive molecules. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors, ultimately contributing to the development of new and improved therapeutics.
References
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- BenchChem. (2025).
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ChemBK. (2024). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]
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-
Synthesis of 2-ethoxy-4-(5-chloro-2-methoxy-benzamido)-benzoic acid ethyl ester. (n.d.). [Link]
- How to prepare 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide? - FAQ. (n.d.).
- Netzer, R., et al. (1991). Synthesis and hypoglycemic activity of benzamidophenyl-alkanoic acid derivates: new inhibitors of gluconeogenesis. Journal of Medicinal Chemistry, 34(7), 2137-2143.
- Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Budaev, A. S., et al. (2016). Synthesis and Hypoglycemic Activity of 11-Deoxoglycyrrhetic Acid Derivatives.
- Supporting Information - An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds. (n.d.).
- Supporting Inform
-
PubChem. (n.d.). 4-Ethylbenzoic Acid. Retrieved January 21, 2026, from [Link]
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- 5. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the N-acylation of Methyl 4-(2-aminoethyl)benzoate
<
Introduction
N-acylated compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The modification of the primary amino group in methyl 4-(2-aminoethyl)benzoate provides a versatile platform for synthesizing a wide array of derivatives. This transformation is a fundamental step in the creation of more complex molecules and various heterocyclic compounds.[1][2] This document provides a detailed protocol for the N-acylation of methyl 4-(2-aminoethyl)benzoate, a common intermediate in pharmaceutical synthesis.
Reaction Principle: Nucleophilic Acyl Substitution
The N-acylation of methyl 4-(2-aminoethyl)benzoate proceeds via a nucleophilic acyl substitution mechanism.[3][4] The reaction is initiated by the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the acylating agent, such as an acyl chloride or acid anhydride.[5][6] This forms a tetrahedral intermediate. Subsequently, the leaving group (chloride or carboxylate) is eliminated, and a proton is removed from the nitrogen atom, yielding the final N-acylated product.[7][8] When using acyl chlorides, a base is typically added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[9][10][11]
Experimental Protocols
This section details a reliable and commonly employed method for the N-acylation of methyl 4-(2-aminoethyl)benzoate using an acyl chloride in the presence of an organic base.
Protocol 1: N-acylation using Acyl Chloride and Triethylamine
This protocol describes the N-acylation of methyl 4-(2-aminoethyl)benzoate using a generic acyl chloride and triethylamine as the base in an anhydrous organic solvent.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-(2-aminoethyl)benzoate (1.0 equivalent) in anhydrous dichloromethane (DCM). The typical concentration is around 0.1-0.5 M. The use of anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride.[12]
-
Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[11][13]
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature helps to control the exothermic reaction and minimize side products.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove any unreacted acyl chloride and acidic byproducts, followed by brine.[14]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acylated product.[15] Recrystallization can also be an effective purification method.[16]
Causality Behind Experimental Choices
-
Choice of Base: Triethylamine is a commonly used organic base for this transformation. Its primary role is to scavenge the HCl produced, preventing the protonation of the starting amine, which would render it non-nucleophilic.[11][13] Other organic bases like pyridine or diisopropylethylamine (DIPEA) can also be used.[17] Inorganic bases under Schotten-Baumann conditions (e.g., NaOH in a biphasic system) are also an option, particularly for large-scale synthesis.[3][4][18]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent the hydrolysis of the highly reactive acyl chloride.[19]
-
Temperature: The initial cooling to 0 °C is a precautionary measure to control the initial exotherm of the reaction between the amine and the acyl chloride. Many acylations can proceed efficiently at room temperature.[20]
-
Catalyst (Optional): For less reactive amines or acylating agents, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.[21][22] DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction rate by forming a highly reactive N-acylpyridinium intermediate.[21][23][24]
Data Presentation: Quantitative Summary
The following table provides a general summary of the quantitative parameters for the N-acylation of methyl 4-(2-aminoethyl)benzoate. Actual yields may vary depending on the specific acyl chloride used and the optimization of reaction conditions.
| Reagent/Parameter | Molar Equivalent/Condition | Purpose |
| Methyl 4-(2-aminoethyl)benzoate | 1.0 eq | Substrate |
| Acyl Chloride | 1.1 - 1.2 eq | Acylating Agent |
| Triethylamine | 1.2 - 1.5 eq | Acid Scavenger |
| DMAP (optional) | 0.05 - 0.1 eq | Catalyst |
| Solvent | Anhydrous DCM | Reaction Medium |
| Temperature | 0 °C to Room Temperature | Reaction Control |
| Reaction Time | 2 - 4 hours | To achieve completion |
| Expected Yield | >85% | Varies with substrate |
Visualizing the Workflow
The general workflow for the N-acylation of methyl 4-(2-aminoethyl)benzoate can be visualized as follows:
Caption: General workflow for the N-acylation of methyl 4-(2-aminoethyl)benzoate.
Mechanism Diagram
The underlying nucleophilic acyl substitution mechanism is detailed below:
Caption: Simplified mechanism of N-acylation via nucleophilic acyl substitution.
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Benchchem. (n.d.). The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide.
- Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
- Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- (2025). Optimizing Acylation Reactions with DMAP: Key Parameters Explained. [Source not available].
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16, 236-239.
- (2020).
- (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- (n.d.). Reactions of Acyl halide.
- Save My Exams. (2025). Acylation Mechanism.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- Ataman Kimya. (n.d.). TRIETHYLAMINE.
- (2022). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Source not available].
- Wikipedia. (n.d.). Triethylamine.
- (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?.
- (2015). Why do anhydrous acids bring out the formation of acetals whereas aqueous acids bring out hydrolysis the same?. Quora.
- (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.
- Benchchem. (n.d.). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
- (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
- (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
Sources
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- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
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- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Reactions of Acyl halide [simply.science]
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The Strategic Utility of Methyl 4-(2-aminoethyl)benzoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unveiling a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast array of pharmaceuticals due to their diverse biological activities. Methyl 4-(2-aminoethyl)benzoate has emerged as a highly valuable and versatile building block in this endeavor. Its bifunctional nature, possessing both a primary amine and a methyl ester, offers a unique handle for the strategic assembly of a variety of heterocyclic systems. This application note will delve into the utility of methyl 4-(2-aminoethyl)benzoate, with a focus on its application in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolones, a privileged scaffold in numerous biologically active molecules. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the significance of this synthetic strategy.
Core Concept: The Bischler-Napieralski Approach to Tetrahydroisoquinolones
The synthesis of the 1,2,3,4-tetrahydroisoquinolone core from methyl 4-(2-aminoethyl)benzoate is elegantly achieved through a two-step sequence involving an initial acylation followed by an intramolecular cyclization. This strategy is a modification of the classical Bischler-Napieralski reaction, a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2]
The primary amino group of methyl 4-(2-aminoethyl)benzoate serves as a nucleophilic handle for acylation with a suitable acylating agent, such as an acyl chloride or anhydride. This initial step forms the corresponding N-acyl derivative. The subsequent and key step is the intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the activated carbonyl carbon of the amide, leading to the formation of the six-membered heterocyclic ring. This cyclization is typically promoted by a dehydrating agent or a Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][4] The presence of electron-donating groups on the benzene ring generally facilitates this cyclization, while electron-withdrawing groups can hinder it.[5]
The resulting product from this sequence is a methyl 1-substituted-2-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate. The ester functionality at the 6-position, originating from the starting material, provides a valuable site for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as a logical progression from the linear starting material to the bicyclic heterocyclic product.
Caption: Synthetic workflow for tetrahydroisoquinolone synthesis.
Experimental Protocol: Synthesis of Methyl 1-Methyl-2-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
This protocol provides a detailed, step-by-step methodology for a representative synthesis of a 1,2,3,4-tetrahydroisoquinolone derivative starting from methyl 4-(2-aminoethyl)benzoate.
Part A: Acylation of Methyl 4-(2-aminoethyl)benzoate
Objective: To synthesize N-acetyl-4-(2-aminoethyl)benzoate.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, suspend methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-acetyl intermediate. The product can be purified by column chromatography on silica gel if necessary.
Part B: Bischler-Napieralski Cyclization
Objective: To synthesize methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate.
Materials:
-
N-acetyl-4-(2-aminoethyl)benzoate (from Part A)
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the N-acetyl intermediate (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to pH 8-9 with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired tetrahydroisoquinolone.
Data Summary: Expected Outcomes
The following table summarizes the expected data for the synthesized compounds. Actual results may vary depending on experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| N-acetyl-4-(2-aminoethyl)benzoate | C₁₂H₁₅NO₃ | 221.25 | >90 | White solid |
| Methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | C₁₂H₁₃NO₃ | 219.24 | 60-75 | Crystalline solid |
Causality and Trustworthiness in the Protocol
-
Acylation Step: The use of triethylamine is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the acylation reaction, driving the reaction to completion. Performing the reaction at 0 °C initially helps to control the exothermic reaction between the amine and acetyl chloride.
-
Cyclization Step: Phosphorus oxychloride serves as both a Lewis acid to activate the amide carbonyl and a dehydrating agent to facilitate the intramolecular cyclization.[4] The use of an anhydrous solvent is critical as the presence of water would quench the POCl₃. The basic workup is necessary to neutralize the acidic reaction mixture and allow for the extraction of the product into an organic solvent.
Conclusion and Future Perspectives
Methyl 4-(2-aminoethyl)benzoate is a readily accessible and highly effective building block for the synthesis of 1,2,3,4-tetrahydroisoquinolone derivatives via a modified Bischler-Napieralski reaction. The protocol described herein is robust and provides a clear pathway to a key heterocyclic scaffold. The presence of the methyl ester functionality in the final product opens up numerous avenues for further derivatization, enabling the creation of diverse chemical libraries for screening in drug discovery programs. This strategic use of a bifunctional starting material exemplifies an efficient and logical approach to the construction of complex, biologically relevant molecules.
References
-
Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Name Reactions in Organic Synthesis. Bischler-Napieralski Reaction. [Link][5]
Sources
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- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. grokipedia.com [grokipedia.com]
Analytical techniques for characterizing Methyl 4-(2-aminoethyl)benzoate
An In-Depth Guide to the Analytical Characterization of Methyl 4-(2-aminoethyl)benzoate
Application Note & Protocol
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Methyl 4-(2-aminoethyl)benzoate is a bifunctional organic compound featuring a primary amine and a methyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules where its phenethylamine backbone can be a key pharmacophore.[1][2] For instance, it serves as a building block in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1]
Given its role as a precursor, the unambiguous confirmation of its identity, purity, and stability is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development. In-process impurities or degradation products can have profound, often deleterious, effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a multi-technique analytical workflow designed to deliver a comprehensive characterization of Methyl 4-(2-aminoethyl)benzoate. We will move beyond rote procedures to explain the causality behind methodological choices, ensuring each protocol acts as a self-validating system. The techniques covered—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—are synergistic, each providing a unique and complementary piece of the analytical puzzle.
Physicochemical & Structural Data
A foundational step in any analytical endeavor is to collate the known properties of the analyte. This data informs instrument setup, solvent selection, and expected outcomes.
| Property | Value | Source |
| IUPAC Name | methyl 4-(2-aminoethyl)benzoate | PubChem[3] |
| Synonyms | Methyl p-aminoethylbenzoate | Chem-Impex[1] |
| CAS Number | 56161-89-8 (for hydrochloride salt) | Chem-Impex[1] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[4] |
| Molecular Weight | 179.22 g/mol | BenchChem[5] |
| Monoisotopic Mass | 179.09464 Da | PubChemLite[4] |
Overall Analytical Workflow
A robust characterization relies on the convergence of data from multiple orthogonal techniques. The workflow below illustrates a logical progression from structural elucidation to purity assessment.
Caption: Integrated workflow for the characterization of Methyl 4-(2-aminoethyl)benzoate.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods probe the molecule's interaction with electromagnetic radiation to build a detailed picture of its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Causality: The choice of a deuterated solvent is critical. For Methyl 4-(2-aminoethyl)benzoate, which has a primary amine, Deuterated Chloroform (CDCl₃) is a common choice. However, if solubility is an issue or if exchangeable amine protons are of particular interest, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent alternative as it slows the proton exchange rate.
Protocol: ¹H & ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program (e.g., 'zg30').
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) and accumulate a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier Transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
Expected NMR Data Interpretation
The following diagram illustrates the correlation between the molecule's structure and its expected NMR signals.
Caption: Predicted ¹H and ¹³C NMR signal assignments for Methyl 4-(2-aminoethyl)benzoate.
Note: Predicted chemical shifts are based on analogous structures like methyl 4-methylbenzoate and ethyl 4-aminobenzoate.[6][7] The amine proton signal (F) is often broad and its chemical shift is highly dependent on concentration and solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.
Expertise & Causality: The sample preparation method can influence the quality of the spectrum. Attenuated Total Reflectance (ATR) is often preferred for modern instruments as it requires minimal sample preparation and is highly reproducible. For the primary amine, two distinct N-H stretching bands are expected, which is a key diagnostic feature.
Protocol: ATR-IR Analysis
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Analysis: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two bands) |
| 3000-3100 | C-H Stretch | Aromatic C-H | Medium-Weak |
| 2850-2960 | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) | Medium |
| ~1720 | C=O Stretch | Ester (Carbonyl) | Strong, Sharp |
| ~1610 | C=C Stretch | Aromatic Ring | Medium |
| 1100-1300 | C-O Stretch | Ester (C-O) | Strong |
Note: These ranges are based on established IR correlation tables and data for similar benzoate esters.[8][9]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. The fragmentation pattern can also provide corroborating structural evidence.
Expertise & Causality: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this molecule. The primary amine is easily protonated to form a stable [M+H]⁺ ion, making it highly sensitive to this method. Coupling MS with a liquid chromatograph (LC-MS) is the preferred setup as it provides purity information and mass confirmation simultaneously.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Chromatography (LC):
-
Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Analysis: Monitor for the expected mass of the protonated molecular ion [M+H]⁺.
-
Expected Mass Spectrum Data
-
Molecular Ion: The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 180.1019 , which matches the calculated exact mass for C₁₀H₁₄NO₂⁺.[4]
-
Key Fragments: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or cleavage of the ethyl side chain, providing further structural confirmation.
Chromatographic Analysis for Purity Assessment
While spectroscopy confirms identity, chromatography is the gold standard for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and precise method for quantifying Methyl 4-(2-aminoethyl)benzoate and detecting any non-volatile impurities.
Expertise & Causality: A C18 column is the workhorse for reverse-phase chromatography and is well-suited for this moderately polar molecule. The mobile phase composition (acetonitrile/water) is chosen to provide good retention and peak shape. A low concentration of an acid like formic or phosphoric acid is added to the mobile phase to protonate the amine, which prevents peak tailing by minimizing interactions with residual silanols on the column packing. UV detection is ideal due to the strong chromophore of the benzene ring.
Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
HPLC System: A system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a 45:55 (v/v) ratio. For MS compatibility, replace the phosphate buffer with 0.1% formic acid in water.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The retention time of the main peak should be consistent across injections.
-
Conclusion
The application of this multi-technique analytical strategy provides a rigorous and holistic characterization of Methyl 4-(2-aminoethyl)benzoate. The convergence of data from NMR, IR, MS, and HPLC allows for unambiguous confirmation of the molecule's structure and a precise assessment of its purity. This level of analytical diligence is paramount for ensuring the quality and reliability of materials used in research and pharmaceutical development, ultimately contributing to the integrity and success of the scientific endeavor.
References
-
PubChem. Methyl 4-(2-aminoethyl)benzoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
PubChem. Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the reduction of aromatic nitro compounds". Available from: [Link]
-
Brainly. Provide the IR spectrum analysis for methyl benzoate. Available from: [Link]
-
NIST. Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available from: [Link]
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Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. Available from: [Link]
-
PubChem. Methyl 4-amino-2-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for "Visible-Light-Induced Aerobic Oxidation of Alcohols to Esters...". Available from: [Link]
-
PubChem. Methyl 4-[(2-methoxyethyl)amino]benzoate. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
-
PubChemLite. Methyl 4-(2-aminoethyl)benzoate hydrochloride (C10H13NO2). Available from: [Link]
-
SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. Available from: [Link]
-
MySkinRecipes. Methyl 4-(2-Aminoethyl)benzoate Hydrochloride. Available from: [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Available from: [Link]
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Mastering the Reactions of Methyl 4-(2-aminoethyl)benzoate: A Comprehensive Guide for Synthetic Chemists
Methyl 4-(2-aminoethyl)benzoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of medicinal chemistry and drug development. Its structure, featuring a primary amine and a methyl ester, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the key reaction conditions for utilizing Methyl 4-(2-aminoethyl)benzoate as a reactant, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.
Introduction to a Versatile Building Block
Methyl 4-(2-aminoethyl)benzoate possesses two key reactive sites: the nucleophilic primary amine at the terminus of the ethyl chain and the electrophilic carbonyl carbon of the methyl ester. The phenyl ring can also participate in electrophilic aromatic substitution, though this is less common when the amine is unprotected. The primary amine is the more reactive of the two principal functional groups, readily participating in reactions such as acylation, alkylation, and condensation. The methyl ester, while less reactive, can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. This dual functionality makes it an ideal scaffold for introducing a variety of substituents and for the construction of more complex molecular architectures.
I. Amide Bond Formation: The Workhorse Reaction
The formation of an amide bond by reacting the primary amine of Methyl 4-(2-aminoethyl)benzoate with a carboxylic acid is one of its most fundamental and widely employed transformations. This reaction is central to the synthesis of peptides, polymers, and a vast number of biologically active compounds.
Mechanistic Considerations
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in the loss of a water molecule. To achieve efficient amide bond formation under milder conditions, the carboxylic acid is typically activated using a coupling agent. The most common strategy involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt).
The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of Methyl 4-(2-aminoethyl)benzoate. The addition of HOBt is crucial as it reacts with the O-acylisourea to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization of chiral carboxylic acids, leading to higher yields and purer products.
Caption: General workflow for EDC/HOBt mediated amide bond formation.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with Methyl 4-(2-aminoethyl)benzoate using EDC and HOBt.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1 M).
-
Add Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Add DIPEA or TEA (2.5 eq) to neutralize the hydrochloride salt and the HOBt. Stir the mixture for 10-15 minutes at room temperature. The use of DIPEA is often preferred as it is a non-nucleophilic base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[1][2]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | DCM is a good choice for its ease of removal. DMF can be beneficial for less soluble reactants. |
| Base | DIPEA or TEA | Neutralizes the hydrochloride salt and acidic byproducts. DIPEA is less likely to cause side reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction upon addition of EDC. |
| Stoichiometry | Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq) | A slight excess of the amine and coupling reagents ensures complete consumption of the carboxylic acid. |
| Reaction Time | 12-24 hours | Typically sufficient for completion. Progress should be monitored by TLC. |
| Work-up | Aqueous basic wash | Removes unreacted HOBt, EDC, and the urea byproduct. |
| Purification | Flash Column Chromatography | Effective for removing any remaining impurities and byproducts. |
II. N-Alkylation: Introducing Substituents on the Nitrogen
N-alkylation of the primary amine of Methyl 4-(2-aminoethyl)benzoate allows for the introduction of a wide variety of alkyl or aryl groups, leading to secondary or tertiary amines. This is a key transformation for modifying the steric and electronic properties of the molecule.
Mechanistic Insights
The N-alkylation of amines with alkyl halides is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A base is typically required to neutralize the hydrogen halide formed during the reaction. Over-alkylation to form the tertiary amine and even the quaternary ammonium salt can be a significant side reaction, especially with reactive alkyl halides.
Caption: Simplified workflow for the N-alkylation of a primary amine.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol provides a general method for the mono-alkylation of Methyl 4-(2-aminoethyl)benzoate with an alkyl halide.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes)
Procedure:
-
To a round-bottom flask, add Methyl 4-(2-aminoethyl)benzoate (1.0 eq) and dissolve it in acetonitrile or acetone.
-
Add a base such as potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by recrystallization from a suitable solvent system to yield the pure N-alkylated product.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile or Acetone | Polar aprotic solvents that facilitate SN2 reactions. |
| Base | K₂CO₃ or NaHCO₃ | An inorganic base to neutralize the acid byproduct without competing in the alkylation. |
| Temperature | Room Temperature to Reflux | Higher temperatures can accelerate the reaction but may also promote over-alkylation. |
| Stoichiometry | Alkyl Halide (1.0-1.2 eq) | A slight excess of the alkylating agent can drive the reaction to completion. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the electrophile. |
| Work-up | Filtration and Aqueous wash | Removes inorganic salts and water-soluble impurities. |
| Purification | Recrystallization | Often effective for purifying crystalline secondary amine products.[3] |
III. Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanistic Rationale
The reaction proceeds in two main steps. First, the primary amine of Methyl 4-(2-aminoethyl)benzoate attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the second step, a reducing agent, selectively chosen to reduce the imine in the presence of the starting carbonyl compound, is used to furnish the final amine product. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this purpose and is compatible with a wide range of functional groups.[4][5]
Caption: General scheme for reductive amination.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details the reductive amination of Methyl 4-(2-aminoethyl)benzoate with a representative aldehyde using sodium triacetoxyborohydride.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-(2-aminoethyl)benzoate (1.0 eq) and the aldehyde (1.1 eq) in DCE or THF.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1-0.2 eq) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Continue to stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
| Parameter | Recommended Condition | Rationale |
| Solvent | DCE or THF | Anhydrous aprotic solvents are preferred. DCE is often the solvent of choice.[4][5] |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective, tolerating a wide range of functional groups. |
| Temperature | Room Temperature | Sufficient for most reductive aminations with STAB. |
| Stoichiometry | Aldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq) | A slight excess of the aldehyde and a larger excess of the reducing agent ensure complete conversion. |
| Reaction Time | 12-24 hours | Generally sufficient for the reaction to go to completion. |
| Work-up | Basic aqueous quench | Neutralizes any remaining acid and quenches the excess reducing agent. |
| Purification | Flash Column Chromatography | Effective for separating the product from any unreacted starting materials or byproducts. |
IV. Cyclization Reactions: Building Heterocyclic Scaffolds
The bifunctional nature of Methyl 4-(2-aminoethyl)benzoate and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. Two notable examples are the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is an acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[6] While Methyl 4-(2-aminoethyl)benzoate itself is not an indole, its derivatives where the phenyl ring is replaced by an indole moiety are classic substrates for this reaction, leading to the formation of tetrahydro-β-carbolines.[4][7][8][9][10]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[11][12][13] An N-acylated derivative of Methyl 4-(2-aminoethyl)benzoate can undergo this reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction involves the formation of a nitrilium ion intermediate which then undergoes intramolecular cyclization onto the electron-rich aromatic ring.
Caption: Overview of Pictet-Spengler and Bischler-Napieralski cyclization reactions.
Conclusion
Methyl 4-(2-aminoethyl)benzoate is a highly valuable and versatile reactant in organic synthesis. Its primary amine and methyl ester functionalities provide two distinct points for chemical modification, enabling the construction of a diverse range of molecular structures. The reaction conditions for amide bond formation, N-alkylation, and reductive amination are well-established and can be readily adapted to a variety of substrates. Furthermore, its derivatives serve as key precursors for important cyclization reactions that form the core of many heterocyclic compounds. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions, as outlined in this guide, are paramount to successfully harnessing the synthetic potential of this important building block in the pursuit of novel chemical entities for research and drug development.
References
- Wright, S. W. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Synth. Commun.2000, 30 (15), 2825–2829.
- Gassman, P. G.; Gruetzmacher, G.
- Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44 (3), 2030–2036.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95 (6), 1797–1842.
- Sheehan, J. C.; Hess, G. P. A New Method of Forming the Peptide Linkage. J. Am. Chem. Soc.1955, 77 (4), 1067–1068.
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38 (2), 606–631.
- Wang, X.-j.; Tan, J.; Grozinger, K. A practical synthesis of 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines. Tetrahedron Lett.2000, 41 (25), 4713–4716.
- Whaley, W. M.; Govindachari, T. R.
- Myers, A. G.; Kung, D. W.; Zhong, B.; Movassaghi, M.; Kwon, S. A Concise, Stereocontrolled Synthesis of (+)-Streptonigrin. J. Am. Chem. Soc.1999, 121 (36), 8401–8402.
- Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron2004, 60 (11), 2447–2467.
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
- CN111632400B - Recrystallization purification method of enamine salt - Google P
- Lounasmaa, M.; Tolvanen, A. Simple Pictet-Spengler reactions. In The Alkaloids: Chemistry and Biology; Cordell, G. A., Ed.; Academic Press, 1998; Vol. 50, pp 233–281.
-
YouTube. Bischler–Napieralski Reaction | Prepare for GATE, NET. [Link]
-
YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]
-
sioc-journal.cn. Design, Synthesis and Antioxidant Activity of Tetrahydro-β-Carbolines. [Link]
-
Supporting Information. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). One-pot tandem cyclisation to pyrrolo[1,2-a][6][14]benzodiazepines: a modified approach to the Pictet–Spengler reaction. [Link]
-
MDPI. Recent Advances in the Synthesis of β-Carboline Alkaloids. [Link]
-
ResearchGate. Bischler‐Napieralski reaction. [Link]
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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 4-(2-aminoethyl)benzoate
Introduction:
Methyl 4-(2-aminoethyl)benzoate is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a primary amine and a methyl ester, allows for selective chemical modifications at either terminus, providing access to diverse molecular scaffolds. The phenethylamine core is a common motif in many biologically active compounds, while the benzoate moiety offers a convenient handle for further derivatization or can act as a bioisostere for a carboxylic acid. These application notes provide detailed protocols for key chemical transformations of Methyl 4-(2-aminoethyl)benzoate, enabling researchers to construct complex molecules with potential therapeutic applications. The methodologies described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to facilitate adaptation and optimization.
N-Acylation: Formation of Amide Bonds
The primary amine of Methyl 4-(2-aminoethyl)benzoate readily undergoes acylation with various acylating agents to form stable amide bonds. This reaction is fundamental in medicinal chemistry for introducing diverse functionalities and building peptidic or pseudo-peptidic structures.
Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product characteristics. Acyl chlorides are highly reactive and are typically used with a non-nucleophilic base to scavenge the HCl byproduct. Carboxylic acids, on the other hand, require activation with a coupling agent to facilitate amide bond formation under milder conditions, which is often preferred for sensitive substrates.
Protocol 1.1: Acylation using an Acyl Chloride
This protocol details the synthesis of Methyl 4-(2-acetamidoethyl)benzoate.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Suspend Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10-15 minutes to liberate the free amine.
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture. A precipitate of triethylammonium chloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 4-(2-acetamidoethyl)benzoate.
Data Summary Table:
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Methyl 4-(2-acetamidoethyl)benzoate | C₁₂H₁₅NO₃ | 221.25 | 85-95 |
| Methyl 4-(2-(phenylformamido)ethyl)benzoate | C₁₇H₁₇NO₃ | 283.32 | 80-90 |
Experimental Workflow for N-Acylation:
Caption: General workflow for the N-acylation of Methyl 4-(2-aminoethyl)benzoate.
N-Sulfonylation: Formation of Sulfonamides
The reaction of Methyl 4-(2-aminoethyl)benzoate with sulfonyl chlorides provides sulfonamide derivatives, which are important pharmacophores found in a variety of drugs, including diuretics and antibiotics.
Causality of Experimental Choices: Similar to acylation, N-sulfonylation with sulfonyl chlorides is a robust reaction that proceeds readily in the presence of a base to neutralize the generated HCl. Pyridine is often used as both the base and the solvent due to its ability to catalyze the reaction and solubilize the starting materials.
Protocol 2.1: Synthesis of Methyl 4-(2-(phenylsulfonamido)ethyl)benzoate
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups to the nitrogen atom. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.
Causality of Experimental Choices: The choice of reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation. It is less reactive towards the carbonyl group of the starting aldehyde or ketone compared to the iminium ion intermediate, thus minimizing the formation of alcohol byproducts.
Protocol 3.1: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes the reaction with a generic aldehyde.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of Methyl 4-(2-aminoethyl)benzoate (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Methyl 4-(2-(benzylamino)ethyl)benzoate | C₁₇H₁₉NO₂ | 269.34 | 70-85 |
| Methyl 4-(2-(cyclohexylmethylamino)ethyl)benzoate | C₁₇H₂₅NO₂ | 275.39 | 65-80 |
Logical Relationship for Reductive Amination:
Caption: Two-stage process of reductive amination.
Synthesis of Heterocyclic Intermediates
The bifunctional nature of Methyl 4-(2-aminoethyl)benzoate makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.
Protocol 4.1: Synthesis of a Dihydropyrimidinone Derivative (Biginelli-type Reaction)
This protocol outlines a one-pot synthesis of a dihydropyrimidinone, a scaffold with a wide range of biological activities.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or another suitable Lewis acid catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine Methyl 4-(2-aminoethyl)benzoate (1.0 eq), the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of Cu(OTf)₂ in ethanol.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
References
-
Wright, S. W. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 2000 , 32(4), 376-379. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 2010 , 75(16), 5470–5477. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005 , 61(46), 10827-10852. [Link]
-
Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 1993 , 49(32), 6937-6963. [Link]
Application Notes and Protocols: Derivatization of the Primary Amine in Methyl 4-(2-aminoethyl)benzoate
<
Introduction
Methyl 4-(2-aminoethyl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a primary aliphatic amine and a methyl ester attached to a benzene ring, providing two key points for chemical modification. The primary amine, in particular, serves as a crucial handle for derivatization, allowing for the introduction of diverse functionalities to modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.
This guide provides an in-depth exploration of several key strategies for the derivatization of the primary amine of methyl 4-(2-aminoethyl)benzoate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower researchers in their synthetic endeavors.
I. Acylation: Formation of Amide Bonds
The formation of an amide bond via acylation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[1][2] This transformation converts the primary amine into a stable, neutral amide linkage, which is a common motif in a vast array of pharmaceutical agents. The reaction typically involves the coupling of the amine with a carboxylic acid, acyl chloride, or anhydride.
A. Rationale and Mechanistic Overview
Amide bond formation from a carboxylic acid and an amine requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][2] This is commonly achieved using coupling reagents that form a highly reactive intermediate, such as an O-acylisourea, which is then readily displaced by the amine.[3] Alternatively, the more reactive acyl chlorides or anhydrides can be used, which often react directly with the amine, typically in the presence of a base to neutralize the generated acid byproduct.[3][]
Caption: General workflow for amide bond formation via carboxylic acid activation.
B. Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[5]
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF (0.1-0.5 M), add DIPEA (2.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq) in one portion and continue to stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Acylation using an Acyl Chloride (Schotten-Baumann conditions)
This method is suitable when the corresponding acyl chloride of the desired carboxylic acid is readily available and the starting materials are stable to the basic conditions.[3]
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Acyl chloride of interest
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 4-(2-aminoethyl)benzoate (1.0 eq) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Derivatization Method | Reagents | Typical Reaction Time | Purification |
| EDC/HOBt Coupling | Carboxylic acid, EDC, HOBt, DIPEA | 4-16 hours | Column Chromatography |
| Acyl Chloride Acylation | Acyl chloride, Triethylamine | 2-6 hours | Column Chromatography |
II. Sulfonylation: Formation of Sulfonamides
Sulfonylation of the primary amine with a sulfonyl chloride yields a sulfonamide, a functional group present in numerous antibacterial drugs and other therapeutic agents.[6] This derivatization can significantly alter the acidity and hydrogen bonding capabilities of the parent amine.
A. Rationale and Mechanistic Overview
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid generated during the reaction.[7][8] A common side reaction with primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second equivalent of the sulfonyl chloride.[7] To favor mono-sulfonylation, it is crucial to control the stoichiometry and addition rate of the sulfonyl chloride.[7]
Caption: Competing pathways in the sulfonylation of a primary amine.
B. Experimental Protocol: Mono-sulfonylation
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride)
-
Pyridine or 2,6-Lutidine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 4-(2-aminoethyl)benzoate (1.1 eq) in anhydrous DCM or THF (0.1 M).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.[7]
-
Monitor the reaction progress by TLC or LC-MS. Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (2x, to remove excess pyridine), water (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired mono-sulfonamide.
III. Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds, enabling the conversion of the primary amine of methyl 4-(2-aminoethyl)benzoate into a secondary amine.[9] This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10][11]
A. Rationale and Mechanistic Overview
The reaction is typically carried out under mildly acidic conditions which catalyze the formation of the imine. A key aspect of this method is the use of a selective reducing agent that reduces the imine faster than it reduces the starting carbonyl compound.[10] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and selectivity for the protonated imine intermediate.[10][11]
Caption: The two-step, one-pot process of reductive amination.
B. Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-(2-aminoethyl)benzoate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq), if necessary.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
IV. Amine Protection: Use of Protecting Groups
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent it from interfering with reactions at other sites of the molecule. This is achieved through the use of protecting groups, which can be selectively introduced and later removed under specific conditions.
A. Boc Protection (tert-Butoxycarbonyl)
The Boc group is one of the most common amine protecting groups in organic synthesis.[12] It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[13][14]
Protocol: Boc Protection
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 4-(2-aminoethyl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v) or in DCM.
-
Add triethylamine (1.5 eq) or an equivalent amount of an aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, if using an aqueous system, extract the product with ethyl acetate (3x). If using an organic solvent, wash the reaction mixture with water.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Boc protected amine.
B. Fmoc Protection (9-Fluorenylmethoxycarbonyl)
The Fmoc group is another widely used protecting group, particularly in peptide synthesis.[15] Its key feature is its lability to basic conditions (e.g., piperidine), while being stable to acidic conditions, making it orthogonal to the Boc group.[15][16][17]
Protocol: Fmoc Protection
Materials:
-
Methyl 4-(2-aminoethyl)benzoate
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or (9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 4-(2-aminoethyl)benzoate (1.0 eq) in a mixture of 1,4-dioxane and a saturated aqueous solution of sodium bicarbonate (e.g., 1:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-Fmoc protected amine.
| Protecting Group | Reagent | Key Stability | Deprotection Conditions |
| Boc | Boc₂O | Base, Hydrogenolysis | Strong Acid (e.g., TFA) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenolysis | Base (e.g., Piperidine) |
V. Purification and Characterization
A. Purification
Purification of the derivatized products is most commonly achieved by silica gel column chromatography. Due to the basic nature of any unreacted starting amine or the secondary amine products from reductive amination, tailing on the silica column can be an issue.[18] This can often be mitigated by:
-
Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent.[19]
-
Using an amine-functionalized silica gel column which minimizes the interaction between the basic compounds and the acidic silanol groups of standard silica.[18][19]
-
For highly polar compounds, reversed-phase chromatography on a C18 column can be an effective alternative.[20]
B. Characterization
The successful derivatization of the primary amine can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the broad singlet corresponding to the primary amine protons (typically in the 1-3 ppm range) is a key indicator of a successful reaction.[21][22] New signals corresponding to the introduced group will appear, for example, the amide N-H proton (typically a broad signal between 5-9 ppm) or new alkyl groups adjacent to the nitrogen. The protons on the carbon adjacent to the nitrogen (the -CH₂-N- group) will often experience a downfield shift upon derivatization.[23]
-
¹³C NMR: A shift in the resonance of the carbon atom attached to the nitrogen will be observed.
-
-
Mass Spectrometry (MS): The molecular weight of the product will increase corresponding to the mass of the added functional group. This provides a definitive confirmation of the successful derivatization.
-
Infrared (IR) Spectroscopy: The characteristic N-H stretching vibrations of the primary amine (two bands in the 3300-3500 cm⁻¹ region) will be replaced by a single N-H stretch for secondary amides or sulfonamides, or will be absent for tertiary amides. The appearance of a strong carbonyl (C=O) stretch for amides (around 1630-1680 cm⁻¹) or S=O stretches for sulfonamides (around 1350 and 1160 cm⁻¹) will also be evident.
VI. Conclusion
The derivatization of the primary amine in methyl 4-(2-aminoethyl)benzoate offers a gateway to a vast chemical space for the development of novel compounds with tailored properties. The choice of derivatization strategy—be it acylation, sulfonylation, reductive amination, or protection—should be guided by the overall synthetic goal and the chemical nature of the desired final product. By understanding the principles behind these transformations and adhering to robust experimental protocols, researchers can effectively and efficiently modify this versatile building block to advance their research and development objectives.
References
-
JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones . JoVE. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-secondary-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-secondary-amines)
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
-
Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry. [Link]
-
PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . PMC. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . NIH. [Link]
-
Royal Society of Chemistry. Microwave-assisted, solvent- and catalyst-free, chemoselective sulfonylation of amines . RSC Advances. [Link]
-
Wikipedia. Reductive amination . Wikipedia. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines . SciELO. [Link]
-
Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes . Fiveable. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines . Chemistry Steps. [Link]
-
Fisher Scientific. Amide Synthesis . Fisher Scientific. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection . J&K Scientific. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Aapptec Peptides. Coupling Reagents . Aapptec Peptides. [Link]
-
Biotage. Is there an easy way to purify organic amines? . Biotage. [Link]
-
University of Calgary. Amines . chem.ucalgary.ca. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]
-
Chemistry LibreTexts. Amines as Nucleophiles . Chemistry LibreTexts. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group . Wikipedia. [Link]
-
PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems . PubMed. [Link]
-
American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture . ACS Omega. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines . Chemistry LibreTexts. [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines . Teledyne ISCO. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages . NIH. [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid . Reddit. [Link]
-
National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group . NIH. [Link]
-
ResearchGate. Reaction of primary amine with OPA . ResearchGate. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. [Link]
-
ACS Publications. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes . ACS Omega. [Link]
-
R Discovery. NMR Studies of Amine Species in MEA−CO2−H2O System: Modification of the Model of Vapor−Liquid Equilibrium (VLE) . R Discovery. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation) . Organic Chemistry Portal. [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 4-(2-aminoethyl)benzoate Scaffolds in Solid-Phase Synthesis
Introduction: Beyond a Simple Building Block
In the landscape of combinatorial chemistry and drug discovery, the selection of a core scaffold is a critical decision that dictates the accessible chemical space and the ultimate functionality of the synthesized library. Methyl 4-(2-aminoethyl)benzoate and its derivatives represent a privileged scaffold, forming the backbone of numerous phenethylamine compounds.[1][2] The 2-phenethylamine motif is a cornerstone in medicinal chemistry, found in endogenous catecholamines and a vast array of pharmacologically active agents.[2] Its utility in solid-phase synthesis (SPS) stems from its bifunctional nature: a primary amine for chain elongation and a carboxylic acid (or its ester precursor) for either linking to a solid support or serving as a terminal functional group.
This guide provides a comprehensive overview and detailed protocols for leveraging the 4-(2-aminoethyl)benzoic acid moiety in solid-phase synthesis to generate libraries of N-substituted phenethylamine derivatives. We will explore the strategic considerations behind resin selection, scaffold attachment, library elaboration, and final cleavage, providing researchers with the practical knowledge to accelerate their discovery programs.
Core Principles: Why Solid-Phase Synthesis?
Solid-phase synthesis (SPS), a technique pioneered by Bruce Merrifield, revolutionized the synthesis of complex molecules by anchoring the starting material to an insoluble polymer resin.[3] This approach simplifies the entire synthetic workflow by allowing for the use of excess reagents to drive reactions to completion. Purification is reduced to simple filtration and washing of the resin, eliminating the need for laborious chromatographic separation at each step. This methodology is particularly powerful for combinatorial chemistry, where the systematic and repetitive linkage of diverse "building blocks" can generate large libraries of compounds for high-throughput screening.[4]
Visualizing the Core Workflow
The diagram below illustrates the fundamental cycle of solid-phase synthesis, which forms the basis for the protocols described in this document.
Caption: General workflow of solid-phase synthesis.
Strategic Application: Building a Phenethylamine-Based Library
The 4-(2-aminoethyl)benzoate scaffold is an ideal starting point for creating libraries of small molecules for various therapeutic targets.[5] By attaching the carboxyl end to a resin, the primary amine is exposed for diversification. Subsequent acylation with a variety of carboxylic acids introduces diverse R-groups, allowing for systematic exploration of structure-activity relationships (SAR).
Key Advantages:
-
Structural Mimicry: The core structure mimics endogenous phenethylamines, making it a valuable scaffold for neurological and receptor-targeting drug discovery.
-
Combinatorial Potential: The exposed amine is a versatile handle for coupling a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides).
-
Defined Orientation: Solid-phase attachment ensures a consistent orientation for library members, simplifying SAR analysis.
Experimental Protocols
These protocols provide a validated workflow for the synthesis of an N-acylated phenethylamine library using an Fmoc-protected 4-(2-aminoethyl)benzoic acid scaffold on 2-chlorotrityl chloride resin.
Rationale for Resin Selection
2-Chlorotrityl chloride resin is chosen for its extreme acid lability. This allows the final compound to be cleaved from the support under very mild acidic conditions that preserve most acid-sensitive functional groups in the R-group building blocks.[6] Furthermore, the steric bulk of the trityl linker effectively prevents side reactions like diketopiperazine formation, which can be an issue with the first two residues in peptide synthesis.[3]
Protocol 1: Loading of the Scaffold onto 2-Chlorotrityl Resin
This procedure covalently links the carboxyl group of the scaffold to the resin. It is critical to perform this step under anhydrous conditions to prevent hydrolysis of the reactive trityl chloride sites.
Caption: Covalent attachment of the scaffold to the resin.
Step-by-Step Methodology:
-
Resin Swelling: Weigh 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g substitution) into a fritted reaction vessel. Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for at least 30 minutes with gentle agitation.[6] Causality: Swelling the polystyrene matrix is essential to expose the reactive sites within the beads, ensuring efficient reaction kinetics.
-
Prepare Loading Solution: In a separate flask, dissolve Fmoc-4-(2-aminoethyl)benzoic acid (1.5 eq. relative to resin capacity) in anhydrous DCM (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq. relative to the acid). Causality: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and scavenge the HCl byproduct generated during the reaction.
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the loading solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To quench any remaining reactive trityl chloride sites, add 1 mL of methanol and agitate for 15 minutes. Causality: Capping prevents unreacted sites from interfering with subsequent steps.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Iterative Library Synthesis (Deprotection & Coupling)
This two-step cycle is repeated for each building block added to the scaffold.
A. Fmoc Deprotection
-
Swell the loaded resin in N,N-Dimethylformamide (DMF, 10 mL) for 20 minutes.
-
Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 7-10 minutes. Causality: Piperidine is a secondary amine base that cleaves the acid-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group, exposing the primary amine for the next reaction.
-
Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
B. Building Block Coupling
-
Prepare Coupling Solution: In a separate vial, dissolve the desired carboxylic acid building block (3.0 eq. relative to initial resin loading), HCTU (2.9 eq.), and DIPEA (6.0 eq.) in DMF. Let the solution pre-activate for 2-3 minutes. Causality: HCTU is a coupling agent that converts the carboxylic acid into a highly reactive ester, facilitating rapid amide bond formation. DIPEA is required as a base for this activation.
-
Coupling Reaction: Drain the DMF from the deprotected resin and add the activated coupling solution.
-
Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
The resin is now ready for the next deprotection/coupling cycle or for final cleavage.
Protocol 3: Cleavage of the Final Product from Resin
This protocol releases the synthesized molecule from the solid support.
Caption: Workflow for cleaving the final compound from the resin.
Step-by-Step Methodology:
-
Wash the final resin-bound product with DCM (3x) and dry it partially under a stream of nitrogen.
-
Prepare a cleavage cocktail of 1-2% Trifluoroacetic Acid (TFA) in DCM.[7] Causality: The highly acidic TFA protonates the trityl ester linkage, causing it to cleave and release the product as a free carboxylic acid. The low concentration is sufficient for the labile trityl linker and minimizes side-product formation.
-
Add the cleavage cocktail to the resin (10 mL per gram of initial resin) and agitate for 30-60 minutes.
-
Drain the solution (which now contains the cleaved product) into a collection flask.
-
Wash the resin with additional DCM (2x) to recover any remaining product.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can then be purified by standard techniques such as reverse-phase HPLC. Characterization is typically performed using LC-MS and NMR.[8]
Data Summary and Troubleshooting
The success of solid-phase synthesis relies on driving each reaction to completion. The following table provides guidance on common coupling reagents and troubleshooting tips.
| Parameter | Recommended Reagent/Condition | Rationale & Troubleshooting |
| Standard Coupling | HCTU / DIPEA in DMF | Highly efficient, fast reaction times. If coupling is slow (check with a Kaiser test), consider double coupling or using a more potent activator like HATU. |
| Sterically Hindered Amino Acids | HATU / DIPEA or Collidine in DMF/NMP | HATU is more reactive than HCTU and is preferred for difficult couplings. Collidine can be a better base than DIPEA in some cases. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard condition. If aspartimide formation is a risk with Asp-containing sequences, consider using 2% DBU / 2% Piperidine in DMF for faster, milder deprotection. |
| Cleavage from Trityl Resin | 1-2% TFA in DCM | Mild and efficient. If the product is still retained, the TFA concentration can be increased incrementally. Ensure scavengers (e.g., TIS) are added if side-chain protecting groups are present. |
Conclusion
The use of Methyl 4-(2-aminoethyl)benzoate and its corresponding acid derivative as a core scaffold in solid-phase synthesis provides a robust and efficient platform for the generation of diverse chemical libraries. The protocols outlined in this guide, grounded in established principles of solid-phase chemistry, offer a reliable pathway from resin loading to final product purification. By understanding the causality behind each step—from resin swelling to the choice of cleavage cocktail—researchers can effectively troubleshoot and adapt these methods to build high-quality compound libraries, ultimately accelerating the engine of drug discovery.
References
- Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, 27(50), 13707-13710.
- National Center for Biotechnology Information. (n.d.). Methyl 4-(2-aminoethyl)
- Chem-Impex. (n.d.). Methyl 4-(2-amino-ethyl)
- Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)
- National Center for Biotechnology Information. (2014).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
- ResearchGate. (n.d.). Scheme 6. Synthesis of Functionalized Phenethylamine Derivatives Containing 1,3-Butadienyl Substituents.
- National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Combinatorial Chemistry in Drug Discovery. PMC.
- National Center for Biotechnology Information. (2006). Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity. PubMed.
- National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.
Sources
- 1. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
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- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Methyl 4-(2-aminoethyl)benzoate Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
Methyl 4-(2-aminoethyl)benzoate and its derivatives are key structural motifs in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide range of pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1] The biological activity and safety profile of any synthesized compound are intrinsically linked to its purity. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical development, enabling the precise separation and purification of target molecules from reaction byproducts and impurities.[2][3]
This comprehensive guide provides a detailed framework for developing a robust HPLC purification method for Methyl 4-(2-aminoethyl)benzoate derivatives. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering researchers to not only replicate the protocol but also to adapt and troubleshoot it for their specific molecular targets.
Pillar 1: Understanding the Analyte and Chromatographic Principles
The structure of Methyl 4-(2-aminoethyl)benzoate—featuring a primary amine, an aromatic ring, and a methyl ester—presents specific challenges and opportunities for chromatographic separation. The basic nature of the primary amine group is a dominant factor influencing its retention and peak shape in reversed-phase HPLC.
The Challenge of Basic Compounds: Peak Tailing
Basic compounds like our target molecule are notorious for interacting with residual silanol groups on the surface of silica-based stationary phases.[4] These interactions, which are secondary to the desired hydrophobic interactions, lead to a common chromatographic problem: peak tailing.[5][6] Tailing peaks are not merely a cosmetic issue; they reduce resolution, compromise accurate quantification, and can lead to cross-contamination of collected fractions.
To mitigate this, several strategies are employed:
-
Mobile Phase pH Control: The ionization state of the amine is controlled by the mobile phase pH.[7][8] By maintaining the pH well below the pKa of the amine (typically around 9-10), the amine exists predominantly in its protonated, charged form. While this reduces strong silanol interactions, it can also decrease retention on a standard C18 column. A common approach is to work at a low pH (e.g., 2.5-4) to ensure consistent protonation and minimize silanol interactions.[9][10]
-
End-Capped Columns: Modern HPLC columns often feature "end-capping," a process where residual silanol groups are chemically deactivated. Using a high-quality, end-capped C18 or C8 column is a primary defense against peak tailing for basic analytes.[4]
-
Ion-Pairing Agents: The addition of an ion-pairing reagent, such as trifluoroacetic acid (TFA) or an alkyl sulfonate, to the mobile phase can significantly improve the chromatography of basic compounds.[11][12][13] These reagents contain a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the protonated amine. This masks the charge of the analyte and promotes retention through a hydrophobic mechanism, often resulting in sharper, more symmetrical peaks.
Pillar 2: A Step-by-Step Protocol for Purification
This protocol outlines a general method for the reversed-phase HPLC purification of a representative Methyl 4-(2-aminoethyl)benzoate derivative. It is intended as a starting point for method development, which should be further optimized for the specific derivative .[2][14]
Experimental Workflow Diagram
Caption: A typical workflow for the HPLC purification of a target compound.
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, UV-Vis detector, and fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) with end-capping.
-
Solvents: HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
Sample: Crude Methyl 4-(2-aminoethyl)benzoate derivative, synthesized and ready for purification.
Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare 1 L of 0.1% (v/v) TFA in HPLC-grade water. Filter through a 0.45 µm filter and degas. The acidic pH helps to keep the amine protonated and improves peak shape.[9]
-
Mobile Phase B (Organic): Prepare 1 L of 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase, ideally Mobile Phase A or a mixture that ensures complete dissolution.[3][6] A typical starting concentration for preparative runs is 10-50 mg/mL, depending on solubility and column loading capacity.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[6]
-
-
Instrument Setup and Equilibration:
-
Install the preparative C18 column.
-
Set the column oven temperature to 25 °C for reproducible retention times.
-
Set the UV detector wavelength. Methyl 4-(2-aminoethyl)benzoate derivatives contain a benzene ring and are expected to have strong absorbance around 254 nm. A full UV scan of the compound can determine the optimal wavelength (λmax) for maximum sensitivity.[14]
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run a gradient elution program. A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. This allows for the elution of compounds with a wide range of polarities.[14]
-
Set the fraction collector to trigger collection based on the detector signal (e.g., slope and/or threshold) to selectively collect the peak corresponding to the target compound.
-
Method Parameters Summary
| Parameter | Recommended Setting | Rationale |
| Column | C18, end-capped (e.g., 250 x 10 mm, 5 µm) | Good retention for moderately polar compounds; end-capping minimizes peak tailing.[4] |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to ensure amine protonation and improve peak shape.[9][11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic solvent providing good separation efficiency. |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) | Adjust based on column dimensions and desired backpressure. |
| Gradient | 5-95% B over 20 min | A scouting gradient to separate compounds with varying polarities.[14] |
| Detection | UV at 254 nm or λmax | Aromatic ring provides strong UV absorbance for sensitive detection.[14] |
| Temperature | 25 °C | Ensures consistent and reproducible retention times. |
Pillar 3: Self-Validation, Troubleshooting, and Chiral Considerations
A robust protocol is one that anticipates and addresses potential issues.
Troubleshooting Common Problems
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanols.[4][5] | Ensure mobile phase pH is low (~2.5-3). Use a high-quality end-capped column. Consider a different ion-pairing agent. |
| Poor Resolution | Inadequate separation between target and impurity. | Optimize the gradient (make it shallower). Try a different organic modifier (e.g., methanol instead of ACN).[14] |
| High Backpressure | Column or system blockage. | Filter all samples and mobile phases. Use a guard column to protect the main column. |
| No/Low Recovery | Compound is irreversibly bound or unstable. | Check sample solubility in the mobile phase. Ensure the mobile phase pH does not degrade the compound. |
Post-Purification Analysis
After fraction collection, it is imperative to verify the purity of the collected fractions. This is typically done by injecting a small aliquot of each collected fraction onto an analytical HPLC system. This step confirms the purity of the isolated compound and helps in pooling the correct fractions before solvent evaporation.
A Note on Chiral Derivatives
If the Methyl 4-(2-aminoethyl)benzoate derivative is chiral, its enantiomers will not be separated on a standard C18 column. A specialized chiral stationary phase (CSP) is required for enantioseparation.[15][16] Common CSPs for amino acid-like molecules include those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) or crown ethers.[15][17][18] The development of a chiral separation method is a distinct process that often involves screening different types of chiral columns and mobile phases (normal-phase, polar organic, or reversed-phase).[19]
Caption: Decision logic for achiral vs. chiral purification.
Conclusion
The successful purification of Methyl 4-(2-aminoethyl)benzoate derivatives by HPLC is a systematic process rooted in a solid understanding of chromatographic principles. By carefully selecting the stationary phase, controlling the mobile phase pH to manage the basic amine functionality, and optimizing the elution gradient, researchers can achieve high levels of purity essential for downstream applications in drug development. This guide provides the foundational knowledge and a practical starting point to develop a robust, reliable, and scientifically sound purification protocol.
References
- Vertex AI Search. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Gennaro, M. C., Giacosa, D., & Abrigo, C. (n.d.). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. Journal of Liquid Chromatography, 17(20).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Vertex AI Search. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Chem-Impex. (n.d.). Methyl 4-(2-amino-ethyl)benzoate hydrochloride.
Sources
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- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. asianjpr.com [asianjpr.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. veeprho.com [veeprho.com]
- 9. biotage.com [biotage.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
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- 16. chiraltech.com [chiraltech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 4-(2-aminoethyl)benzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
Methyl 4-(2-aminoethyl)benzoate is a valuable intermediate in the preparation of various pharmaceuticals.[1][2] However, its synthesis can present several challenges, from low yields to purification difficulties. This resource aims to be a comprehensive guide to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Methyl 4-(2-aminoethyl)benzoate, offering potential causes and actionable solutions.
Issue 1: Low Yield in Nitrile Reduction Route
Q: I'm attempting to synthesize Methyl 4-(2-aminoethyl)benzoate by reducing Methyl 4-(cyanomethyl)benzoate, but my yields are consistently low. What could be the problem?
A: Low yields in the reduction of nitriles to primary amines are a common issue. The primary culprits are often incomplete reaction, catalyst poisoning, or the formation of side products like secondary and tertiary amines.[3]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time.
-
Reaction Temperature: Some reductions, particularly with borane reagents like BH3-THF, may require heating to proceed at a reasonable rate.[3] However, be mindful that excessive heat can lead to decomposition of the reagent.[3]
-
-
Catalyst Inactivity/Poisoning (for Catalytic Hydrogenation):
-
Catalyst Quality: Use a fresh batch of catalyst. Palladium on carbon (Pd/C) and Raney Nickel are common choices.[3] Pearlmann's catalyst (Pd(OH)2/C) can be more active in some cases.[4]
-
Catalyst Poisons: Trace impurities in your starting material, solvent, or hydrogen gas can poison the catalyst.[5][6][7] Sulfur-containing compounds are notorious catalyst poisons.[4][6] Purifying the starting nitrile before reduction can be beneficial.
-
Solvent Choice: Polar solvents like methanol or ethanol are generally effective for catalytic hydrogenation.[4][8] Ensure your starting material is fully dissolved.
-
-
Side Product Formation (Secondary/Tertiary Amines):
-
Mechanism of Side Product Formation: During catalytic hydrogenation, the initially formed primary amine can react with an intermediate imine to form a secondary amine, which can undergo further reaction.
-
Mitigation Strategies: The formation of these byproducts can often be suppressed by adding ammonia or an ammonium salt to the reaction mixture.[3][9] For reductions with Raney Nickel, adding ammonia to the methanol solvent is a common practice.[9]
-
-
In a suitable pressure vessel, dissolve Methyl 4-(cyanomethyl)benzoate in methanol containing 5-10% ammonia.
-
Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) or Raney Nickel catalyst.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi, but consult specific literature for your setup).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Issue 2: Impure Product After Synthesis and Workup
Q: My final product is contaminated with byproducts, and I'm having trouble with purification. What are the likely impurities and how can I remove them?
A: The amphipathic nature of Methyl 4-(2-aminoethyl)benzoate, possessing both a basic amino group and a hydrolyzable ester, can make purification challenging. Common impurities include unreacted starting materials, side products from the reaction, and the corresponding carboxylic acid from ester hydrolysis.
Potential Impurities & Purification Strategies:
-
Unreacted Starting Material (e.g., Methyl 4-(cyanomethyl)benzoate):
-
Detection: Monitor the reaction to completion using TLC or GC to minimize the amount of starting material in the crude product.
-
Removal: Column chromatography on silica gel is an effective method for separating the more polar amine product from the less polar nitrile starting material.
-
-
Secondary/Tertiary Amine Byproducts:
-
Removal: These are often difficult to separate from the desired primary amine due to similar polarities. Optimizing the reaction to prevent their formation is the best strategy. If present, careful column chromatography may be required.
-
-
4-(2-Aminoethyl)benzoic Acid (from Ester Hydrolysis):
-
Cause: The ester group can be hydrolyzed under either acidic or basic conditions, which are often employed during workup.[10]
-
Prevention during Workup: When performing a liquid-liquid extraction to isolate the product, use a mild base like sodium bicarbonate to neutralize any acid and keep the pH below a level that would significantly promote hydrolysis.[11][12] Avoid prolonged exposure to strong acids or bases.[13] Keeping the aqueous layer's pH between 7 and 8 during extraction can help minimize hydrolysis while still allowing for efficient extraction of the free amine.[13]
-
Removal: The carboxylic acid impurity can be removed by an acidic wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, while the neutral starting materials and byproducts remain in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.
-
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous phase.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO3 solution) with stirring until the solution is basic (pH > 9).
-
Extract the now basic aqueous solution multiple times with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to Methyl 4-(2-aminoethyl)benzoate?
A1: The most common routes include:
-
Reduction of a nitrile: Starting from Methyl 4-(cyanomethyl)benzoate and reducing the nitrile group to a primary amine using methods like catalytic hydrogenation or chemical reducing agents (e.g., LiAlH4, boranes).[3][14]
-
Reduction of a nitro compound: A multi-step process that may involve the Henry reaction between methyl 4-formylbenzoate and nitromethane to form methyl 4-(2-nitrovinyl)benzoate, followed by reduction of both the double bond and the nitro group.[1]
Q2: I'm considering a route involving a Boc-protected amine. What are the standard conditions for Boc deprotection?
A2: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[15] Common deprotection methods involve treating the Boc-protected amine with a strong acid.[15][16][17]
-
Trifluoroacetic Acid (TFA): A common method is to dissolve the Boc-protected compound in dichloromethane (DCM) and add an excess of TFA. The reaction is typically fast and proceeds at room temperature.[16][17]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like methanol or ethyl acetate is also effective.[15]
-
Potential Side Reactions: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[15][18] The use of scavengers like anisole can mitigate this.[15]
Q3: Can I synthesize this compound by esterifying 4-(2-aminoethyl)benzoic acid?
A3: While possible, the direct Fischer esterification of 4-(2-aminoethyl)benzoic acid can be complicated. The presence of the free amino group can interfere with the acidic catalyst. A more viable approach is to first protect the amino group (e.g., as a Boc carbamate), then perform the esterification, and finally deprotect the amine.
Q4: What is a reliable method to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring most of these reactions.[8][19] By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Visualizations and Data
Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation
Caption: Decision tree for troubleshooting low yields.
Comparison of Nitrile Reduction Methods
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | Methanol, H₂ (50-100 psi), room temp to 50°C | Cost-effective, clean workup | Catalyst poisoning, potential for side reactions |
| H₂/Raney Ni | Methanol/Ammonia, H₂ (high pressure), elevated temp | Powerful, can reduce stubborn nitriles | Pyrophoric catalyst, potential for Ni leaching |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Highly effective, rapid reduction | Highly reactive (reacts with water), requires anhydrous conditions, can reduce the ester |
| BH₃-THF | THF, often with heating | More selective than LiAlH₄ (won't reduce ester) | Slower, reagent can decompose on storage |
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
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Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
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Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
- Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
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ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
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Taylor & Francis Online. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Retrieved from [Link]
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Taylor & Francis Online. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Retrieved from [Link]
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
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ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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PubMed Central. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved from [Link]
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CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
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Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
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Amerigo Scientific. (n.d.). Methyl 4-(cyanomethyl)benzoate (96%). Retrieved from [Link]
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PubMed. (2014). Benzoate mediates the simultaneous repression of anaerobic 4-methylbenzoate and succinate utilization in Magnetospirillum sp. strain pMbN1. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Yield for Methyl 4-(2-aminoethyl)benzoate Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-aminoethyl)benzoate and its derivatives. As a key intermediate in the preparation of various pharmaceuticals, optimizing its synthesis is crucial for efficient drug discovery and development pipelines. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Introduction to Synthetic Strategies
The synthesis of Methyl 4-(2-aminoethyl)benzoate can be approached through several strategic disconnections. The choice of synthetic route often depends on the availability of starting materials, scalability, and the desired purity of the final product. The most common strategies involve the formation of the aminoethyl side chain from a precursor, followed by or preceded by the esterification of the carboxylic acid functionality. This guide will focus on troubleshooting the most prevalent synthetic pathways:
-
Reduction of a Nitro Precursor: A robust method involving the synthesis of a nitroalkene via a Henry reaction, followed by reduction.
-
Fischer Esterification of 4-(2-aminoethyl)benzoic acid: A direct approach that can be challenging due to the amphoteric nature of the starting material.
-
Reductive Amination of a Phenylacetaldehyde Derivative: A versatile method that can be adapted for various derivatives.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 4-aminobenzoic acid with methanol is giving a very low yield. What is the likely cause?
A1: Low yields in the Fischer esterification of aminobenzoic acids are often due to two main factors. Firstly, the reaction is an equilibrium process, and the water generated as a byproduct can hydrolyze the ester back to the starting materials.[1] Secondly, the basic amino group reacts with the acid catalyst, requiring at least a stoichiometric amount of acid to ensure enough catalyst is available to protonate the carboxylic acid's carbonyl group.[2]
Q2: I am observing multiple spots on my TLC plate after the reduction of the nitro group. What are these byproducts?
A2: The reduction of aromatic nitro groups can proceed through several intermediates, such as nitroso, hydroxylamine, and azoxy compounds.[3] Incomplete reduction can lead to a mixture of these species along with the desired amine. The choice of reducing agent and reaction conditions is critical to ensure complete reduction to the amine.
Q3: Is it necessary to protect the amino group during the synthesis of Methyl 4-(2-aminoethyl)benzoate?
A3: The necessity of a protecting group depends on the synthetic route. For instance, during Fischer esterification, the amino group is typically protonated by the acid catalyst, which serves as a form of in-situ protection.[4] However, if you are performing other transformations on the molecule that are incompatible with a free amine, using a protecting group like a carbamate (e.g., Boc or Cbz) is advisable.[5]
Q4: My catalytic hydrogenation of a nitrile or nitro group is stalling. What could be the issue?
A4: Catalyst deactivation, or "poisoning," is a common issue in catalytic hydrogenation. This can be caused by impurities in the starting material, solvent, or hydrogen gas, such as sulfur or halogen compounds.[6] Insufficient catalyst loading or inadequate hydrogen pressure can also lead to incomplete reactions.
Troubleshooting Guide
Route 1: Reduction of Methyl 4-(2-nitrovinyl)benzoate
This two-step sequence, starting from methyl 4-formylbenzoate, is a reliable method for preparing Methyl 4-(2-aminoethyl)benzoate.[7]
Step 1: Henry Reaction to form Methyl 4-(2-nitrovinyl)benzoate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the nitroalkene | - Incomplete reaction. - Polymerization of the starting aldehyde or product. - Unfavorable equilibrium. | - Ensure anhydrous conditions and use a fresh, strong base (e.g., potassium tert-butoxide). - Maintain a low reaction temperature to minimize side reactions. - Use a dehydrating agent in the workup to favor the elimination of water. |
| Product is an oil and difficult to purify | - Presence of unreacted starting materials or byproducts. | - Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. - Attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water). |
Step 2: Reduction of the Nitroalkene to the Amine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction (presence of nitroalkane or oxime) | - Insufficient reducing agent. - Inactive reducing agent. | - Use a sufficient excess of the reducing agent (e.g., H₂ with Pd/C, or NaBH₄ with a catalyst). - Ensure the reducing agent is fresh and active. For catalytic hydrogenation, ensure the catalyst is not poisoned.[8] |
| Formation of dimeric byproducts | - Radical side reactions, particularly with certain reducing agents. | - A biphasic system with a phase transfer catalyst can sometimes minimize dimerization when using borohydride reducing agents.[8] |
| Ester group is reduced | - Overly harsh reducing conditions (e.g., LiAlH₄). | - Use a chemoselective reducing agent that will not affect the ester, such as catalytic hydrogenation with Pd/C under controlled conditions.[9] |
Route 2: Fischer Esterification of 4-(2-aminoethyl)benzoic acid
This is a direct but often challenging method due to the properties of the starting material.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion to the ester | - Insufficient acid catalyst. - Reversible nature of the reaction. - Water present in the reaction mixture. | - Use at least one equivalent of a strong acid (e.g., H₂SO₄ or HCl) to protonate the amine and catalyze the reaction.[2] - Use a large excess of methanol to drive the equilibrium towards the product.[10] - Remove water as it is formed using a Dean-Stark apparatus, especially for larger scale reactions.[11][12] |
| Formation of a solid precipitate upon adding acid | - The amino acid is protonated by the strong acid, forming its hydrochloride or sulfate salt, which may have low solubility in methanol. | - This is expected. The salt will typically dissolve as the reaction is heated to reflux.[4] |
| Difficult workup | - The product may be in the form of its hydrochloride salt. - Emulsion formation during extraction. | - After the reaction, neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) to deprotonate the amine and facilitate extraction of the free base into an organic solvent.[13] - Use brine to break up emulsions during the workup. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(2-aminoethyl)benzoate via Henry Reaction and Reduction
Step A: Synthesis of Methyl 4-(2-nitrovinyl)benzoate
-
To a solution of methyl 4-formylbenzoate (1 equivalent) and nitromethane (1.5 equivalents) in methanol at 0 °C, add a solution of sodium hydroxide (1.2 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Filter the resulting yellow precipitate, wash with water, and dry under vacuum to yield methyl 4-(2-nitrovinyl)benzoate.
Step B: Reduction to Methyl 4-(2-aminoethyl)benzoate
-
Dissolve methyl 4-(2-nitrovinyl)benzoate (1 equivalent) in a suitable solvent such as methanol or THF.
-
Add 10 mol% of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen gas overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or by dissolving in an organic solvent, washing with saturated sodium bicarbonate solution, drying over anhydrous sodium sulfate, and removing the solvent in vacuo.
Protocol 2: Fischer Esterification of 4-aminobenzoic acid
-
Suspend 4-aminobenzoic acid (1 equivalent) in a large excess of methanol (e.g., 10-20 equivalents).
-
Carefully add concentrated sulfuric acid (1.5 equivalents) dropwise with cooling.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-aminobenzoate.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield in Fischer Esterification
Caption: Decision tree for troubleshooting low yields in Fischer esterification.
References
-
Wright, S. W. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International2000 , 32 (4), 376-379. [Link]
-
Carneiro, Z. A. et al. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData2023 , 8 (8). [Link]
-
Wei, H.-L. et al. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities2018 , 32 (3), 593-599. [Link]
-
Gassman, P. G.; Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses1977 , 56, 15. [Link]
-
PubChem. Methyl 4-(2-aminoethyl)benzoate hydrochloride. [Link]
-
Sciencemadness.org. Reduction of nitroalkenes to nitroalkanes. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
-
Beller, M. et al. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development2011 , 15 (1), 221-231. [Link]
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NIST. Methyl 4(methylamino)benzoate. [Link]
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MIT OpenCourseWare. Lab5 procedure esterification. [Link]
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
-
Beller, M. et al. Base‐Free Iron Catalyzed Transfer Hydrogenation of Esters Using EtOH as Hydrogen Source. Chemistry – A European Journal2019 , 25 (55), 12763-12767. [Link]
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SynArchive. Protecting Groups List. [Link]
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University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. [Link]
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Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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YouTube. Organic Mechanism Fischer Esterification 004. [Link]
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Organic Chemistry Portal. Hydrogen. [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
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Royal Society of Chemistry. Dean-Stark apparatus. [Link]
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NCERT. Alcohols, Phenols and Ethers. [Link]
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YouTube. Synthesis of Methyl Benzoate Lab. [Link]
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UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
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Wikipedia. Reduction of nitro compounds. [Link]
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Reddit. my nitro refuses to be reduced. [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
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ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Royal Society of Chemistry. Dean-Stark apparatus | Resource. [Link]
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Royal Society of Chemistry. Supporting Information for Chem. Commun. [Link]
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Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... [Link]
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Purification challenges of Methyl 4-(2-aminoethyl)benzoate
Welcome to the technical support guide for Methyl 4-(2-aminoethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile intermediate. Due to its bifunctional nature—possessing both a primary amine and a methyl ester—this molecule requires careful handling to prevent yield loss, degradation, and incomplete separation from synthetic impurities. This guide provides field-proven insights and detailed protocols in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Question 1: My TLC analysis shows significant tailing or streaking for the product spot. What is causing this and how can I fix it?
Answer:
This is the most common issue encountered and is almost always due to the interaction between the basic primary amine of your product and the acidic surface of standard silica gel. Silica gel is covered in silanol groups (Si-OH), which are Brønsted acids[1]. These acidic sites can protonate your basic amine, causing it to bind strongly and inconsistently to the stationary phase, resulting in tailing, poor separation, and in some cases, irreversible adsorption or degradation[1].
Immediate Solutions:
-
Mobile Phase Modification: The simplest solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile competing base to your mobile phase (eluent).
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)[1][2]. The competing base will preferentially interact with the acidic silanol groups, allowing your product to travel through the column more uniformly.
-
-
TLC Plate Neutralization: Before running your TLC, you can dip the plate in a 1-2% solution of TEA in your chosen solvent system and allow it to dry completely in a fume hood. This pre-neutralizes the silica.
Workflow: Mitigating Amine-Silica Interaction
Caption: Decision tree for troubleshooting amine tailing in chromatography.
Question 2: I am losing a significant portion of my product during aqueous workup or column chromatography. What are the likely causes of this low recovery?
Answer:
Low recovery can stem from two primary chemical vulnerabilities of Methyl 4-(2-aminoethyl)benzoate: ester hydrolysis and its amphipathic nature.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under either strong acidic or strong basic conditions, especially if heated[3][4]. If your reaction workup involves prolonged exposure to concentrated HCl or hot aqueous NaOH, you are likely cleaving the ester. The resulting zwitterionic amino acid has vastly different solubility and chromatographic properties, leading to its loss.
-
Emulsion Formation/Poor Extraction: The molecule has both a polar (amine) and a non-polar (benzene ring, ester) part. During acid-base extraction, this can lead to the formation of emulsions, making phase separation difficult. Furthermore, if the pH of the aqueous layer is not carefully controlled, the product may not fully partition into the desired phase. For instance, at a neutral pH, the compound may have partial solubility in both aqueous and organic layers.
Troubleshooting Protocol for Recovery:
-
Step 1: Use Milder Reagents: During acid-base extraction, use dilute acids (e.g., 1M HCl) and bases (e.g., saturated sodium bicarbonate or 1M NaOH) and always perform extractions at room temperature or below.
-
Step 2: Control pH Carefully: When converting the hydrochloride salt back to the free base for extraction, adjust the pH of the aqueous solution to be at least two units above the pKa of the amine to ensure it is fully deprotonated[1]. A pH of 9-10 is typically sufficient.
-
Step 3: Break Emulsions: If emulsions form, add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing better separation.
-
Step 4: Verify Product Form: If you suspect hydrolysis, acidify a sample of your aqueous layer after extraction. If a precipitate forms, it is likely the hydrolyzed carboxylic acid.
Question 3: My final product NMR shows unreacted starting material. Standard chromatography isn't separating them effectively. What should I do?
Answer:
This is a common challenge when the starting material has similar polarity to the product. A key strategy is to exploit the chemical differences between the molecules, specifically the basicity of your product's primary amine, which most starting materials for its synthesis (e.g., methyl 4-(nitrovinyl)benzoate or methyl 4-formylbenzoate) lack[5].
Recommended Purification Strategy: Acid-Base Extraction
This classic chemical technique is highly effective for separating basic compounds from neutral or acidic impurities.
Experimental Protocol: Acid-Base Purification
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M Hydrochloric Acid (HCl). The basic product will react to form the water-soluble hydrochloride salt and move into the aqueous layer. The neutral/acidic impurities will remain in the organic layer.
-
Impurity Removal: Discard the organic layer containing the impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is ~9-10. This neutralizes the hydrochloride salt, regenerating the free amine product, which will often precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous solution three times with fresh DCM or EtOAc. Your purified product will now be in the organic layer.
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Part 2: Frequently Asked Questions (FAQs)
Question 4: What is the best column chromatography setup for this compound on a preparative scale?
Answer:
For preparative scale, efficiency and yield are paramount. While adding TEA to standard silica works, a more robust and reproducible method involves using a specialized stationary phase.
| Stationary Phase | Mobile Phase System (Typical) | Advantages | Disadvantages |
| Standard Silica Gel | Hexane/EtOAc or DCM/MeOH + 1% TEA | Inexpensive, readily available. | Potential for yield loss, inconsistent results, requires mobile phase modification.[1] |
| Amine-Functionalized Silica | Hexane/EtOAc or DCM/MeOH | Excellent peak shape, high recovery, no modifier needed.[1] | More expensive than standard silica. |
| Neutral Alumina | Hexane/EtOAc or DCM/MeOH | Good for basic compounds, avoids acidic degradation.[6] | Can have lower resolution than silica for some separations. |
| Reversed-Phase C18 Silica | Acetonitrile/Water or MeOH/Water + 0.1% base (TEA or NH₄OH) | Excellent for polar compounds, high resolution.[1] | Requires aqueous mobile phases, more complex solvent removal. |
Recommendation: For the highest purity and recovery, Amine-Functionalized Silica is the superior choice as it directly addresses the root cause of the purification challenge[1]. If budget is a concern, standard silica with a TEA-modified mobile phase is a viable alternative.
Question 5: Can I purify Methyl 4-(2-aminoethyl)benzoate by recrystallization instead of chromatography?
Answer:
Yes, recrystallization is an excellent and often preferred method for purification if your crude product is a solid and at least ~80% pure[7]. It is highly effective at removing small amounts of impurities with different solubility profiles. The free base is an oil or low-melting solid, but its hydrochloride salt is typically a stable, crystalline solid, making it an ideal candidate for recrystallization[8].
Suggested Recrystallization Protocol (for the HCl salt):
-
Formation of Salt: Dissolve your crude free-base product in a minimal amount of a solvent like ethanol or isopropanol.
-
Acidification: Slowly add a solution of HCl in ether or isopropanol dropwise until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.
-
Dissolution: Gently heat the mixture while adding more of the same alcohol until the solid just dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Question 6: My synthesis involves other functional groups. Should I use a protecting group for the amine?
Answer:
Absolutely. If you plan to perform subsequent reactions that are incompatible with a primary amine (e.g., using strong bases, acylating agents, or electrophiles that could react with the amine), protecting the amine is a critical strategic step. Using a protecting group simplifies both the reaction and the subsequent purification by temporarily masking the amine's basicity and nucleophilicity[9][10].
The most common and effective protecting groups for amines are carbamates, such as Boc and Cbz[11][12].
General Protection/Deprotection Workflow:
Caption: Workflow for using a Boc protecting group strategy.
The Boc group is particularly useful as it is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, which typically does not affect the methyl ester[11]. This orthogonal strategy ensures you can selectively deprotect the amine without cleaving other parts of your molecule[9].
References
-
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 381-384. [Link]
- Lohmer, G., et al. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. PubChem Compound Database. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Taylor & Francis Online. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization and Crystallization. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Wiley-VCH. (2008). Supporting Information. [Link]
-
Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
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Technical Support Center: Methyl 4-(2-aminoethyl)benzoate Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 4-(2-aminoethyl)benzoate hydrochloride. As a Senior Application Scientist, I have compiled this guide to address the stability issues you may encounter during your research and development activities. This resource is designed to provide you with in-depth technical information, troubleshooting guidance, and practical protocols to ensure the integrity and reliability of your experiments.
Introduction to Methyl 4-(2-aminoethyl)benzoate Hydrochloride
Methyl 4-(2-aminoethyl)benzoate hydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a primary amine and a methyl ester, makes it a versatile building block. However, these same functional groups are susceptible to degradation, which can impact the purity, and consequently, the efficacy and safety of the final product. Understanding and controlling the stability of this compound is therefore of paramount importance.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of Methyl 4-(2-aminoethyl)benzoate hydrochloride.
Q1: What are the primary degradation pathways for Methyl 4-(2-aminoethyl)benzoate hydrochloride?
A1: The two primary degradation pathways for this molecule are hydrolysis of the methyl ester and oxidation of the primary amino group.
-
Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions to yield 4-(2-aminoethyl)benzoic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.[1]
-
Oxidation: The phenethylamine moiety is susceptible to oxidation. The primary amine can be oxidized to various products, potentially leading to colored impurities and loss of potency.
Q2: How does pH affect the stability of solutions containing Methyl 4-(2-aminoethyl)benzoate hydrochloride?
A2: The pH of the solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 4): While the hydrochloride salt form provides some initial stability in acidic solutions, prolonged exposure to strong acids, especially at elevated temperatures, can catalyze the hydrolysis of the methyl ester.
-
Neutral Conditions (pH 6-8): The compound is generally most stable in the solid state. In neutral solutions, the rate of hydrolysis is slower compared to acidic or basic conditions. However, the free amine present at neutral pH is more susceptible to oxidation.
-
Basic Conditions (pH > 8): In basic solutions, the free amine is the predominant species, which is highly susceptible to oxidation. Furthermore, base-catalyzed hydrolysis of the ester is a rapid and irreversible process.
Q3: What are the recommended storage conditions for Methyl 4-(2-aminoethyl)benzoate hydrochloride?
A3: To maintain the integrity of the compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rates of potential hydrolytic and oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To minimize exposure to oxygen and reduce the risk of oxidation. |
| Light | Protect from light | Aromatic amines can be sensitive to light, which can initiate oxidative degradation. |
| Moisture | Keep container tightly sealed in a dry place | To prevent hydrolysis of the ester. |
Q4: I am observing a color change in my sample of Methyl 4-(2-aminoethyl)benzoate hydrochloride. What could be the cause?
A4: A color change, often to a yellow or brown hue, is a common indicator of degradation, specifically oxidation of the primary amine group. This is more likely to occur if the compound has been exposed to air, light, or high temperatures, or if it is in a solution with a neutral to basic pH.
Q5: Can I use common organic solvents with this compound?
A5: Methyl 4-(2-aminoethyl)benzoate hydrochloride is soluble in polar protic solvents like methanol and water, and to some extent in DMSO. When preparing solutions for reactions, it is crucial to use anhydrous solvents if the reaction is sensitive to water, to prevent hydrolysis. For long-term storage of solutions, it is generally not recommended. If a solution must be stored, it should be kept at a low temperature, protected from light, and under an inert atmosphere.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues.
Problem 1: Inconsistent reaction yields or unexpected byproducts.
| Potential Cause | Troubleshooting Step | Explanation |
| Degradation of starting material | 1. Verify Purity: Analyze the starting material using a validated analytical method (see Section 4) before use. 2. Proper Storage: Ensure the compound has been stored under the recommended conditions. | The presence of degradation products (e.g., the hydrolyzed acid) can interfere with the reaction or lead to the formation of unexpected side products. |
| On-reaction degradation | 1. Control pH: If the reaction conditions are strongly acidic or basic, consider if the reaction can be performed under milder pH conditions. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Temperature Control: Avoid unnecessarily high reaction temperatures. | The reaction conditions themselves can promote hydrolysis or oxidation of the starting material or product. |
Problem 2: Appearance of new peaks in HPLC analysis of a stored sample.
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis | 1. Identify the Peak: The hydrolyzed product, 4-(2-aminoethyl)benzoic acid, will have a different retention time (typically shorter on a reverse-phase column) than the parent compound. 2. Confirm by Mass Spectrometry: Use LC-MS to confirm the mass of the new peak corresponds to the hydrolyzed product. | The appearance of the hydrolyzed acid is a clear indication of exposure to moisture, or inappropriate pH conditions during storage or sample preparation. |
| Oxidation | 1. Multiple Peaks: Oxidation can lead to a variety of degradation products, often resulting in multiple new, smaller peaks in the chromatogram. 2. Visual Inspection: Check for any color change in the sample. | The presence of multiple unknown peaks suggests a more complex degradation pathway, with oxidation being a likely candidate. |
Troubleshooting Workflow
Caption: Potential degradation pathways.
Experimental Protocols
Forced Degradation Study Protocol (Example)
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. [2]The following is a general protocol that should be adapted and optimized for your specific needs.
Objective: To generate potential degradation products of Methyl 4-(2-aminoethyl)benzoate hydrochloride under various stress conditions.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of Methyl 4-(2-aminoethyl)benzoate hydrochloride in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at 60°C.
-
Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature.
-
Analyze samples at various time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C.
-
Prepare solutions from the solid at various time points (e.g., 1, 3, 7 days) and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in methanol/water) to a photostability chamber with a light source that provides both UV and visible light.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
Example Stability-Indicating HPLC Method
The following is an example of a reverse-phase HPLC method that can be used as a starting point for developing a validated stability-indicating method. This method must be validated for your specific application. [3]
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation:
According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. [4]The forced degradation samples should be used to demonstrate the specificity of the method, ensuring that all degradation products are well-separated from the parent peak and from each other.
References
-
BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Khan, A., et al. (2019). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Pharmaceutical Research, 8(4). [Link] [5]38. Organic Chemistry Portal. (n.d.). Functional Groups In Organic Chemistry. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Troubleshooting Impurities in the Synthesis of Methyl 4-(2-aminoethyl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(2-aminoethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. Methyl 4-(2-aminoethyl)benzoate is a valuable building block in the synthesis of various pharmaceuticals, including antidiabetics and anti-inflammatory agents.[1][2][3] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This guide provides in-depth, field-proven insights into the common impurities encountered during a widely-used synthetic route. We will move beyond simple procedural steps to explain the causality behind impurity formation and provide robust troubleshooting strategies and validated analytical protocols.
Overview of the Primary Synthetic Route
A common and scalable method for preparing Methyl 4-(2-aminoethyl)benzoate involves a two-step process starting from methyl 4-formylbenzoate. The first step is a Henry reaction with nitromethane to form the intermediate, methyl 4-(2-nitrovinyl)benzoate. This is followed by the catalytic hydrogenation of the nitrovinyl group to the desired primary amine.[1][4]
This route is advantageous due to the use of inexpensive and commercially available reagents and avoids the need for chromatographic purification of the final product if controlled properly.[1]
Caption: A two-step synthesis of Methyl 4-(2-aminoethyl)benzoate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, leading to common impurities.
Q1: My post-reaction analysis shows significant amounts of unreacted methyl 4-formylbenzoate. What went wrong in the Henry reaction?
A1: The presence of the starting aldehyde points to an incomplete Henry reaction (Step 1). The root cause is often related to the reaction conditions or reagent quality.
-
Causality: The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde. The base deprotonates nitromethane to form a nitronate anion, which then acts as the nucleophile. If the base is weak, old, or insufficient in stoichiometry, the formation of this key nucleophile is inefficient, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure the base (e.g., potassium tert-butoxide) is fresh and has been stored under anhydrous conditions. Exposure to atmospheric moisture will quench its activity.
-
Check Stoichiometry: Use at least a stoichiometric equivalent of the base relative to nitromethane.
-
Solvent Purity: The solvent (e.g., THF) must be anhydrous. Water will compete with nitromethane for the base.
-
Reaction Time/Temperature: While the reaction typically proceeds well at room temperature, ensure sufficient stirring time (e.g., overnight) to allow the reaction to go to completion, which can be monitored by Thin Layer Chromatography (TLC).[1]
-
Q2: I've successfully synthesized the nitrovinyl intermediate, but my final product is contaminated with it. Why is the reduction incomplete?
A2: Detecting the yellow-colored methyl 4-(2-nitrovinyl)benzoate intermediate in your final product is a clear sign of incomplete catalytic hydrogenation (Step 2).
-
Causality: Catalytic hydrogenation relies on the activity of the palladium on carbon (Pd/C) catalyst. This activity can be compromised by several factors. The reaction reduces the nitro group and the alkene double bond. Incomplete reduction suggests an issue with the catalyst, hydrogen supply, or the presence of catalyst poisons.
-
Troubleshooting Steps:
-
Catalyst Activity: Use a fresh, high-quality Pd/C catalyst. A 5-10% loading is standard. The age and storage of the catalyst are critical.
-
Hydrogen Pressure: Ensure an adequate and sustained pressure of hydrogen gas. While the reaction can proceed at atmospheric pressure, using a balloon is common. For larger scales, a Parr shaker or similar hydrogenation apparatus is recommended to ensure sufficient H₂ availability.
-
Reaction Environment: The reaction vessel must be properly flushed with an inert gas (like nitrogen or argon) before introducing hydrogen to remove all oxygen, which can deactivate the catalyst.
-
Exclusion of Poisons: Sulfur-containing compounds or other heavy metals can poison the palladium catalyst. Ensure all glassware is scrupulously clean and reagents are of high purity.
-
Q3: My mass spectrometry data shows a peak with a mass of 165.15 g/mol , which is 14 units less than my product (179.22 g/mol ). What is this impurity?
A3: This mass corresponds to 4-(2-aminoethyl)benzoic acid, the product of ester hydrolysis. This is one of the most common impurities, often formed during the reaction workup or improper storage.
-
Causality: The methyl ester functional group is susceptible to hydrolysis under either acidic or basic conditions.[5] During the workup of the hydrogenation reaction (which is performed in methanolic HCl), or if the final product is exposed to moisture, especially at non-neutral pH, the ester can be cleaved to the corresponding carboxylic acid. The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester.[6]
-
Mitigation Strategies:
-
Anhydrous Conditions: During workup, use anhydrous solvents wherever possible.
-
Controlled pH: When neutralizing the reaction mixture to isolate the free base from its hydrochloride salt, avoid strongly basic conditions for extended periods. A controlled addition of a base like sodium bicarbonate is preferable to strong bases like NaOH.[7]
-
Temperature Control: Perform aqueous extractions and neutralizations at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.[8]
-
Proper Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere.
-
Caption: Logic diagram linking experimental issues to impurity formation.
Analytical Protocols for Impurity Profiling
To effectively troubleshoot, you must be able to accurately identify and quantify the impurities present. The following are recommended starting points for analytical method development.
Summary of Key Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Cause |
| Methyl 4-formylbenzoate | C₉H₈O₃ | 164.16 | Incomplete Henry Reaction |
| Methyl 4-(2-nitrovinyl)benzoate | C₁₀H₉NO₄ | 207.18 | Incomplete Hydrogenation |
| 4-(2-aminoethyl)benzoic acid | C₉H₁₁NO₂ | 165.19 | Ester Hydrolysis |
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is an excellent technique for baseline purity assessment and quantifying known impurities.
-
Step 1: Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).
-
Step 2: Chromatographic Conditions:
Parameter Recommended Setting Column C18 reverse-phase, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Detection (UV) 254 nm | Injection Vol. | 10 µL |
-
Step 3: Data Analysis: The expected elution order will be the most polar compound first: 4-(2-aminoethyl)benzoic acid, followed by the product Methyl 4-(2-aminoethyl)benzoate, and then the less polar starting material and intermediate. Peak areas can be used to determine relative purity. For more on HPLC methods for similar compounds, see BenchChem[9][10].
Protocol 2: ¹H NMR Spectroscopy
NMR is invaluable for structural confirmation and identifying impurities without requiring reference standards for each one.
-
Step 1: Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Step 2: Key Diagnostic Peaks (in DMSO-d₆):
Compound Key Chemical Shifts (δ, ppm) & Multiplicity Methyl 4-formylbenzoate ~10.1 (s, 1H, -CHO), ~8.0-8.2 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCH₃) Methyl 4-(2-nitrovinyl)benzoate ~8.0-8.3 (m, Ar-H & vinyl-H), ~3.9 (s, 3H, -OCH₃) 4-(2-aminoethyl)benzoic acid ~12.5 (br s, 1H, -COOH), ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.8-3.0 (m, 4H, -CH₂CH₂-) | Methyl 4-(2-aminoethyl)benzoate (Product) | ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.8-3.0 (m, 4H, -CH₂CH₂-) |
Purification Strategies
If analysis confirms the presence of impurities, a final purification step is necessary. The target compound, as its hydrochloride salt, can often be purified by a simple recrystallization or slurry wash, avoiding the need for column chromatography.[1]
Protocol: Purification by Slurry Wash in Methanol
This procedure is effective for removing less polar impurities like the starting aldehyde and the nitrovinyl intermediate from the hydrochloride salt of the product.
Caption: Workflow for the purification of the product's HCl salt.
-
Transfer: Place the crude, isolated solid (the hydrochloride salt of your product) into an Erlenmeyer flask.
-
Slurry: Add a minimal amount of hot methanol (MeOH) to the flask, just enough to form a thick, stirrable slurry. Do not add enough to fully dissolve the solid.
-
Cool: Stir the slurry vigorously while allowing it to cool slowly to room temperature, and then further cool in an ice bath for 15-20 minutes.
-
Filter: Collect the solid product by vacuum filtration, using a Büchner funnel.
-
Wash: Wash the collected solid (the filter cake) with a small portion of ice-cold methanol to rinse away residual soluble impurities.
-
Dry: Dry the purified white solid under high vacuum to remove all traces of solvent.
Causality: The hydrochloride salt of the desired product has lower solubility in cold methanol compared to the key non-polar impurities. The hot slurry helps dissolve trapped impurities, which then remain in the methanol upon cooling, while the purer product crystallizes or remains solid.
References
- Chen, S., Jia, L., Li, X., & Luo, M. (2014). Synthesis, 46(02), 263-268.
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
- Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379.
-
Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Taylor & Francis Online. Retrieved from [Link]
-
Organic Preparations and Procedures International. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses. Retrieved from [Link]
-
Chem-Impex. (n.d.). Methyl 4-(2-amino-ethyl)benzoate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2022, October 11). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-(2-Aminoethyl)benzoate Hydrochloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 4-(2-Aminoethyl)benzoate Hydrochloride [myskinrecipes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Methyl 4-(2-aminoethyl)benzoate Chemistry
Welcome to the technical support center for Methyl 4-(2-aminoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this versatile compound. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield During Fischer Esterification
Question: I'm performing a Fischer esterification of 4-(2-aminoethyl)benzoic acid with methanol and an acid catalyst, but my yield of Methyl 4-(2-aminoethyl)benzoate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this specific Fischer esterification are a common issue stemming from several factors. The reaction is an equilibrium process, and the presence of a basic amino group on the same molecule as the carboxylic acid introduces specific challenges.[1][2]
Root Cause Analysis:
-
Incomplete Reaction/Equilibrium Not Shifted: Fischer esterification is reversible.[1] To achieve a high yield, the equilibrium must be driven towards the product. This is typically done by using a large excess of the alcohol (methanol) or by removing the water that is formed during the reaction.[1][3]
-
Protonation of the Amine: The acid catalyst (e.g., H₂SO₄ or HCl) will protonate the basic ethylamino group.[2][4] This is necessary to prevent the amine from interfering with the esterification. However, if the starting material is not fully dissolved or if the acid concentration is not optimal, it can affect the reaction kinetics.
-
Side Reactions Consuming Starting Material: The starting carboxylic acid can undergo self-condensation to form the corresponding anhydride, especially at high temperatures.[3] This depletes the acid available for esterification.
Troubleshooting Protocol & Optimization:
| Parameter | Recommendation | Rationale |
| Solvent/Reagent Ratio | Use a large excess of anhydrous methanol (e.g., 10-20 equivalents), allowing it to also serve as the solvent. | This shifts the reaction equilibrium towards the formation of the methyl ester according to Le Châtelier's principle.[2][3] |
| Catalyst | Use a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas dissolved in methanol.[2][4] | The catalyst protonates the carbonyl oxygen, making the carboxylic acid more electrophilic and susceptible to attack by methanol.[3][5] |
| Temperature & Time | Reflux the reaction mixture for an adequate duration (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). | The reaction is often slow and requires heating to reach equilibrium.[3] TLC will help determine the optimal reaction time and confirm the consumption of the starting material.[6] |
| Water Removal | Ensure all reagents and glassware are dry. Using anhydrous methanol is critical. | The presence of water will shift the equilibrium back towards the starting materials, reducing the yield of the ester.[1] |
Issue 2: Presence of a Persistent, High Molecular Weight Impurity
Question: After my synthesis and workup, I'm observing a significant impurity that appears to be a dimer or oligomer of my product. What is this byproduct and how can I prevent its formation?
Answer: This is a classic problem when working with molecules that contain both a nucleophilic amine and an electrophilic ester. The most probable side reaction is intermolecular aminolysis, where the amino group of one molecule attacks the ester group of another, forming a stable amide bond.
Mechanism of Dimer/Polymer Formation (Aminolysis):
The primary amino group on one molecule of Methyl 4-(2-aminoethyl)benzoate acts as a nucleophile, attacking the carbonyl carbon of the ester on a second molecule. This leads to the elimination of methanol and the formation of an amide-linked dimer. This process can continue, leading to the formation of oligomers or polymers. This reaction is more prevalent when the free base form of the compound is present, especially at elevated temperatures.[7][8]
Caption: Intermolecular aminolysis leading to dimer formation.
Prevention & Mitigation Strategies:
-
Workup pH and Temperature Control: During the workup to isolate the free base from its salt, it is crucial to avoid high pH and high temperatures. Overly basic conditions or prolonged heating can accelerate the rate of aminolysis. A patent for a similar compound suggests adjusting the pH to 6-7 and then to 10-11 at a reduced temperature of 5-10°C during extraction to minimize side reactions.[4]
-
Isolate as the Hydrochloride Salt: The most effective way to prevent this side reaction is to work with and store the compound as its hydrochloride salt.[9][10] The protonated ammonium group (R-NH₃⁺) is not nucleophilic and cannot initiate the aminolysis reaction. The product can often be precipitated from the reaction mixture as the hydrochloride salt.[4]
-
Minimize Time as a Free Base: If the free base is required for a subsequent reaction, it should be generated immediately before use and used without prolonged storage.
Experimental Protocol: Isolation as Hydrochloride Salt
-
After the esterification reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the excess strong acid. Monitor the pH to ensure it does not become strongly basic.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
To precipitate the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (like ether or isopropanol) until precipitation is complete.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Product Hydrolysis During Workup
Question: My TLC analysis after reflux shows a good conversion to the ester, but after my aqueous workup, I see a significant amount of the starting carboxylic acid again. What's causing this?
Answer: This indicates that the newly formed methyl ester is being hydrolyzed back to the carboxylic acid. This is a common issue if the workup conditions are not carefully controlled.
Root Cause Analysis:
Ester hydrolysis can be catalyzed by both acid and base. While you need a base to neutralize the acid catalyst and deprotonate the ammonium salt to the free amine, using too strong a base, too much base, or performing the neutralization at high temperatures can promote saponification (base-mediated ester hydrolysis).[2][4]
Caption: Decision tree for troubleshooting ester hydrolysis during workup.
Recommended Workup Protocol to Avoid Hydrolysis:
-
Cool Down: Before workup, ensure the reaction mixture is cooled to room temperature, or preferably to 0-5°C in an ice bath.
-
Neutralization with Mild Base: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid catalyst. NaHCO₃ is a weaker base than NaOH or K₂CO₃ and is less likely to cause significant hydrolysis.[2] Add it portion-wise until CO₂ evolution ceases.
-
pH Monitoring: Carefully monitor the pH of the aqueous layer, aiming for a final pH of 7-8.
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate). Do not let the mixture sit for extended periods in the basic aqueous solution.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Dry the organic phase over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Remove the solvent under reduced pressure at a moderate temperature (e.g., <40°C) to obtain the crude product.
By carefully controlling the temperature and the strength of the base used during neutralization, you can significantly minimize the risk of hydrolyzing your desired ester product.
References
- Google Patents.US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
-
Scribd. Amine Plant Troubleshooting and Optimization.[Link]
-
ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.[Link]
- Google Patents.
-
Organic Syntheses. ethyl 4-aminobenzoate.[Link]
-
PubChem. Methyl 4-(2-aminoethyl)benzoate hydrochloride.[Link]
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]
-
ResearchGate. Troubleshooting amine plants.[Link]
-
Reddit. Tips and tricks for difficult amide bond formation?[Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.[Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]
- Google Patents.US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Sciencemadness.org. methyl 4-aminobenzoate synthesis report.[Link]
-
YouTube. Esterification test of Benzoic acid.[Link]
-
Advanced Journal of Chemistry, Section A. Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups.[Link]
-
PubChem. Methyl 4-(aminomethyl)benzoate.[Link]
-
YouTube. Synthesis of Methyl benzoate with reaction mechanism.[Link]
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- 1. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
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- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 10. Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 13078671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Methyl 4-(2-aminoethyl)benzoate
Welcome to the technical support center for Methyl 4-(2-aminoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Here, we provide in-depth scientific explanations, troubleshooting guides, and detailed protocols to empower you in your experimental endeavors.
Understanding the Solubility Challenge of Methyl 4-(2-aminoethyl)benzoate
Methyl 4-(2-aminoethyl)benzoate is a primary amine and a methyl ester of benzoic acid. Its structure presents a classic solubility challenge: the basic amino group and the relatively nonpolar aromatic ester create a molecule with pH-dependent solubility and a tendency for low aqueous solubility in its free base form.
Molecular Structure:
The key to improving the solubility of this compound lies in understanding and manipulating its acid-base chemistry and its interactions with various solvent systems.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered when working with Methyl 4-(2-aminoethyl)benzoate.
Q1: My Methyl 4-(2-aminoethyl)benzoate (free base) won't dissolve in water. What should I do?
This is expected behavior. The free base form of Methyl 4-(2-aminoethyl)benzoate has low aqueous solubility due to the nonpolar benzene ring and the ethyl chain. The primary amino group can act as a hydrogen bond donor and acceptor, but this is often insufficient to overcome the hydrophobicity of the rest of the molecule.
Troubleshooting Steps:
-
pH Adjustment (Acidification): The most effective initial step is to lower the pH of your aqueous solution. The primary amino group has an estimated pKa of around 10.6-10.8 (based on ethylamine as a proxy). By acidifying the solution to a pH at least 2 units below the pKa (e.g., pH ≤ 8.6), you can protonate the amino group, forming a much more water-soluble ammonium salt. For many applications, adjusting the pH to the physiological range (e.g., with hydrochloric acid to a pH of 7.4) is a good starting point. The hydrochloride salt form is a common and effective way to increase solubility.[1][2]
-
Use of Co-solvents: If pH adjustment alone is insufficient or not suitable for your experiment, consider using a co-solvent system. Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[3][4]
Q2: I'm using the hydrochloride salt of Methyl 4-(2-aminoethyl)benzoate, but it's still not dissolving at the desired concentration. What are my options?
While the hydrochloride salt significantly improves aqueous solubility compared to the free base, you may still encounter limitations at higher concentrations.
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your solution is in a range where the amine remains protonated. Avoid basic conditions, which would convert the salt back to the less soluble free base.
-
Introduce a Co-solvent: A combination of the salt form and a co-solvent can be highly effective. Start with low percentages of a pharmaceutically acceptable co-solvent and gradually increase the concentration.
-
Consider Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[5][6][]
Q3: I'm concerned about the stability of the ester group in my aqueous solution. How can I minimize hydrolysis?
Ester hydrolysis is a valid concern, as it will convert your compound into 4-(2-aminoethyl)benzoic acid and methanol. The rate of hydrolysis is dependent on pH and temperature.
Troubleshooting and Stability Considerations:
-
pH-Dependent Hydrolysis: Both acid- and base-catalyzed hydrolysis can occur.
-
Acidic Conditions: The rate of hydrolysis is generally slower in moderately acidic conditions compared to strongly acidic or basic conditions.
-
Neutral Conditions: Hydrolysis still occurs at neutral pH, though it may be slower than under strongly basic conditions.
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) is typically the fastest and is generally irreversible.
-
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis. For long-term storage of solutions, refrigeration (2-8 °C) is recommended.
-
Buffers: The choice of buffer can influence the rate of hydrolysis. It is advisable to consult the literature for buffer systems that are known to be compatible with esters.
For critical applications, it is recommended to perform a stability study by monitoring the purity of your solution over time using an appropriate analytical method like HPLC.
In-Depth Technical Protocols
Protocol 1: Solubility Enhancement via pH Adjustment and Salt Formation
This protocol details the steps to determine the optimal pH for dissolving Methyl 4-(2-aminoethyl)benzoate and preparing a stock solution of its hydrochloride salt.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate (free base)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a Suspension: Add a known amount of Methyl 4-(2-aminoethyl)benzoate free base to a volume of deionized water to create a suspension at a concentration slightly higher than your target.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Titration with HCl: Slowly add 0.1 M HCl dropwise while continuously stirring and monitoring the pH.
-
Observe Dissolution: Note the pH at which the compound completely dissolves. This will give you an indication of the pH required to achieve your desired concentration.
-
Preparation of a Stock Solution (as Hydrochloride Salt):
-
Weigh the desired amount of Methyl 4-(2-aminoethyl)benzoate free base.
-
For every mole of the free base, add one molar equivalent of hydrochloric acid. For example, if you have 1.79 g (0.01 mol) of the free base, you would add 100 mL of 0.1 M HCl.
-
Add deionized water to near the final desired volume.
-
Stir until the solid is completely dissolved.
-
Adjust the final volume with deionized water.
-
Verify the final pH.
-
Causality Behind the Protocol: By adding a strong acid like HCl, you protonate the basic amino group of Methyl 4-(2-aminoethyl)benzoate. This creates the corresponding ammonium salt, which is an ionic species. The strong electrostatic interactions between the ionic salt and the polar water molecules lead to a significant increase in aqueous solubility compared to the less polar free base.
Workflow Diagram:
Caption: pH-Adjustment Workflow for Solubilization.
Protocol 2: Solubility Enhancement Using Co-solvents
This protocol provides a general method for screening co-solvents to improve the solubility of Methyl 4-(2-aminoethyl)benzoate hydrochloride.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a Series of Co-solvent/Water Mixtures: Prepare a range of co-solvent concentrations in water (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Add an excess of Methyl 4-(2-aminoethyl)benzoate hydrochloride to a fixed volume of each co-solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate and Quantify: Centrifuge or filter the samples to separate the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot Solubility Curve: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Mechanism of Co-solvency: Co-solvents work by reducing the polarity of the bulk solvent (water). This makes the solvent system more "like" the solute, reducing the energy penalty for creating a cavity in the solvent to accommodate the solute molecule. Essentially, the co-solvent disrupts the highly ordered hydrogen bonding network of water, making it easier for the nonpolar parts of the solute to be solvated.
Co-solvent Selection Logic:
Caption: Co-solvency Mechanism.
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
This protocol outlines a screening process to evaluate the effectiveness of cyclodextrins in improving the solubility of Methyl 4-(2-aminoethyl)benzoate.
Recommended Cyclodextrins for Screening:
-
β-Cyclodextrin (β-CD): A commonly used and cost-effective option.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has higher aqueous solubility and lower toxicity than β-CD, making it suitable for a wider range of applications, including parenteral formulations.[]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with high aqueous solubility and a favorable safety profile.
Procedure (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add Excess Solute: Add an excess amount of Methyl 4-(2-aminoethyl)benzoate to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).
-
Sample and Analyze: After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved solid. Dilute an aliquot of the filtrate and determine the concentration of the dissolved compound by a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Construct Phase Solubility Diagram: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve will indicate the stoichiometry of the complex and the extent of solubility enhancement.
Mechanism of Cyclodextrin Inclusion: The interior of the cyclodextrin molecule is hydrophobic, while the exterior is hydrophilic. The nonpolar benzene ring of Methyl 4-(2-aminoethyl)benzoate can partition into the hydrophobic cavity of the cyclodextrin, forming a host-guest inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water.
Cyclodextrin Selection Diagram:
Caption: Cyclodextrin Inclusion Complex Formation.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 4-(2-aminoethyl)benzoate, which can guide formulation strategies. These values were estimated using computational models and should be confirmed experimentally.
| Property | Predicted Value | Implication for Solubility |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 | Indicates a preference for nonpolar environments, consistent with low aqueous solubility of the free base. |
| Aqueous Solubility (Free Base) | Low (estimated < 1 mg/mL) | Confirms the need for solubility enhancement techniques. |
| pKa (Amino Group) | ~10.7 | The amino group will be protonated at physiological pH, making pH adjustment a viable strategy. |
| Melting Point (°C) | ~180-190 (as HCl salt) | A high melting point suggests strong crystal lattice energy, which can contribute to poor solubility. |
| Molecular Weight ( g/mol ) | 179.22 (Free Base) | A relatively small molecule, which is favorable for inclusion in cyclodextrins. |
References
-
Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]
-
Pharmaceutical Technology. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Published October 1, 2010. Available from: [Link]
-
PubMed. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Available from: [Link]
-
PubChem. Methyl 4-(2-aminoethyl)benzoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Future4200. Formulation of poorly water-soluble drugs for oral administration. Available from: [Link]
-
Semantic Scholar. Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Published June 1, 2002. Available from: [Link]
-
ResearchGate. Rate constants for the hydrolysis of para-substituted benzoate esters... Available from: [Link]
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available from: [Link]
-
U.S. EPA. How to Use US EPA EPI Suite to Predict Chemical Substance Properties. Published September 14, 2017. Available from: [Link]
-
Chegg.com. Solved The m - and p-substituted methyl benzoates listed in | Chegg.com. Published August 5, 2022. Available from: [Link]
-
ResearchGate. What is the criteria for the selection of a drug in Cyclodextrin cavity ?. Published June 21, 2022. Available from: [Link]
-
ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF. Available from: [Link]
-
Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available from: [Link]
-
PMC. Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. Published October 19, 2022. Available from: [Link]
-
MDPI. Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available from: [Link]
-
PMC. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. National Center for Biotechnology Information. Available from: [Link]
-
Separation and Purification Technology. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO>2> capture. Published February 1, 2022. Available from: [Link]
-
U.S. EPA. EPI Suite™-Estimation Program Interface. Available from: [Link]
-
NIH. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Published June 25, 2024. Available from: [Link]
-
MDPI. Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Published March 4, 2022. Available from: [Link]
-
U.S. EPA. Sustainable Futures / P2 Framework Manual 2012 EPA-748-B12-001 5. Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite. Available from: [Link]
-
MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Published December 2, 2024. Available from: [Link]
-
ResearchGate. Classification for toxicity estimate using EPI Suite TM models. Available from: [Link]
-
ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Published August 1, 2000. Available from: [Link]
-
PubChem. Methyl 4-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]
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- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Dimer Formation in Reactions with Methyl 4-(2-aminoethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-(2-aminoethyl)benzoate. This guide provides in-depth troubleshooting advice, field-proven protocols, and expert insights to address the common challenge of dimer formation during its use in chemical synthesis. Our goal is to empower you to optimize your reaction outcomes, increase yields, and ensure the purity of your target molecules.
Section 1: Understanding the Dimerization Problem
Q1: What is dimer formation and why is it a common issue with Methyl 4-(2-aminoethyl)benzoate?
A1: The Root Cause: Inherent Bifunctionality
Methyl 4-(2-aminoethyl)benzoate is a valuable building block because it possesses two reactive functional groups: a primary amine (-NH₂) and a methyl ester (-COOCH₃). The primary amine is a potent nucleophile, while the carbonyl carbon of the ester is an electrophile.
Dimerization occurs when the nucleophilic amine of one molecule attacks the electrophilic ester of a second molecule. This intermolecular reaction, known as self-amidation or aminolysis , forms a new amide bond, linking the two molecules together to create a dimer. This process releases one equivalent of methanol. This side reaction is a frequent challenge, particularly in syntheses where the amine is intended to react with a different electrophile, such as an activated carboxylic acid.
The reaction is driven by the inherent reactivity of the two functional groups being present in the same reaction vessel without protection. High concentrations and elevated temperatures can significantly accelerate this unwanted side reaction.
Caption: Dimerization of Methyl 4-(2-aminoethyl)benzoate.
Section 2: Troubleshooting and Strategic Prevention
Q2: My LC-MS analysis shows a major byproduct with approximately double the mass of my starting material. How can I confirm it's the dimer?
A2: Analytical Confirmation
Your observation is a strong indicator of dimerization. To confirm, you should look for a specific mass in your mass spectrometry data.
-
Calculate the Expected Mass:
-
Mass of Methyl 4-(2-aminoethyl)benzoate (M): C₁₀H₁₃NO₂ = 179.22 g/mol .
-
Mass of Methanol (MeOH): CH₄O = 32.04 g/mol .
-
Expected Mass of Dimer: (2 * M) - MeOH = (2 * 179.22) - 32.04 = 326.4 g/mol .
-
-
LC-MS Analysis: Look for a peak corresponding to [Dimer + H]⁺ at m/z 327.4. Depending on your mobile phase, you might also see other adducts like [Dimer + Na]⁺.
-
¹H NMR Spectroscopy: If you can isolate the byproduct, the ¹H NMR spectrum will be definitive. Key signals to look for include:
-
The disappearance of one methyl ester singlet (-OCH₃).
-
The appearance of a broad amide N-H singlet.
-
A downfield shift of the methylene protons (-CH₂-) adjacent to the newly formed amide bond compared to the original methylene protons adjacent to the amine.
-
Q3: What is the most robust and universally effective method to prevent dimer formation?
A3: Amine Protection - The Gold Standard
The most reliable strategy to prevent self-amidation is to temporarily "mask" the reactive amine using a protecting group .[1] This renders the amine non-nucleophilic, completely preventing it from reacting with the ester functionality. The key is to use an orthogonal protecting group , which can be removed under conditions that do not affect other parts of your molecule (like the methyl ester).[2][3][4][5]
Table 1: Comparison of Common Amine Protecting Groups [6]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA in DCM) | Very common, stable to many reaction conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Orthogonal to Boc; mild deprotection. Ideal for solid-phase synthesis. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid/base; useful if molecule is hydrogenation-compatible. |
For most solution-phase applications involving Methyl 4-(2-aminoethyl)benzoate, the Boc group is an excellent first choice due to its stability and straightforward introduction and removal.
Q4: A protecting group strategy is not feasible for my current synthetic route. How can I adapt my reaction conditions to suppress dimerization?
A4: Kinetic Control - Outpacing the Side Reaction
If protection is not an option, you must rely on kinetic control . The goal is to make the desired reaction proceed much faster than the undesired dimerization. This can be achieved by carefully manipulating reaction conditions.
-
High Dilution / Slow Addition: Dimerization is a bimolecular reaction, meaning its rate is highly dependent on the concentration of Methyl 4-(2-aminoethyl)benzoate.
-
Causality: By running the reaction at a lower concentration (high dilution), you decrease the probability of two molecules of the amino ester encountering each other.[7] A common starting point is 0.05 M to 0.1 M.
-
Best Practice: The most effective technique is to slowly add your Methyl 4-(2-aminoethyl)benzoate solution via a syringe pump to the solution containing your activated coupling partner. This keeps the instantaneous concentration of the free amine extremely low, dramatically favoring the desired reaction.
-
-
Temperature Control: Uncatalyzed self-amidation has a significant activation energy.
-
Causality: Lowering the reaction temperature (e.g., to 0 °C) will slow down all reactions, but it will disproportionately slow the undesired background dimerization compared to a highly efficient, catalyzed coupling reaction.[8]
-
-
Order of Addition: The sequence in which you add reagents is critical.
-
Causality: Never mix the carboxylic acid, coupling reagent, and Methyl 4-(2-aminoethyl)benzoate all at once. This creates a competitive environment where side reactions can thrive.
-
Best Practice: Always perform a "pre-activation" step. Stir the carboxylic acid, coupling reagent, and any additives (like HOBt) in the solvent for 15-30 minutes before adding the amine. This ensures the highly reactive activated species is fully formed and ready to react immediately upon encountering the amine.
-
Caption: Optimized workflow to minimize dimerization.
Q5: Does my choice of amide coupling reagent affect the rate of dimer formation?
A5: Yes, Significantly.
The choice of coupling reagent is a critical factor in the kinetic control strategy. A more efficient and faster-acting coupling reagent will accelerate the desired amide bond formation, further outcompeting the slow background dimerization.[9][10]
-
Uronium/Aminium and Phosphonium Reagents (HATU, HBTU, PyBOP): These are generally considered the most efficient coupling reagents.[11] They react rapidly with carboxylic acids to form highly activated esters, which then couple quickly with the amine. HATU is particularly effective, especially for sterically hindered or electronically deactivated substrates.[12]
-
Carbodiimides (EDC, DCC): While very common, carbodiimides are often slower and can be prone to side reactions, such as the formation of N-acylurea byproducts.[13] When using carbodiimides, the addition of activating agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential to increase reaction rates and suppress side reactions.
Table 2: Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Speed/Efficiency | Byproduct Profile | Recommendation for This System |
| Uronium/Aminium | HATU , HBTU, HCTU | Very High | Water-soluble, easily removed. | Highly Recommended. Excellent for maximizing the rate of the desired reaction. |
| Phosphonium | PyBOP, PyAOP | High | Water-soluble. | Recommended. A very good alternative to uronium salts. |
| Carbodiimide | EDC, DIC, DCC | Moderate | Can form insoluble ureas (DCC/DIC) or water-soluble urea (EDC). | Use only with an additive (e.g., HOBt, Oxyma). Less ideal if speed is the primary goal. |
Section 3: Validated Experimental Protocols
Protocol 1: N-Boc Protection of Methyl 4-(2-aminoethyl)benzoate
This protocol provides a reliable method for protecting the primary amine, yielding a stable intermediate ready for subsequent reactions.
Materials:
-
Methyl 4-(2-aminoethyl)benzoate (1.0 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve Methyl 4-(2-aminoethyl)benzoate in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add TEA or DIPEA to the solution and stir for 5 minutes.
-
Add (Boc)₂O portion-wise (or as a solution in DCM) to the stirred mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Protocol 2: Optimized Amide Coupling (High Dilution/Slow Addition)
This protocol details a kinetically controlled coupling with a generic carboxylic acid, designed to minimize dimer formation without a protecting group.
Materials:
-
Carboxylic Acid (R-COOH) (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Methyl 4-(2-aminoethyl)benzoate (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In "Flask A," dissolve the carboxylic acid, HATU, and half of the DIPEA (1.25 eq) in anhydrous DMF to a concentration of approximately 0.1 M.
-
Stir the solution in Flask A at room temperature for 20 minutes to pre-activate the acid.
-
In "Flask B," dissolve Methyl 4-(2-aminoethyl)benzoate and the remaining DIPEA (1.25 eq) in anhydrous DMF.
-
Using a syringe pump, add the solution from Flask B to Flask A over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product and check for the dimer byproduct (m/z 327.4).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 0.5 M citric acid (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Section 4: Summary of Troubleshooting Strategies
| Problem Observed | Primary Cause | Recommended Solution(s) |
| High MW byproduct (Mass ≈ 326 g/mol ) detected. | Self-Amidation: Nucleophilic amine of one molecule attacks the ester of another. | Primary Strategy: Protect the amine with a Boc or Fmoc group. |
| Low yield of desired product; complex mixture. | Kinetic Competition: Dimerization rate is competitive with the desired reaction rate. | Secondary Strategy (if protection is not possible): 1. Use high dilution (0.05 M). 2. Employ slow addition of the amine via syringe pump. 3. Lower reaction temperature to 0 °C. 4. Use a highly efficient coupling reagent like HATU. 5. Ensure pre-activation of the carboxylic acid before adding the amine. |
| Reaction fails to go to completion. | Poor Activation/Reactivity: The desired coupling is too slow, allowing dimerization to occur over time. | Review choice of coupling reagent (switch to HATU/PyBOP). Ensure all reagents are anhydrous and the base is appropriate. |
References
-
ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? [Online Forum]. Available at: [Link]
-
Study.com. (n.d.). Can ethyl benzoate undergo a self-condensation reaction in the presence of an appropriate base? Explain. [Educational Resource]. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Technical Note]. Available at: [Link]
-
APD Corp. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Product Information]. Available at: [Link]
-
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 40(6), 3435-3448. Available at: [Link]
-
O'Neil, I. A., et al. (2002). Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. Available at: [Link]
-
AGTC. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Educational Resource]. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. Available at: [Link]
-
Reddit. (2022). Amide coupling help. [Online Forum]. Available at: [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Li, P., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Available at: [Link]
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Moody, C. J., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. Available at: [Link]
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Recrystallization techniques for purifying Methyl 4-(2-aminoethyl)benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 4-(2-aminoethyl)benzoate via recrystallization. Moving beyond simple protocols, this document explains the causality behind experimental choices to empower users to troubleshoot and optimize their purification processes effectively.
Part 1: Troubleshooting Common Recrystallization Issues
This section addresses specific problems encountered during the recrystallization of Methyl 4-(2-aminoethyl)benzoate in a direct question-and-answer format.
Question: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This is a common issue when the melting point of the solute is lower than the boiling point of the chosen solvent, or when the solution becomes supersaturated too quickly, preventing molecules from orienting into a crystal structure.[2] The resulting oil is often an impure amalgam of your compound, solvent, and impurities, which may solidify into an amorphous mass, defeating the purpose of purification.[1][2]
Causality & Solution Protocol:
-
Lower the Saturation Temperature: The primary cause is often that the solution is saturated at a temperature above the compound's melting point. The reported melting point for the hydrochloride salt of Methyl 4-(2-aminoethyl)benzoate is high (241-243 °C), but the freebase form will be significantly lower. If you are working with the freebase, ensure your solvent's boiling point is well below its melting point.
-
Re-dissolve and Add More "Good" Solvent: Gently heat the mixture to re-dissolve the oil. Add a small additional volume (1-5%) of the hot "good" solvent to decrease the supersaturation level.[3] This ensures that the saturation point will be reached at a lower temperature during cooling.
-
Ensure Slow Cooling: Rapid cooling is a major contributor to oiling out.[4] Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[3][4] Slow cooling provides the necessary time for molecules to form an ordered, pure crystal lattice.
-
Use a Lower-Boiling Point Solvent System: If oiling persists, your solvent's boiling point may be too high. Re-evaluate your solvent choice (see solvent selection table below).
-
Consider a Mixed-Solvent System: Dissolve the compound in a minimum amount of a hot, good solvent (e.g., ethanol) and then slowly add a miscible "poor" solvent (e.g., water) dropwise at an elevated temperature until persistent cloudiness is observed.[5] Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly.[5] This technique effectively lowers the solubility of the compound at a controlled rate.
Question: I have very poor crystal yield, or no crystals formed at all. What should I do?
Answer:
This is one of the most common frustrations in recrystallization and typically points to one of two issues: the solution is not sufficiently supersaturated, or the nucleation process has been inhibited.[6]
Causality & Solution Protocol:
-
Problem: Too Much Solvent. This is the most frequent cause of low yield.[6][7] An excessive amount of solvent will keep your compound dissolved even at low temperatures.
-
Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off in a fume hood.[6] Once the volume is reduced, allow the solution to cool again. To check if significant product remains in the mother liquor, dip a glass rod in the filtrate, let it dry, and see if a solid residue forms.[3]
-
-
Problem: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or surface to begin forming.[7] A supersaturated solution can be stable if there are no sites for nucleation to start.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[6][7] The microscopic imperfections in the glass provide a surface for the first crystals to form.
-
Solution 2: Seeding. If you have a small amount of the pure solid, add a tiny "seed crystal" to the cooled solution.[7] This provides a perfect template for further crystal growth.
-
-
Problem: Insufficient Cooling. Ensure the solution has been thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[8]
Question: My final crystals are colored, even though the pure compound should be white. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with conjugated systems that can be adsorbed onto the surface of your crystals or trapped within the lattice.[8][9] Activated charcoal is highly effective at removing these types of impurities due to its high surface area and affinity for such molecules.[10]
Protocol for Decolorization:
-
Dissolve your crude Methyl 4-(2-aminoethyl)benzoate in the minimum amount of a suitable hot solvent.
-
Crucially, cool the solution slightly from its boiling point before adding the charcoal. Adding charcoal to a boiling liquid can cause it to boil over violently.[9][10]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, or the amount that fits on the tip of a spatula).[8][11] Using too much charcoal can lead to the adsorption of your desired product, reducing the yield.[10][11]
-
Bring the mixture back to a boil and swirl it for a few minutes to ensure the impurities are adsorbed by the charcoal.[9]
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal while the solution is still hot.[4][8] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing Methyl 4-(2-aminoethyl)benzoate?
The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12][13] Impurities, on the other hand, should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (so they remain in the mother liquor).[12][14]
Given the structure of Methyl 4-(2-aminoethyl)benzoate (an aromatic ring, an ester, and a primary amine), it has both polar and non-polar characteristics. Solvents like ethanol, methanol, or ethyl acetate are good starting points.[15][16] A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[15][17]
Solvent Selection Workflow
Table 1: Potential Solvents for Methyl 4-(2-aminoethyl)benzoate
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Water | 100 | High | The hydrochloride salt is likely soluble. The freebase is expected to have low solubility due to the aromatic ring and ethyl chain. Potentially a good "poor" solvent for a binary system with an alcohol.[15] |
| Ethanol | 78 | Medium-High | The hydroxyl group can hydrogen bond with the amine, and the ethyl group interacts with the aromatic part. Likely a very good solvent when hot.[16] Often used in a binary system with water.[12] |
| Methanol | 65 | Medium-High | Similar to ethanol but more polar and lower boiling point. May be too effective a solvent, leading to lower recovery, but a good candidate. |
| Ethyl Acetate | 77 | Medium | The ester functionality matches that of the target compound. A very strong candidate for a single-solvent system.[15] |
| Toluene | 111 | Low | The aromatic ring provides good interaction. May be a good solvent, especially for removing more polar impurities. |
| Hexane | 69 | Very Low | Unlikely to dissolve the compound due to the polar amine and ester groups. A good candidate for a "poor" solvent (antisolvent) in a binary system with Ethyl Acetate or Toluene.[8] |
Q2: What is a mixed-solvent (binary) system and when is it necessary?
A mixed-solvent system is used when no single solvent meets the ideal criteria for recrystallization.[8] This often happens when a compound is either too soluble in one set of solvents or nearly insoluble in another. The technique involves dissolving the compound in a minimum amount of a hot "good" solvent, in which it is very soluble. Then, a "poor" solvent (or "antisolvent"), which is miscible with the first solvent but in which the compound is insoluble, is added dropwise until the solution becomes cloudy (saturated).[5][18]
Common Mixed-Solvent Pairs:
General Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., Ethanol) in an Erlenmeyer flask.[18][19]
-
While keeping the solution hot, add the "poor" solvent (e.g., Water) drop-by-drop with swirling until a persistent cloudiness appears.[19] This is the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.[18]
Troubleshooting Flowchart for Recrystallization
References
-
Recrystallization Steps. (n.d.). Labster. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
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Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]
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Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
- Experiment 2. (2018, March 2).
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Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link]
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8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Purification with Activated Charcoal. (2025, January 12). YouTube. Retrieved from [Link]
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3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Methyl 4-(2-aminoethyl)benzoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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- Recrystallization1. (n.d.).
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
- A method to crystallize substances that oil out. (2025).
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Methyl 4-amino-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Methyl 4-(2-amino-ethyl)benzoate hydrochloride. (n.d.). Chem-Impex. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Methyl 4-(aminomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]
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Methyl benzoate. (n.d.). Wikipedia. Retrieved from [Link]
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Technical Support Center: Optimizing Amide Coupling Reactions with Methyl 4-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing amide coupling reactions involving Methyl 4-(2-aminoethyl)benzoate. It is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the coupling reaction, offering explanations for the underlying causes and providing actionable solutions.
Question: My reaction yield is low, or I'm observing no product formation. What are the likely causes and how can I fix this?
Answer:
Low or no yield in an amide coupling reaction is a frequent issue that can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Recommended Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine of Methyl 4-(2-aminoethyl)benzoate.[1]
-
Deactivation of the Amine: Methyl 4-(2-aminoethyl)benzoate is often supplied as a hydrochloride salt.[4][5][6] The protonated amine is not nucleophilic and will not react.
-
Solution: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), must be added to the reaction mixture to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic.[7] Typically, 2.2 equivalents of base are used: one to neutralize the salt and one to facilitate the coupling.[8]
-
-
Hydrolysis of Activated Species: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a critical role.
-
Solution: While many coupling reactions proceed well at room temperature, some may require gentle heating (40-50 °C) to overcome activation energy barriers, particularly with sterically hindered substrates.[10] Conversely, for sensitive substrates prone to side reactions, cooling the reaction to 0 °C during the addition of reagents can be beneficial.[8] Polar aprotic solvents like DMF or DCM are generally good choices.[11] Reaction times can vary, so it's essential to monitor progress using techniques like TLC or LC-MS.[1]
-
Question: I'm observing significant side product formation. How can I improve the purity of my final product?
Answer:
Side reactions are a common challenge in amide bond formation. Minimizing these is key to achieving a high-purity product and simplifying purification.
Common Side Reactions & Mitigation Strategies:
-
Racemization: If your carboxylic acid has a chiral center, there is a risk of racemization during the activation step, leading to a mixture of diastereomers.
-
Formation of N-acylurea: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Solution: The addition of HOBt or a similar additive traps the O-acylisourea intermediate by converting it to an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
-
Double Acylation: If the carboxylic acid starting material contains another nucleophilic group, it's possible for it to react with the activated acid, leading to undesired oligomerization or side products.
-
Solution: Employ protecting group strategies for any additional reactive functional groups on your carboxylic acid.
-
Question: The purification of my final amide product is proving difficult. What are the best strategies?
Answer:
Effective purification is essential for obtaining a high-quality final product. The choice of method will depend on the properties of your product and the impurities present.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can remove many common impurities.
-
Procedure: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove unreacted amine and basic impurities, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic impurities. Finally, wash with brine to remove residual water.[1][8]
-
-
Column Chromatography: For closely related impurities or when a very high purity is required, flash column chromatography on silica gel is often necessary.[13]
-
Pro-Tip: The polarity of the eluent can be adjusted to achieve optimal separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a common starting point.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[13]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing amides include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[13]
-
-
Ion Exchange Chromatography: For products with basic or acidic functional groups, ion exchange chromatography can be a powerful purification tool.[14]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about setting up and running coupling reactions with Methyl 4-(2-aminoethyl)benzoate.
What are the recommended starting conditions for a coupling reaction with Methyl 4-(2-aminoethyl)benzoate?
A good starting point for a standard amide coupling reaction is to use EDC as the coupling reagent in the presence of HOBt.
| Reagent | Equivalents |
| Carboxylic Acid | 1.0 |
| Methyl 4-(2-aminoethyl)benzoate HCl | 1.0 - 1.2 |
| EDC | 1.2 |
| HOBt | 1.1 |
| DIPEA | 2.2 |
| Solvent (Anhydrous DMF or DCM) | 0.2 - 0.5 M |
Table 1: Recommended starting stoichiometry for EDC/HOBt coupling.
The reaction is typically initiated at 0 °C, then allowed to warm to room temperature and stirred for 12-16 hours.[8]
How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of your substrates and the potential for racemization.[1]
| Coupling Reagent | Advantages | Disadvantages |
| EDC/DCC | Inexpensive, widely used.[3] | Can lead to N-acylurea formation, DCC byproduct can be difficult to remove. |
| HATU/HBTU | Highly reactive, fast reaction times, low racemization.[2][3] | More expensive, can react with the N-terminus of the amine.[3] |
| COMU | High reactivity, excellent solubility, water-soluble byproducts, safer than benzotriazole-based reagents.[15] | Higher cost. |
| T3P | Effective for difficult couplings, byproducts are water-soluble. | Can be corrosive. |
Table 2: Comparison of common amide coupling reagents.
Which solvents are best for this reaction?
Polar aprotic solvents are generally the best choice for amide coupling reactions.
-
N,N-Dimethylformamide (DMF): Excellent solvating properties for a wide range of substrates.[11]
-
Dichloromethane (DCM): A good alternative to DMF, particularly if the product is sensitive to higher temperatures.[11]
-
Acetonitrile (ACN): Can be a good choice, especially for purification by recrystallization.[13]
It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid.[1]
How can I monitor the progress of my reaction?
Regularly monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of your product and identify any side products that may be forming.[1]
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
This protocol provides a step-by-step guide for a typical coupling reaction.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Methyl 4-(2-aminoethyl)benzoate Hydrochloride (1.0 eq)[8]
-
EDC (1.2 eq)
-
HOBt (1.1 eq)[8]
-
DIPEA (2.2 eq)[8]
-
Anhydrous DMF or DCM
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid, Methyl 4-(2-aminoethyl)benzoate hydrochloride, and HOBt.[8]
-
Dissolve the solids in anhydrous DMF or DCM to a concentration of approximately 0.2-0.5 M relative to the carboxylic acid.[8]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.[8]
-
In a separate flask, dissolve the EDC in a small amount of anhydrous DMF or DCM.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C.[8]
-
Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction warm to room temperature.
-
Continue to stir for an additional 12-16 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, proceed with an aqueous workup and purification as described in the troubleshooting section.
Visual Workflow
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Validation & Comparative
A Comparative Guide to the Characterization of Methyl 4-(2-aminoethyl)benzoate Derivatives
An In-Depth Technical Guide
Introduction
Methyl 4-(2-aminoethyl)benzoate is a versatile bifunctional molecule that serves as a crucial building block in modern chemistry. Its structure, featuring a reactive primary amine and a modifiable aromatic ester, makes it a valuable intermediate in the synthesis of a wide array of compounds. These derivatives are actively investigated in pharmaceutical development for targeting neurological disorders, in biochemical research for enzyme inhibition studies, and in material science for creating novel polymers and drug delivery systems.[1][2]
Given the subtlety of the structural modifications and their profound impact on biological activity and material properties, a robust and systematic characterization strategy is not just procedural—it is fundamental to validating the synthesis and ensuring the reliability of downstream applications. The choice of analytical technique is a critical experimental decision, as each method provides a unique piece of the structural puzzle.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the essential analytical techniques used to characterize Methyl 4-(2-aminoethyl)benzoate and its derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to ensure scientific integrity from synthesis to final product.
Section 1: The Core Moiety and Common Derivatization Strategies
The utility of Methyl 4-(2-aminoethyl)benzoate lies in its two primary reactive sites: the terminal amino group and the aromatic ring. Understanding these sites is key to designing novel derivatives.
-
N-Derivatization: The primary amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonylation to form amides, secondary/tertiary amines, and sulfonamides, respectively. This is the most common modification for tuning the molecule's pharmacokinetic and pharmacodynamic properties.
-
Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. While the existing aminoethyl and ester groups direct incoming electrophiles, prior modification of the starting materials allows for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) to modulate electronic properties and steric profile.
Below is a logical diagram illustrating the potential sites for chemical modification on the parent molecule.
Caption: Key reactive sites on the Methyl 4-(2-aminoethyl)benzoate scaffold.
For the purpose of this guide, we will compare the parent compound, Methyl 4-(2-aminoethyl)benzoate (Compound A) , with a common N-acylated derivative, Methyl 4-(2-acetamidoethyl)benzoate (Compound B) .
Section 2: Foundational Physicochemical and Chromatographic Analysis
Before proceeding to detailed spectroscopic analysis, establishing the purity and fundamental properties of a new derivative is paramount. These techniques validate the success of the synthesis and purification steps.
Thermal and Physical Properties
Thermal analysis provides insights into the stability, purity, and solid-state properties of the compound.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. It is used to determine the melting point (T_{m}) and enthalpy of fusion (ΔH_{f}). A sharp, well-defined melting peak is a strong indicator of high purity. Broad melting ranges often suggest the presence of impurities or polymorphism.[3]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, revealing the onset temperature of thermal decomposition.[3] This is critical for understanding the thermal stability of the derivative, especially if it is intended for applications involving elevated temperatures.
Table 1: Comparison of Hypothetical Thermal Properties
| Property | Compound A (Parent Amine) | Compound B (N-Acetamide) | Rationale for Change |
| Molecular Weight | 179.22 g/mol | 221.25 g/mol | Addition of an acetyl group (-COCH₃). |
| Melting Point (T_{m}) | Lower (as hydrochloride salt) | Higher | The introduction of the amide group allows for stronger intermolecular hydrogen bonding, requiring more energy to break the crystal lattice. |
| Decomposition Temp. (T_{d}) | ~250 °C | ~270 °C | Amides are generally more thermally stable than their corresponding primary amines. |
Chromatographic Purity Assessment
Chromatography is indispensable for assessing the purity of the synthesized derivative and for monitoring the progress of the reaction.
-
Thin-Layer Chromatography (TLC): An essential, rapid technique used to qualitatively monitor reaction completion by observing the disappearance of starting material spots and the appearance of a new product spot. The choice of solvent system (mobile phase) is critical for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Reversed-phase HPLC (RP-HPLC) is typically employed for these types of aromatic compounds. The addition of an acetyl group in Compound B makes it slightly more nonpolar than Compound A, which would lead to a longer retention time under typical RP-HPLC conditions. Challenges can arise with reactive compounds, which may degrade on the column, requiring careful method development.[4]
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) on a standard HPLC system with a UV detector.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality: TFA is an ion-pairing agent that sharpens peaks by protonating the residual amine in Compound A and improving chromatographic behavior.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Solvents A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (where the benzene ring strongly absorbs).
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Analysis: Inject 10 µL of the sample. The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks.
Section 3: Definitive Spectroscopic Structural Elucidation
Spectroscopy provides direct evidence of the molecular structure. A combination of NMR, MS, and IR is required for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In our comparison, the key differences between Compound A and Compound B would be:
-
The disappearance of the broad primary amine (-NH₂) singlet in Compound A.
-
The appearance of a new amide proton (-NH) signal in Compound B, typically a triplet if coupled to the adjacent CH₂ group.
-
The appearance of a sharp singlet around 2.0 ppm for the new acetyl methyl (-CH₃) protons in Compound B.
-
A downfield shift of the CH₂ group adjacent to the nitrogen in Compound B due to the electron-withdrawing effect of the acetyl group.
-
-
¹³C NMR: Shows the number of chemically distinct carbon atoms. Key markers include the ester carbonyl (~167 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons.[5] The conversion of Compound A to B would introduce a new amide carbonyl carbon (~170 ppm) and an acetyl methyl carbon (~23 ppm).
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | Compound A (Parent Amine) | Compound B (N-Acetamide) | Key Observation |
| Aromatic (d, 2H) | ~7.9 | ~7.9 | Protons ortho to the ester group; minimal change. |
| Aromatic (d, 2H) | ~7.2 | ~7.2 | Protons meta to the ester group; minimal change. |
| -O-CH₃ (s, 3H) | ~3.9 | ~3.9 | Ester methyl group; minimal change.[5] |
| -CH₂-N (t, 2H) | ~2.9 | ~3.5 | Significant downfield shift due to acylation. |
| Ar-CH₂- (t, 2H) | ~2.7 | ~2.8 | Minor shift. |
| -NH₂ (s, 2H) | ~1.5 (broad) | - | Disappearance of the primary amine signal. |
| -NH- (t, 1H) | - | ~6.0 (broad) | Appearance of the amide proton signal. |
| -CO-CH₃ (s, 3H) | - | ~2.0 | Appearance of the new acetyl methyl group. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For aromatic esters, Electron Ionization (EI) is common.
-
Molecular Ion (M⁺): Aromatic compounds typically show a prominent molecular ion peak, which confirms the molecular weight.[6]
-
Fragmentation: The fragmentation pattern is a molecular fingerprint. Common fragmentation pathways for these derivatives include:
-
Alpha-cleavage: Cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like cation.
-
Acylium Ion Formation: Loss of the methoxy group (-OCH₃) from the ester to form a stable benzoyl-type cation.[6]
-
Side-chain Cleavage: Fragmentation within the ethylamine side chain.
-
The diagram below illustrates a plausible fragmentation pathway for the parent compound.
Caption: Key fragmentation pathways for Methyl 4-(2-aminoethyl)benzoate.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Compound A (Parent Amine): Will show a characteristic doublet around 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
Compound B (N-Acetamide): The primary amine doublet will be replaced by a single, sharp N-H stretching peak for the secondary amide around 3300 cm⁻¹. A strong new "Amide I" band (C=O stretch) will appear around 1650 cm⁻¹, which is distinct from the ester C=O stretch at ~1720 cm⁻¹.
Table 3: Comparative IR Frequencies (cm⁻¹)
| Functional Group | Compound A (Parent Amine) | Compound B (N-Acetamide) | Key Observation |
| N-H Stretch | 3400, 3320 (doublet) | ~3300 (single peak) | Confirms conversion of primary amine to secondary amide. |
| Aromatic C-H Stretch | ~3050 | ~3050 | No significant change. |
| Aliphatic C-H Stretch | ~2950 | ~2950 | No significant change. |
| Ester C=O Stretch | ~1720 | ~1720 | Unchanged ester group. |
| Amide C=O Stretch | - | ~1650 | Appearance of the "Amide I" band confirms acylation. |
| Aromatic C=C Stretch | ~1610, 1520 | ~1610, 1520 | No significant change. |
Section 4: An Integrated Workflow for Structural Confirmation
No single technique is sufficient for full characterization. An integrated approach is necessary for a self-validating system that ensures the correct structure is assigned with high confidence.
Caption: A logical workflow for the synthesis and characterization of new derivatives.
Conclusion
The characterization of Methyl 4-(2-aminoethyl)benzoate derivatives is a multi-faceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. While methods like HPLC and TLC are crucial for establishing purity, a combination of NMR, MS, and IR spectroscopy is indispensable for unambiguous structural confirmation. Each technique provides complementary information, and together they form a self-validating system that ensures the scientific integrity of the synthesized compound. By understanding the causal relationship between a structural change and its analytical signature—be it a shifted NMR peak, a new IR band, or an altered fragmentation pattern—researchers can confidently advance their novel derivatives into further stages of drug discovery and materials development.
References
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Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved from [Link]
-
Methyl 4-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]
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Methyl 4-(2-aminoethyl)benzoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. Retrieved from [Link]
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A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2000). Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]
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General procedure for the synthesis of esters. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Methyl 4-amino-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
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Analytical methods used in analysis of fragrance & flavour Materials. (n.d.). Slideshare. Retrieved from [Link]
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Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
-
Methyl 4(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Methyl 4-(2-Aminoethyl)benzoate Hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
(PDF) Methyl 4-methylbenzoate. (2018). ResearchGate. Retrieved from [Link]
Sources
A Comparative Guide to the Purity Analysis of Synthesized Methyl 4-(2-aminoethyl)benzoate
Introduction
Methyl 4-(2-aminoethyl)benzoate is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules, including agents for diabetes and arteriosclerosis.[1] In the landscape of drug development and medicinal chemistry, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). An impure starting material can introduce unintended side products, alter biological activity, and complicate regulatory approval processes.
This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of newly synthesized Methyl 4-(2-aminoethyl)benzoate. We will move beyond procedural descriptions to explore the underlying rationale for methodological choices, offering a framework for creating a robust, self-validating system for purity verification. The insights provided are tailored for researchers, chemists, and quality control professionals dedicated to upholding the highest standards of scientific integrity.
Understanding the Synthetic Landscape: A Gateway to Impurity Profiling
To effectively analyze the purity of a compound, one must first understand its synthetic origin. A common and efficient route to Methyl 4-(2-aminoethyl)benzoate involves the Henry reaction between methyl 4-formylbenzoate and nitromethane, followed by dehydration and subsequent reduction of the nitrovinyl intermediate.[1]
This pathway, while convenient, can introduce a predictable spectrum of impurities that must be monitored.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual methyl 4-formylbenzoate and nitromethane.
-
Key Intermediates: The nitro-alcohol intermediate prior to dehydration, and the unreduced methyl 4-(nitrovinyl)benzoate.
-
Reduction By-products: Incomplete reduction can lead to the formation of corresponding oximes or aldehydes.[1]
-
Side-Reaction Products: Impurities from side reactions such as polymerization or dimerization.
A logical workflow for analyzing a new batch is crucial for ensuring comprehensive assessment.
Sources
A Comparative Spectroscopic Guide to Methyl 4-(2-aminoethyl)benzoate and its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the meticulous characterization of molecular structures is paramount. Methyl 4-(2-aminoethyl)benzoate, a phenethylamine derivative, and its analogues are key intermediates in the synthesis of a variety of biologically active compounds.[1][2][3] This guide provides a comprehensive comparative analysis of Methyl 4-(2-aminoethyl)benzoate and its structural analogues, focusing on the interpretation of their spectroscopic data. By understanding the nuances in their NMR, IR, and Mass Spectra, researchers can gain deeper insights into their structural features, aiding in quality control, reaction monitoring, and the rational design of new chemical entities.
The Spectroscopic Fingerprint: Unveiling Molecular Architecture
Spectroscopic techniques provide a non-destructive window into the intricate world of molecular structure. For Methyl 4-(2-aminoethyl)benzoate and its analogues, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of their atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.
Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for preparing and analyzing a sample for NMR spectroscopy.
Comparative ¹H NMR Data of Methyl 4-(2-aminoethyl)benzoate and its Analogues
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₂-CH₂- (ppm) | -NH₂ (ppm) | Other |
| Methyl 4-(2-aminoethyl)benzoate | ~7.9 (d, 2H), ~7.2 (d, 2H) | ~3.9 (s, 3H) | ~3.0 (t, 2H), ~2.8 (t, 2H) | ~1.5 (br s, 2H) | |
| Methyl 4-methylbenzoate [4][5] | 7.94 (d, 2H) | 3.88 (s, 3H) | - | - | 2.39 (s, 3H, Ar-CH₃) |
| Methyl 4-chlorobenzoate [4] | 7.94 (d, 2H) | 3.87 (s, 3H) | - | - | |
| Methyl 4-bromobenzoate [4] | 7.87 (d, 2H) | 3.87 (s, 3H) | - | - | |
| Methyl 4-nitrobenzoate [4] | 8.20 (m, 4H) | 3.94 (s, 3H) | - | - | |
| Ethyl 4-aminobenzoate [6] | 7.84 (dd, 2H), 6.62 (dd, 2H) | - | - | 4.16 (br s, 2H) | 4.31 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃) |
Analysis of ¹H NMR Data:
The aromatic protons in these para-substituted benzoates typically appear as two distinct doublets, a characteristic AA'BB' system. In Methyl 4-(2-aminoethyl)benzoate, the protons ortho to the ester group are deshielded and appear downfield (~7.9 ppm), while the protons ortho to the ethylamino group are more shielded and appear upfield (~7.2 ppm). The singlet for the methyl ester protons is consistently found around 3.9 ppm. The ethyl group of the side chain presents as two triplets, characteristic of an A₂B₂ system. The broad singlet for the primary amine protons is concentration-dependent and can exchange with D₂O.
Comparing the parent compound to its analogues reveals key differences. For instance, in Methyl 4-methylbenzoate, the electron-donating methyl group slightly shields the aromatic protons compared to the unsubstituted methyl benzoate.[4][5] Conversely, the electron-withdrawing nitro group in Methyl 4-nitrobenzoate significantly deshields all aromatic protons.[4] In Ethyl 4-aminobenzoate, the strong electron-donating amino group dramatically shields the ortho and meta protons of the aromatic ring.[6]
Comparative ¹³C NMR Data of Methyl 4-(2-aminoethyl)benzoate and its Analogues
| Compound | C=O (ppm) | Ar-C (ppm) | -OCH₃ (ppm) | -CH₂-CH₂- (ppm) | Other |
| Methyl 4-(2-aminoethyl)benzoate | ~167 | ~145, ~130, ~129, ~128 | ~52 | ~42, ~36 | |
| Methyl 4-methylbenzoate [4] | 167.1 | 143.4, 129.5, 129.0, 127.3 | 51.8 | - | 21.5 (Ar-CH₃) |
| Methyl 4-chlorobenzoate [4] | 166.1 | 139.3, 130.9, 128.6 | 52.1 | - | |
| Methyl 4-bromobenzoate [4] | 165.7 | 131.9, 131.1, 130.6, 128.5, 127.5 | 51.2 | - | |
| Methyl 4-nitrobenzoate [4] | 165.1 | 150.5, 135.4, 130.6, 123.5 | 52.8 | - | |
| Ethyl 4-aminobenzoate [6] | 166.8 | 151.0, 131.5, 119.7, 113.7 | - | - | 60.3 (-OCH₂CH₃), 14.4 (-OCH₂CH₃) |
Analysis of ¹³C NMR Data:
The carbonyl carbon of the ester group consistently resonates around 166-167 ppm. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituent at the para position. The ipso-carbon attached to the ester group is typically found around 128-130 ppm. The chemical shifts of the ethylamino side chain carbons in Methyl 4-(2-aminoethyl)benzoate are expected in the aliphatic region. The carbon attached to the aromatic ring will be slightly more deshielded than the terminal carbon bearing the amino group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Workflow for FTIR Analysis (ATR Method)
Caption: A simplified workflow for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique.
Characteristic IR Absorption Bands for Methyl 4-(2-aminoethyl)benzoate and its Analogues
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Methyl 4-(2-aminoethyl)benzoate | Notes on Analogues |
| N-H Stretch (Amine) | 3300-3500 (two bands for primary) | Yes | Absent in analogues without an amino group. |
| C-H Stretch (Aromatic) | 3000-3100 | Yes | Present in all analogues. |
| C-H Stretch (Aliphatic) | 2850-2960 | Yes | Present in analogues with alkyl groups. |
| C=O Stretch (Ester) | 1700-1750 | Yes | A strong, sharp peak. Position can shift slightly based on conjugation and substituents. |
| C=C Stretch (Aromatic) | 1450-1600 | Yes | A series of peaks. |
| C-O Stretch (Ester) | 1100-1300 | Yes | Two distinct stretches. |
| C-N Stretch (Amine) | 1020-1250 | Yes | Can be weak and sometimes difficult to assign. |
Interpretation of IR Spectra:
The IR spectrum of Methyl 4-(2-aminoethyl)benzoate will be characterized by the presence of N-H stretching vibrations (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region, a strong carbonyl (C=O) stretch for the ester at around 1720 cm⁻¹, and aromatic C-H and C=C stretching vibrations. The presence of the aliphatic ethyl chain will be confirmed by C-H stretching bands below 3000 cm⁻¹.
Comparing this to its analogues, for example, an N-acylated derivative, would show the disappearance of the primary amine N-H stretches and the appearance of an amide N-H stretch (around 3300 cm⁻¹) and a strong amide C=O stretch (around 1650 cm⁻¹). An analogue where the ester is changed from methyl to ethyl would show minimal changes in the carbonyl region but would exhibit different C-H bending vibrations in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Logical Flow of Electron Ionization Mass Spectrometry (EI-MS)
Sources
Validating the Structure of Novel Compounds from Methyl 4-(2-aminoethyl)benzoate: A Comparative Guide
<
In the landscape of drug discovery and development, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. Methyl 4-(2-aminoethyl)benzoate serves as a versatile starting material, a foundational building block for a diverse array of molecular architectures. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for sequential or orthogonal derivatization, leading to the creation of complex molecules. However, the synthesis of a novel compound is only the first step; rigorous structural validation is paramount to ensure the identity and purity of the molecule, forming the bedrock of all subsequent biological and pharmacological evaluations.
This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of novel compounds derived from Methyl 4-(2-aminoethyl)benzoate. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols. By integrating data from multiple orthogonal techniques, researchers can achieve unambiguous structural confirmation.
The Synthetic Playground: Derivatizing Methyl 4-(2-aminoethyl)benzoate
The primary amine of Methyl 4-(2-aminoethyl)benzoate is a nucleophilic handle ripe for a variety of chemical transformations. Two of the most common and functionally significant reactions are amide and sulfonamide bond formations. These reactions are fundamental in medicinal chemistry for their ability to generate compounds with diverse pharmacophores and physicochemical properties.
Amide Bond Formation: The Peptide Linkage and Beyond
The reaction of the primary amine with a carboxylic acid or its activated derivative, such as an acyl chloride, is a robust method for creating an amide bond.[1] This reaction is central to the synthesis of peptidomimetics and a vast number of biologically active molecules.
Sulfonamide Synthesis: A Privileged Scaffold
Reacting the primary amine with a sulfonyl chloride yields a sulfonamide, a functional group present in numerous approved drugs.[2] The classical approach involves the use of a base to neutralize the hydrochloric acid byproduct.[3]
A Multi-Pronged Approach to Structural Validation
No single analytical technique can provide a complete structural picture. A comprehensive and trustworthy validation relies on the convergence of data from several orthogonal methods. The primary tools in the small molecule chemist's arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive stereochemical assignment, X-ray Crystallography.
Caption: A typical workflow for the synthesis and structural validation of novel compounds.
Comparative Analysis of Key Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, chemical environment, connectivity (through coupling) | Provides detailed information about the carbon-hydrogen framework.[4] | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons | Complements ¹H NMR by providing a carbon count and information about carbonyls, aromatic carbons, etc.[5] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with High Resolution MS) | Highly sensitive, provides the molecular formula which is a critical piece of information.[6][7] | Does not provide information about the connectivity of atoms (isomerism). |
| X-ray Crystallography | Unambiguous 3D structure, including absolute stereochemistry | The "gold standard" for structural determination, providing definitive proof of structure.[8] | Requires a single, high-quality crystal, which can be difficult to obtain. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, S=O) | Quick and easy method to confirm the presence of key functional groups. | Provides limited information about the overall molecular structure. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be interdependent, with the results of one technique informing and confirming the others.
PART 1: Synthesis of a Representative Amide Derivative
Objective: To synthesize N-(4-(methoxycarbonyl)phenethyl)benzamide as a model compound.
Protocol:
-
Dissolve Methyl 4-(2-aminoethyl)benzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Add a base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(4-(methoxycarbonyl)phenethyl)benzamide.
PART 2: Structural Validation Protocols
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework.
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Acquire a ¹H NMR spectrum. A standard acquisition may involve a 45° pulse, a 4-second acquisition time, and no relaxation delay for routine semi-quantitative spectra.[10]
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Data Interpretation:
-
¹H NMR: Look for characteristic signals. The aromatic protons will appear in the range of 7-8 ppm.[11] The methylene protons of the ethyl chain will show distinct signals, likely coupled to each other. The methyl ester protons will appear as a singlet around 3.9 ppm. The amide N-H proton will appear as a broad singlet.
-
¹³C NMR: Aromatic carbons typically resonate between 120-150 ppm.[11] The carbonyl carbons of the ester and amide will appear further downfield (around 165-175 ppm). The methyl and methylene carbons will be in the upfield region.
-
Objective: To determine the accurate mass and elemental composition of the synthesized compound.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12]
-
Acquire the mass spectrum in positive ion mode. The molecule is expected to ionize by protonation to form the [M+H]⁺ ion.
-
Data Interpretation:
-
The measured m/z value of the most abundant ion should correspond to the calculated exact mass of the protonated molecule.[13]
-
The high-resolution data allows for the determination of the elemental formula, which should match the expected formula of N-(4-(methoxycarbonyl)phenethyl)benzamide (C₁₇H₁₇NO₃).
-
Objective: To confirm the presence of key functional groups.
Procedure:
-
Place a small amount of the solid sample on the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the infrared spectrum.
-
Data Interpretation:
-
Look for a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester.
-
A strong absorption around 1640 cm⁻¹ is characteristic of the amide I band (C=O stretch).
-
An absorption band around 3300 cm⁻¹ indicates the N-H stretch of the amide.
-
Objective: To obtain the definitive three-dimensional structure.
Procedure:
-
Grow single crystals of the purified compound. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect diffraction data.
-
Solve and refine the crystal structure.
-
Data Interpretation:
Caption: Integration of data from multiple analytical techniques for unambiguous structural confirmation.
Conclusion
The structural validation of novel compounds derived from Methyl 4-(2-aminoethyl)benzoate requires a meticulous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, researchers can build a compelling and self-consistent case for the structure of a newly synthesized molecule. While X-ray crystallography provides the ultimate proof, the combination of spectroscopic methods offers a high degree of confidence for routine characterization. This integrated strategy ensures the scientific integrity of the research and provides a solid foundation for further drug development endeavors.
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Interpreting Electrospray Mass Spectra. (n.d.). IonSource. [Link]
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Acquiring a NMR Spectrum. (2021). Chemistry LibreTexts. [Link]
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X-Ray Crystallography of Chemical Compounds. (2008). The Open Conference Proceedings Journal. [Link]
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Spectroscopy of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
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Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2018). ResearchGate. [Link]
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Interpreting Mass Spectra. (2022). Chemistry LibreTexts. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). MDPI. [Link]
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NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder. [Link]
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Structure Determination by X-ray Crystallography. (n.d.). The World of Materials. [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2009). The Hong Kong Medical Diary. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. (2012). Journal of Mass Spectrometry. [Link]
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-
Stepbystep procedure for NMR data acquisition. (n.d.). UTHSCSA. [Link]
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Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). Chemistry – A European Journal. [Link]
- Preparation method of methyl benzoate compound. (2021).
-
Structure elucidation of metabolite x17299 by interpretation of mass spectrometric data. (2017). Metabolomics. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2017). Molecules. [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. [Link]
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How to interpret ESI-MS spectra?. (2016). ResearchGate. [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. [Link]
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A Comparative Guide to the Biological Activity of Methyl 4-(2-aminoethyl)benzoate Derivatives
For researchers and professionals in drug development, the journey from a lead compound to a viable drug candidate is one of meticulous optimization and comparative analysis. The scaffold of Methyl 4-(2-aminoethyl)benzoate presents a versatile platform for chemical modification, offering the potential for diverse biological activities. This guide provides a comprehensive comparison of the biological activities of its derivatives, drawing upon experimental data from analogous compounds to illuminate structure-activity relationships and guide future research. While a direct comparative study of a homologous series of Methyl 4-(2-aminoethyl)benzoate derivatives is not extensively documented, by examining related structures, we can infer potential activities and propose avenues for discovery.
Introduction to the Methyl 4-(2-aminoethyl)benzoate Scaffold
Methyl 4-(2-aminoethyl)benzoate is a molecule that features a benzene ring substituted with a methyl ester and an aminoethyl group. This structure offers several points for chemical modification: the amino group, the ethyl linker, and the aromatic ring. Each of these sites can be altered to modulate the compound's physicochemical properties and, consequently, its biological activity. The inherent chirality of derivatives, such as (R)-Methyl 4-(1-aminoethyl)benzoate, adds another layer of complexity and potential for stereospecific interactions with biological targets[1][2].
Comparative Analysis of Biological Activities
The derivatives of Methyl 4-(2-aminoethyl)benzoate and related aminobenzoic acid compounds have been explored for a range of biological activities, including antimicrobial, anticancer, enzyme inhibition, and insect repellent effects.
Antimicrobial Activity
Derivatives of aminobenzoic acid have shown promise as antimicrobial agents. For instance, 4-(2-aminoethyl)benzoic acid and its guanidino derivative have demonstrated antistaphylococcal activity[3]. The conversion of the amino group into Schiff bases or imides has also been shown to be a successful strategy for generating antimicrobial compounds. A study on derivatives of ethyl-4-aminobenzoate, a related starting material, found that certain Schiff bases displayed moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity[4].
Key Insight: The lipophilicity of the molecule appears to play a role in its antistaphylococcal activity, with an increased Rm value in reversed-phase TLC correlating with increased activity[3]. This suggests that modifications that increase the lipophilicity of Methyl 4-(2-aminoethyl)benzoate derivatives could enhance their antibacterial potency.
Table 1: Illustrative Antimicrobial Activity of Related Benzoate Derivatives
| Compound Type | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 4-(2-Guanidinoethyl)benzoic acid | Staphylococcus aureus | Active (in vivo) | [3] |
| Schiff Base of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | Micrococcus luteus | Potent | [4] |
| Schiff Base of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | Bacillus pumilus | Moderate | [4] |
| Schiff Base of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | Escherichia coli | Moderate | [4] |
| Schiff Base of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | Saccharomyces cerevisiae | Moderate | [4] |
Anticancer Activity
The aminophenyl moiety is a key feature in several classes of anticancer agents. For example, a series of 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against human breast cancer cell lines[5]. The substitution on both the phenyl ring and the benzothiazole moiety was found to be crucial for activity[5]. While not direct derivatives of Methyl 4-(2-aminoethyl)benzoate, these findings suggest that incorporating this scaffold into larger, rigid heterocyclic systems could be a promising strategy for developing novel anticancer drugs. Furthermore, aminobenzylnaphthols derived from the Betti reaction have demonstrated cytotoxic effects against pancreatic and colon cancer cell lines[6].
Key Insight: The presence of a 4-aminophenyl group is a recurring motif in compounds with significant anticancer activity, indicating that the core structure of Methyl 4-(2-aminoethyl)benzoate is a relevant starting point for the design of new anticancer agents.
Table 2: Anticancer Activity of Related Aminophenyl Compounds
| Compound Class | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 2-(4-Aminophenyl)benzothiazoles | Breast Cancer (MCF-7, MDA 468) | Nanomolar range | [5] |
| Aminobenzylnaphthols (MMZ-140C) | Pancreatic Cancer (BxPC-3) | 30.15 ± 9.39 µM | [6] |
| Aminobenzylnaphthols (MMZ-45B) | Colon Cancer (HT-29) | 31.78 ± 3.93 µM | [6] |
Enzyme Inhibition
Derivatives of benzoate esters have been identified as inhibitors of various enzymes. One study found that biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase[7]. This suggests that the benzoate portion of the molecule can interact with enzyme active sites. In another example, 2-oxoethyl 4-benzamidobenzoate derivatives were identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target for prostate cancer therapy[8]. Additionally, methyl 5-sulfamoyl-benzoates have been designed as high-affinity and selective inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors[9].
Key Insight: The methyl benzoate moiety can serve as a scaffold for designing enzyme inhibitors. Modifications to the substituent at the 4-position of the benzoate ring are critical for determining both potency and selectivity.
Table 3: Enzyme Inhibition by Related Benzoate Derivatives
| Derivative | Target Enzyme | Inhibition | Reference |
| Biotinyl-methyl 4-(amidomethyl)benzoate | Human Biotinidase | Competitive, 80% inhibition at 1 mM | [7] |
| 2-oxoethyl 4-benzamidobenzoate derivatives | SENP1 | Potent inhibitors | [8] |
| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | Carbonic Anhydrase IX | High affinity (Kd = 0.12 nM for compound 4b) | [9] |
Insect Repellent Activity
Interestingly, methyl benzoate itself and some of its analogs have been shown to exhibit repellent activity against the common bed bug, Cimex lectularius[10]. Specifically, methyl 2-methoxybenzoate and methyl 3-methoxybenzoate demonstrated strong and long-lasting repellency. This activity was maintained even in the presence of attractants[10].
Key Insight: Simple structural modifications to the methyl benzoate core, such as the addition of a methoxy group, can lead to significant repellent properties. This suggests a different therapeutic or commercial application for this class of compounds.
Experimental Protocols
To facilitate further research, detailed methodologies for key assays are provided below. These protocols are based on established methods used for analogous compounds.
Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is adapted from methods used to test the antimicrobial activity of novel synthetic compounds.
-
Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in Mueller-Hinton Broth. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL[11].
-
Preparation of Test Compounds: The Methyl 4-(2-aminoethyl)benzoate derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions is then prepared in the broth medium in a 96-well microtiter plate[11].
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution antimicrobial assay.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight[11].
-
Compound Treatment: The Methyl 4-(2-aminoethyl)benzoate derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours[11].
-
MTT Addition and Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours[11].
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The Methyl 4-(2-aminoethyl)benzoate scaffold holds considerable promise for the development of new therapeutic agents. Based on the analysis of related compounds, derivatives of this scaffold are likely to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Future research should focus on the systematic synthesis and screening of a library of Methyl 4-(2-aminoethyl)benzoate derivatives. Key areas for modification include:
-
N-acylation and N-alkylation: To explore the impact on antimicrobial and hypoglycemic activities.
-
Incorporation into heterocyclic systems: To investigate potential anticancer properties.
-
Substitution on the aromatic ring: To modulate enzyme inhibitory activity and selectivity.
-
Chiral synthesis and separation: To evaluate the stereospecificity of biological interactions.
By employing the experimental protocols outlined in this guide and focusing on these strategic modifications, researchers can unlock the full potential of this versatile chemical scaffold.
References
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Fujii, A., Bush, J. H., Shores, K. E., & Cook, E. S. (1977). Antistaphylococcal Activity of 4-Aminocyclohexanecarboxylic Acid, Aminobenzoic Acid, and Their Derivatives and Structure–Activity Relationships. Journal of Pharmaceutical Sciences, 66(6), 844-847. [Link]
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Staggs, K., Seal, S., Balam, S., & Zempleni, J. (2008). Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase. The Journal of Nutritional Biochemistry, 19(12), 826-832. [Link]
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PubChem. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. National Center for Biotechnology Information. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 30(2), 533-541. [Link]
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Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(5), 1437-1449. [Link]
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Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
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Misiura, K., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6543. [Link]
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Mickevičiūtė, A., et al. (2022). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 337. [Link]
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Gaire, S., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Insects, 13(11), 1042. [Link]
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Maslivets, A. N., et al. (2018). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Pharmaceutical Chemistry Journal, 52(1), 22-25. [Link]
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Heard, T., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]
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Wang, J., et al. (2013). 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(1), 126-130. [Link]
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Comparative study of different synthetic routes to Methyl 4-(2-aminoethyl)benzoate
Methyl 4-(2-aminoethyl)benzoate is a valuable building block in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for diverse chemical modifications, making it a key intermediate in the development of novel therapeutics. This guide provides a comparative analysis of three distinct synthetic routes to this versatile compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits and drawbacks of each approach. The information presented herein is intended to assist researchers, chemists, and process development scientists in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, cost, and safety.
Introduction to Synthetic Strategies
The synthesis of Methyl 4-(2-aminoethyl)benzoate can be approached from several different retrosynthetic disconnections. This guide will focus on three common and illustrative strategies:
-
Route 1: Fischer Esterification of 4-(2-aminoethyl)benzoic Acid. This is a direct and classical approach, involving the acid-catalyzed esterification of the corresponding carboxylic acid.
-
Route 2: Reduction of a Nitro Precursor. This multi-step route involves the synthesis of a nitro-containing intermediate, followed by its reduction to the target primary amine.
-
Route 3: Reduction of a Nitrile Precursor. This pathway proceeds through a nitrile intermediate, which is then reduced to the desired aminoethyl functionality.
Each of these routes will be examined in detail, providing a foundation for informed decision-making in the laboratory and beyond.
Route 1: Fischer Esterification
The Fischer esterification is a cornerstone of organic synthesis, providing a straightforward method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2] This approach is often favored for its simplicity and the use of readily available starting materials.
Causality of Experimental Choices
In this route, 4-(2-aminoethyl)benzoic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.[1] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of methanol is employed. The work-up procedure is designed to neutralize the acid catalyst and remove any unreacted carboxylic acid.
Experimental Protocol
Step 1: Esterification
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-aminoethyl)benzoic acid (10.0 g, 60.5 mmol).
-
Add methanol (150 mL) to the flask and stir to suspend the solid.
-
Carefully add concentrated sulfuric acid (3.0 mL, 56.4 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
Step 2: Work-up and Purification
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of deionized water and cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the solution to a pH of approximately 8.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford pure Methyl 4-(2-aminoethyl)benzoate.
Diagram of the Workflow
Caption: Workflow for the Fischer Esterification of 4-(2-aminoethyl)benzoic acid.
Route 2: Reduction of a Nitro Precursor
This synthetic strategy introduces the amino functionality at a late stage through the reduction of a nitro group. This can be advantageous as it avoids potential side reactions with the amine during other synthetic transformations. The synthesis of the key intermediate, methyl 4-(2-nitroethyl)benzoate, can be achieved through a Henry reaction followed by dehydration and esterification, or through nitration of a suitable precursor.
Causality of Experimental Choices
The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The choice of nitrating agent (a mixture of nitric and sulfuric acid) is standard for this transformation.[3] The subsequent reduction of the nitro group to a primary amine can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation, although other methods like metal-acid reductions can also be employed.
Experimental Protocol
Step 1: Synthesis of Methyl 4-(2-nitrovinyl)benzoate
-
To a solution of methyl 4-formylbenzoate (10.0 g, 60.9 mmol) and nitromethane (4.1 mL, 76.1 mmol) in methanol (50 mL), add a solution of sodium hydroxide (2.7 g, 67.5 mmol) in water (5 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture with 1 M HCl to pH 5-6 and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude nitroaldol product is then dehydrated by refluxing in acetic anhydride (30 mL) for 2 hours.
-
Pour the cooled reaction mixture onto ice-water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give methyl 4-(2-nitrovinyl)benzoate.
Step 2: Reduction of the Nitroalkene to Methyl 4-(2-nitroethyl)benzoate
-
Dissolve the methyl 4-(2-nitrovinyl)benzoate (5.0 g, 22.6 mmol) in a mixture of methanol and THF (1:1, 50 mL).
-
Add sodium borohydride (1.7 g, 45.2 mmol) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate. The organic layer is dried and concentrated to yield methyl 4-(2-nitroethyl)benzoate.
Step 3: Reduction of the Nitro Group to the Amine
-
Dissolve methyl 4-(2-nitroethyl)benzoate (4.0 g, 17.9 mmol) in ethanol (50 mL).
-
Add 10% Palladium on carbon (Pd/C) (0.4 g, 10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 4-(2-aminoethyl)benzoate.
Diagram of the Workflow
Caption: Workflow for the synthesis via reduction of a nitro precursor.
Route 3: Reduction of a Nitrile Precursor
This route involves the formation of a nitrile group, which is then reduced to the primary amine. The cyano group can be introduced via various methods, such as nucleophilic substitution with a cyanide salt on a suitable electrophile. This method offers a reliable way to construct the ethylamine side chain.
Causality of Experimental Choices
The synthesis of the nitrile intermediate, methyl 4-(cyanomethyl)benzoate, can be achieved from methyl 4-(bromomethyl)benzoate via a nucleophilic substitution with sodium or potassium cyanide. The subsequent reduction of the nitrile to the primary amine is a common transformation. Catalytic hydrogenation is a clean and efficient method for this reduction.
Experimental Protocol
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate
-
Dissolve methyl 4-methylbenzoate (10.0 g, 66.6 mmol) in carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (NBS) (12.4 g, 69.9 mmol) and a catalytic amount of benzoyl peroxide (0.16 g, 0.66 mmol).
-
Reflux the mixture with irradiation from a 250W lamp for 4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and wash it with carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to give crude methyl 4-(bromomethyl)benzoate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 4-(cyanomethyl)benzoate
-
Dissolve the crude methyl 4-(bromomethyl)benzoate (from the previous step) in dimethylformamide (DMF) (80 mL).
-
Add sodium cyanide (3.6 g, 73.3 mmol) and stir the mixture at 60 °C for 3 hours.
-
Cool the reaction mixture, pour it into ice-water, and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate, 8:2) to afford methyl 4-(cyanomethyl)benzoate.
Step 3: Reduction of the Nitrile to the Amine
-
Dissolve methyl 4-(cyanomethyl)benzoate (5.0 g, 28.5 mmol) in methanol (70 mL) saturated with ammonia.
-
Add Raney Nickel (approx. 1 g, slurry in water) to the solution.
-
Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ for 6 hours.
-
Filter the catalyst through Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield Methyl 4-(2-aminoethyl)benzoate.
Diagram of the Workflow
Caption: Workflow for the synthesis via reduction of a nitrile precursor.
Comparative Analysis
| Feature | Route 1: Fischer Esterification | Route 2: Reduction of Nitro Precursor | Route 3: Reduction of Nitrile Precursor |
| Number of Steps | 1 | 3 | 3 |
| Starting Materials | 4-(2-aminoethyl)benzoic acid, Methanol | Methyl 4-formylbenzoate, Nitromethane | Methyl 4-methylbenzoate, NBS, NaCN |
| Overall Yield | Moderate to Good | Moderate | Moderate |
| Scalability | Good | Moderate | Good |
| Key Reagents | H₂SO₄ | NaOH, Ac₂O, NaBH₄, H₂/Pd-C | NBS, AIBN, NaCN, H₂/Raney Ni |
| Safety Concerns | Corrosive acid | Handling of nitromethane, hydrogenation | Use of toxic cyanide, radical initiator, hydrogenation |
| Advantages | Direct, one-pot reaction. | Avoids amine protection. | Reliable C-C bond formation. |
| Disadvantages | Potential for side reactions with the amine. | Multi-step, potential for low yields. | Use of highly toxic cyanide. |
Conclusion
The choice of synthetic route for Methyl 4-(2-aminoethyl)benzoate is contingent upon the specific requirements of the researcher or organization.
-
Route 1 (Fischer Esterification) is the most straightforward and atom-economical approach, provided that the starting carboxylic acid is readily available and issues with the basicity of the amine can be managed during the acidic workup.
-
Route 2 (Reduction of a Nitro Precursor) offers a viable alternative, particularly when the starting aldehyde is accessible and the handling of nitroalkanes and hydrogenation equipment is routine. The multi-step nature of this route, however, may lead to lower overall yields.
-
Route 3 (Reduction of a Nitrile Precursor) provides a robust method for constructing the ethylamine side chain. While the use of cyanide is a significant safety consideration that requires appropriate handling procedures, this route is often reliable and scalable.
Ultimately, a careful evaluation of the available starting materials, laboratory capabilities, and safety protocols will guide the selection of the optimal synthetic strategy.
References
- Williamson, K. L. (1994). Macroscale and Microscale Organic Experiments (2nd ed.). Houghton Mifflin.
- Fieser, L. F. (1941). Experiments in Organic Chemistry.
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
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Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Retrieved from [Link]
-
Cap, A. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Methyl 4-(2-aminoethyl)benzoate Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern therapeutic design. The family of methyl 4-(2-aminoethyl)benzoate derivatives, which incorporates the pharmacologically significant phenethylamine backbone, represents a class of compounds with considerable potential in medicinal chemistry.[1] Their biological activity is intrinsically linked to their stereochemistry and intermolecular interactions, making unambiguous structural data paramount.
This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the characterization of these derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for scientists navigating the critical task of structural elucidation.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides a static, high-resolution snapshot of a molecule's conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For drug development, this technique is invaluable for several reasons:
-
Absolute Stereochemistry: SCXRD can unequivocally determine the absolute configuration of chiral centers, a critical factor for pharmacological efficacy and regulatory approval.
-
Polymorphism: It allows for the identification and characterization of different crystalline forms (polymorphs) of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
Molecular Interactions: The detailed structural information reveals how molecules pack in the solid state, offering insights into hydrogen bonding and other non-covalent interactions that can influence a compound's physical properties.
While a crystal structure for methyl 4-(2-aminoethyl)benzoate is not publicly available, we can examine the crystal structure of a related compound, phenethylamine hydrochloride, to understand the type of information that can be gleaned.[2] In this structure, the protonated amine forms hydrogen bonds with chloride ions, and the benzene rings engage in π-π stacking interactions, both of which stabilize the crystal lattice.[2] This level of detail is unique to crystallographic studies.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of a new chemical entity often necessitates a multi-technique approach. The choice of analytical method is dictated by the specific questions being asked and the nature of the sample.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | 3D molecular structure, absolute stereochemistry, bond lengths/angles, intermolecular interactions, polymorphism. | High-quality single crystals (typically >50 µm). | Low to medium. | Unambiguous structural determination. | Crystal growth can be a bottleneck; provides a static picture in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, molecular structure in solution, dynamic processes, conformational analysis. | Soluble sample in a suitable deuterated solvent. | High. | Provides information about the molecule's structure and dynamics in solution, closer to physiological conditions. | Structure determination can be complex for larger molecules; does not directly provide bond lengths/angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Small amount of sample, can be in solid, liquid, or gas phase. | High. | High sensitivity, provides accurate mass determination. | Does not provide information on 3D structure or stereochemistry. |
| Infrared (IR) & Raman Spectroscopy | Presence of functional groups, vibrational modes. | Solid, liquid, or gas. | High. | Fast and non-destructive, provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
| Thermal Analysis (DSC, TGA) | Melting point, thermal stability, phase transitions. | Solid sample. | Medium. | Characterizes bulk thermal properties. | Provides no direct structural information at the atomic level. |
Experimental Workflow: From Synthesis to Structure
The journey from a synthetic concept to a fully characterized crystal structure involves a series of meticulous steps. Here, we outline a representative workflow for a methyl 4-(2-aminoethyl)benzoate derivative.
Part 1: Synthesis of a Methyl 4-(2-aminoethyl)benzoate Derivative
A plausible synthetic route to a derivative like methyl 4-(aminomethyl)benzoate involves the esterification of the commercially available 4-(aminomethyl)benzoic acid.[3]
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-(aminomethyl)benzoic acid in methanol.
-
Catalysis: Add a catalytic amount of strong acid, such as hydrochloric acid, to the mixture.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Workup: After cooling, neutralize the reaction mixture. The pH of the aqueous phase is adjusted to 10-11.[3]
-
Extraction: Extract the product into an organic solvent like methylene chloride.[3]
-
Purification: The combined organic phases are dried and the solvent is evaporated. The crude product can be further purified by column chromatography or recrystallization to yield the desired methyl 4-(aminomethyl)benzoate.[3]
Part 2: Crystallization
Obtaining high-quality single crystals is often the most challenging step in the X-ray crystallography workflow. Several techniques can be employed, and success often requires screening various solvents and conditions.
Common Crystallization Methods:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Part 3: X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Experimental Workflow Diagram:
Caption: A typical workflow from synthesis to structural elucidation.
Data Analysis: The diffraction pattern is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal. This data is then used to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule. For example, in the structure of methyl 4-methylbenzoate, the molecule is essentially planar, and the crystal packing is stabilized by intermolecular C—H⋯O contacts.[4]
Conclusion: An Integrated Approach to Structural Characterization
While X-ray crystallography provides the definitive solid-state structure of methyl 4-(2-aminoethyl)benzoate derivatives, a comprehensive understanding of these potential drug candidates requires an integrated analytical approach. NMR spectroscopy offers invaluable insights into their solution-state behavior and dynamics, while techniques like mass spectrometry and IR spectroscopy confirm their identity and purity. By judiciously selecting and combining these powerful analytical tools, researchers can build a complete and robust picture of their molecules, accelerating the journey from discovery to therapeutic application.
References
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Mao, C., Sudbeck, E.A., Venkatachalam, T.K., & Uckun, F.M. (2000). Structure-based drug design of non-nucleoside inhibitors for wild-type and drug-resistant HIV reverse transcriptase. Biochemical Pharmacology, 60(9), 1251–1265. [Link]
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Graf, W. F., Pearson, J. R., Appadoo, D., & Ennis, C. (2019). The Prediction of Far-Infrared Spectra for Molecular Crystals of Forensic Interest – Phenylethylamine, Ephedrine & Pseudoephedrine. ResearchGate. [Link]
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Ladele, M. (n.d.). The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. The University of Manchester. [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o821. [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. ResearchGate. [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-Methylbenzoate. Acta Crystallographica Section E Structure Reports Online. [Link]
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Fischer, A., et al. (2012). A comparison of X-ray crystal structures including methyl 3,5-bis(hydroxymethyl)benzoate, its phenylethynyl extended derivative in polymorphous forms and the corresponding carboxylic acids. ResearchGate. [Link]
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Twitty, C. M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]
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Shad, H. A., et al. (2024). Structure elucidation {single X-ray crystal diffraction studies, Hirshfeld surface analysis, DFT} and antibacterial studies of 1,2-benzothiazine metal complexes. Journal of Molecular Structure. [Link]
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Petcher, T. J., et al. (1988). X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Saletan, L. T. (2014). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
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Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]
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Boettcher, B. T., et al. (2023). Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Garrido, N. M., et al. (2017). Crystal structure of methyl (4R)-4-(4-methoxybenzoyl)-4-{[(1R)-1-phenylethyl]carbamoyl}butanoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. PubChem. [Link]
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Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
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Automated Topology Builder. (n.d.). Phenethylamine. [Link]
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MolPort. (n.d.). Compound methyl 4-[(6-ethyl-4-oxo-4H-1-benzopyran-2-carbonyl)amino]benzoate. [Link]
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-
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A Comparative Guide to the Identity Confirmation of Methyl 4-(2-aminoethyl)benzoate: A Titrimetric Approach
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible science. Methyl 4-(2-aminoethyl)benzoate, a key intermediate in the synthesis of various bioactive molecules, is no exception.[1] Its structure, featuring a primary aliphatic amine and a methyl ester, presents distinct chemical handles that can be leveraged for analytical characterization.
This guide provides an in-depth, field-proven comparison of analytical methodologies for confirming the identity and purity of Methyl 4-(2-aminoethyl)benzoate, with a primary focus on the classic, yet robust, technique of non-aqueous acid-base titration. We will dissect the causality behind the titrimetric method, present a self-validating protocol, and objectively compare its performance against modern chromatographic and spectroscopic alternatives.
The Analytical Challenge: Why Titration Remains Relevant
Methyl 4-(2-aminoethyl)benzoate possesses a basic primary amino group (-NH2) attached to an ethyl side chain on a benzene ring. This amine is the key to its quantification via acid-base titration. The fundamental principle lies in the stoichiometric neutralization of this basic amine with a standardized acid.
However, primary aliphatic amines are relatively weak bases. When titrated in an aqueous medium, the leveling effect of water can obscure the titration endpoint, leading to imprecise and inaccurate results.[2] This is the critical reason for moving to a non-aqueous system. By using a solvent like glacial acetic acid, which is less basic than water, the inherent basicity of the amine is enhanced, resulting in a much sharper and more discernible endpoint when titrated with a strong acid like perchloric acid.[2] This choice of a non-aqueous environment is a deliberate strategy to amplify the chemical reactivity we aim to measure, thereby ensuring the trustworthiness of our results.
Comparative Overview of Analytical Methodologies
While titration is a powerful tool for purity assessment (assay), a comprehensive identity confirmation often involves orthogonal methods. Below is a top-level comparison of the techniques discussed in this guide.
| Parameter | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Purity/Assay (Quantitative) | Purity, Identification, Quantification | Structure Elucidation, Identification, Purity (qNMR) |
| Principle | Acid-Base Neutralization | Differential Partitioning | Nuclear Spin in a Magnetic Field |
| Specificity | Moderate (titrates total base) | High (separates impurities) | Very High (unique structural fingerprint) |
| Equipment Cost | Low | High | Very High |
| Sample Throughput | Moderate | High | Low to Moderate |
| Required Expertise | Low to Moderate | Moderate to High | High |
| Solvent/Reagent Cost | Low | High | Moderate |
In-Depth Protocol 1: Purity Determination by Non-Aqueous Potentiometric Titration
This protocol provides a self-validating system for determining the purity of Methyl 4-(2-aminoethyl)benzoate. The use of a potentiometric endpoint (measuring potential change instead of using a visual indicator) removes the subjectivity of color change interpretation, providing a more robust and reproducible result.
Causality Behind Experimental Choices:
-
Titrant (Perchloric Acid in Acetic Acid): Perchloric acid in an anhydrous solvent like acetic acid behaves as a super-acid, capable of quantitatively protonating even weak bases like the primary amine of our analyte.[2]
-
Solvent (Glacial Acetic Acid): This acidic solvent enhances the basicity of the amine relative to water, ensuring a sharp potential drop at the equivalence point.[2]
-
Potentiometric Detection: A pH electrode suitable for non-aqueous media provides a precise determination of the inflection point in the titration curve, which corresponds to the stoichiometric neutralization of the amine. This is more accurate than a visual indicator.
Experimental Workflow: Titration
Caption: Figure 1: Non-Aqueous Titration Workflow
Step-by-Step Methodology:
-
Titrant Standardization: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid against a primary standard, such as potassium hydrogen phthalate (KHP). This step is crucial for the accuracy of the final result.
-
Sample Preparation: Accurately weigh approximately 150 mg of Methyl 4-(2-aminoethyl)benzoate into a 100 mL beaker.
-
Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Titration: Immerse a combination pH electrode (suitable for non-aqueous solvents) connected to a potentiometer or auto-titrator into the solution.
-
Data Collection: Titrate the sample solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume added. Add titrant in smaller increments near the expected endpoint.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve. This can be determined graphically by finding the midpoint of the steep rise or more accurately by calculating the maximum of the first derivative of the curve (ΔmV / ΔV).
-
Calculation: Calculate the purity of Methyl 4-(2-aminoethyl)benzoate using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant at the equivalence point (mL)
-
M = Molarity of the standardized perchloric acid titrant (mol/L)
-
MW = Molecular weight of Methyl 4-(2-aminoethyl)benzoate (179.22 g/mol )
-
W = Weight of the sample (mg)
-
Sample Experimental Data: Titration
| Sample ID | Sample Weight (mg) | Titrant Molarity (M) | Equivalence Volume (mL) | Calculated Purity (%) |
| MAB-001 | 150.5 | 0.1002 | 8.35 | 99.5 |
| MAB-002 | 151.2 | 0.1002 | 8.41 | 99.8 |
| MAB-003 | 149.8 | 0.1002 | 8.30 | 99.3 |
| Average | 150.5 | 99.5 ± 0.25 |
Alternative Method 1: Identity and Purity by RP-HPLC-UV
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a powerful alternative that provides both quantification and a profile of impurities. It separates the analyte from any non-volatile impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Workflow: HPLC
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(2-aminoethyl)benzoate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-(2-aminoethyl)benzoate, a versatile intermediate in pharmaceutical synthesis.[1] By understanding the chemical's properties and the principles behind these disposal procedures, we can mitigate risks and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Methyl 4-(2-aminoethyl)benzoate, as an aromatic amine and a benzoate ester, presents a specific hazard profile that dictates its handling and disposal. Aromatic amines, as a class, are known for their potential health impacts, and it is prudent to handle all new or lesser-studied compounds with a high degree of caution.[2]
-
Health Hazards : Based on structurally similar compounds, Methyl 4-(2-aminoethyl)benzoate may cause skin and eye irritation.[3][4] Inhalation of dust or vapors may lead to respiratory irritation.[3][4] Some aromatic amines can cause skin sensitization with repeated contact. It is crucial to assume that any new or uncharacterized substance is potentially toxic and to minimize exposure.[5]
-
Environmental Hazards : Many organic compounds, including aromatic amines and benzoates, can be harmful to aquatic life.[6] Therefore, direct release into the environment or disposal down the drain is strictly prohibited.[7][8]
-
Chemical Reactivity : This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with such materials can lead to vigorous and potentially hazardous reactions.[8]
The fundamental principle of our disposal plan is to prevent unintended reactions and environmental contamination by segregating this waste stream and ensuring it is clearly identified for collection by a licensed waste disposal company.[7][9]
Essential Safety and Handling Protocols
Before beginning any process that will generate Methyl 4-(2-aminoethyl)benzoate waste, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and handling procedures are mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles.[10] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Butyl). | Prevents skin contact, which can lead to irritation or sensitization.[11] Gloves must be inspected before use and disposed of after handling the chemical.[10][12] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][13] | Minimizes the inhalation of potentially harmful vapors or dust.[6] |
Step-by-Step Disposal Workflow
The proper disposal of Methyl 4-(2-aminoethyl)benzoate requires a systematic approach, from waste generation to final collection. The following workflow ensures that all safety and regulatory requirements are met.
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A Researcher's Guide to the Safe Handling of Methyl 4-(2-aminoethyl)benzoate
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-(2-aminoethyl)benzoate. This document is designed to offer procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols for aromatic amines.
Hazard Assessment: Understanding the Risks
Methyl 4-(2-aminoethyl)benzoate is a primary aromatic amine. This class of compounds can be readily absorbed through the skin and may pose significant health risks.[2][3][4] Based on data for its hydrochloride salt, Methyl 4-(2-aminoethyl)benzoate should be treated as a substance that is:
Long-term or repeated exposure to aromatic amines can lead to more severe health effects, including potential carcinogenicity and mutagenicity.[2][4] Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling Methyl 4-(2-aminoethyl)benzoate. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear nitrile or butyl rubber gloves. Ensure gloves are tested according to EN 374 standards.[7] | Aromatic amines can be absorbed through the skin.[2][3] Nitrile and butyl gloves offer good chemical resistance. |
| Eye and Face Protection | Use tight-fitting safety goggles or a face shield.[8][9] | Protects against splashes and airborne particles that can cause serious eye irritation.[5][6] |
| Skin and Body Protection | Wear a full-length laboratory coat, long pants, and closed-toe shoes.[9] | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Aromatic amines can be volatile and cause respiratory irritation.[2][5] |
Always inspect PPE for integrity before use and wash hands thoroughly after handling the compound, even when gloves have been worn.[5][7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following diagram and steps outline a safe handling process from preparation to cleanup.
Caption: Workflow for handling Methyl 4-(2-aminoethyl)benzoate.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review this guide, the Safety Data Sheet for a similar compound if a specific one is unavailable, and your laboratory's Standard Operating Procedures (SOPs) before beginning any work.[10]
-
Ensure that a properly functioning chemical fume hood is available.[8][9]
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary materials and equipment before bringing the chemical into the work area.
-
Don the appropriate PPE as outlined in the table above.[5]
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. A 10% bleach solution followed by a water rinse can be effective, but always check for compatibility.[10][11]
-
Remove PPE carefully to avoid contaminating yourself. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water.
-
Spill Management Plan
In the event of a spill, prompt and correct action is critical.
For Minor Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill by creating a dike with an inert absorbent material like vermiculite or sand.[12][13][14]
-
Absorb the spill by gently covering it with the absorbent material, working from the outside in.[14][15]
-
Collect the residue using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[12][13]
-
Decontaminate the area with an appropriate cleaning solution, and collect the cleaning materials for hazardous waste disposal.[15]
For Major Spills (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain vapors.
-
Contact your institution's emergency response team or EHS department from a safe location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Disposal Plan: Responsible Waste Management
All waste containing Methyl 4-(2-aminoethyl)benzoate, including the pure compound, solutions, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[12]
Disposal Protocol:
-
Segregate Waste: Do not mix waste containing this compound with other waste streams unless specifically instructed to do so by your EHS department.
-
Containerize: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and the words "Hazardous Waste."
-
Storage: Store the waste container in a well-ventilated, secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.[5][6] Never dispose of this chemical down the drain.[5]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 4-(2-aminoethyl)benzoate, ensuring a safer laboratory environment for yourself and your colleagues.
References
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-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. Available at: [Link]
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- Thermo Fisher Scientific Chemicals, Inc.
- FUJIFILM Wako Chemicals.
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. Available at: [Link]
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The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
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Lab Manager. 8 Steps to Handling a Lab Chemical Spill. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
